molecular formula C21H30N8O4 B12368591 Tripeptide-8

Tripeptide-8

货号: B12368591
分子量: 458.5 g/mol
InChI 键: AYUOWUNWZGTNKB-YESZJQIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tripeptide-8 is a useful research compound. Its molecular formula is C21H30N8O4 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H30N8O4

分子量

458.5 g/mol

IUPAC 名称

(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H30N8O4/c22-15(10-14-11-25-12-27-14)18(30)29-17(9-13-5-2-1-3-6-13)19(31)28-16(20(32)33)7-4-8-26-21(23)24/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,31)(H,29,30)(H,32,33)(H4,23,24,26)/t15-,16-,17+/m0/s1

InChI 键

AYUOWUNWZGTNKB-YESZJQIVSA-N

手性 SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N

规范 SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) Tripeptide-8, also known under the trade name Neutrazen™, is a synthetic lipopeptide developed for its significant anti-inflammatory and soothing properties, making it a valuable active ingredient in advanced skincare and dermatological formulations. Structurally, it is a tripeptide with the amino acid sequence Histidyl-D-Phenylalanyl-Argininamide, which is conjugated to palmitic acid.[1][2][3][4] The addition of the palmitoyl group, a fatty acid, enhances the peptide's lipophilicity, thereby improving its skin penetration and bioavailability.[5][6]

This tripeptide is designed as a biomimetic of the α-melanocyte-stimulating hormone (α-MSH).[5][7] It functions by interacting with the melanocortin 1 receptor (MC1-R) to modulate inflammatory responses, prevent, and reverse signs of neurogenic inflammation such as redness and swelling.[5][7][8]

This technical guide provides a comprehensive overview of the prevailing protocols for the chemical synthesis, purification, and characterization of Palmitoyl this compound, intended to serve as a resource for researchers and professionals in peptide chemistry and drug development.

Synthesis Protocols for Palmitoyl this compound

The synthesis of Palmitoyl this compound can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS is the most common approach for research and small-scale production due to its efficiency and ease of purification.[9]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer resin.[9][10] The Fmoc/tBu strategy is a standard approach.[11] For Palmitoyl this compound (Pal-His-D-Phe-Arg-NH₂), the synthesis begins from the C-terminal Arginine attached to a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Key Reagents and Solvents:

  • Resin: Rink Amide resin (for C-terminal amide).

  • Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH.

  • Palmitic Acid: For N-terminal acylation.

  • Coupling Reagents: HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).[12]

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Deprotection Reagent: 20% Piperidine (B6355638) in DMF.

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and Water.[2][12]

Experimental Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 20-30 minutes in a reaction vessel.[9]

  • First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

    • Deprotect the Fmoc group on the resin by treating it with 20% piperidine in DMF (5 minutes, then 15 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation (Cycles 2 & 3):

    • Fmoc Deprotection: Repeat the deprotection step using 20% piperidine in DMF to remove the Fmoc group from the newly added Arginine. Wash thoroughly.

    • Coupling of Fmoc-D-Phe-OH: Pre-activate and couple Fmoc-D-Phe-OH using the same method as in step 2. Wash.

    • Fmoc Deprotection: Repeat the deprotection step. Wash.

    • Coupling of Fmoc-His(Trt)-OH: Pre-activate and couple Fmoc-His(Trt)-OH. Wash.

  • N-Terminal Palmitoylation:

    • Perform a final Fmoc deprotection on the N-terminal Histidine. Wash thoroughly.

    • Couple Palmitic Acid (3-5 eq) using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2-4 hours to ensure complete acylation.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under a vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf, Trt).[2]

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise into cold diethyl ether.

    • Collect the white precipitate by centrifugation, wash with cold ether, and dry under a vacuum to yield the crude Palmitoyl this compound.[11]

SPPS_Workflow cluster_synthesis SPPS Cycle (Repeated) cluster_start cluster_end Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Palmitoylation N-Terminal Palmitoylation Wash2->Palmitoylation Resin Rink Amide Resin Resin->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Palmitoylation->Cleavage Crude_Peptide Crude Pal-Tripeptide-8 Cleavage->Crude_Peptide

Fig 1. Solid-Phase Peptide Synthesis (SPPS) Workflow for Palmitoyl this compound.
Liquid-Phase Peptide Synthesis (LPPS)

LPPS combines the procedural advantages of classical solution-phase synthesis with the simplified purification of SPPS.[13] In this method, the growing peptide is attached to a soluble tag (e.g., polyethylene (B3416737) glycol - PEG) which allows it to remain in solution during reactions but enables easy precipitation and purification between steps.[13][14] While more complex to set up, LPPS is highly scalable and can be more cost-effective for large-scale production as it avoids the use of large excesses of reagents common in SPPS.[15][16]

Purification Protocols

Crude synthetic peptides contain various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups, necessitating robust purification.[17] High-Performance Liquid Chromatography (HPLC) is the standard and indispensable technique for achieving the high purity required for biological and pharmaceutical applications.[17][18][19][20]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity.[10][17] Due to the lipophilic palmitoyl group, Palmitoyl this compound is well-suited for this technique.

Typical RP-HPLC System Configuration:

  • Column: C18 silica-based column (preparative scale).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Detector: UV detector at 220 nm and 280 nm.

  • Gradient: A linear gradient of increasing Mobile Phase B concentration.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent like DMSO or Mobile Phase A. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient should be optimized based on an initial analytical scale run.

    • Monitor the elution profile using the UV detector.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Pool fractions that meet the required purity level (e.g., >95%).

  • Lyophilization: Freeze-dry the pooled, pure fractions to remove the mobile phase solvents, yielding the final product as a white, fluffy powder.

Purification_Workflow Crude_Peptide Crude Peptide (from Synthesis) Dissolution Dissolve & Filter Sample Crude_Peptide->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Collection Fraction Collection HPLC->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Analysis->Collection Re-purify Pooling Pool High-Purity Fractions Analysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Palmitoyl This compound (>95%) Lyophilization->Final_Product

Fig 2. General Workflow for Peptide Purification and Analysis.

Analytical Characterization

After purification, the peptide must be rigorously characterized to confirm its identity, purity, and quantity. A combination of analytical techniques is employed for comprehensive validation.[21][22][23]

Technique Purpose Typical Result/Observation
Analytical RP-HPLC Determines the purity of the final product by separating it from any remaining impurities.[22]A single major peak, with purity calculated as the area percentage of that peak.
Mass Spectrometry (MS) Confirms the molecular weight and identity of the peptide.[21][24] ESI-MS is commonly used.The observed mass-to-charge ratio (m/z) should match the calculated theoretical mass of Palmitoyl this compound (C₃₇H₆₁N₉O₄, MW: 695.9 g/mol ).[1]
Tandem MS (MS/MS) Confirms the amino acid sequence of the peptide.[21][24]Fragmentation pattern (b- and y-ions) matches the expected fragments for the His-D-Phe-Arg sequence.
Amino Acid Analysis (AAA) Determines the total peptide content and confirms the amino acid ratio.[25]Provides an accurate measure of the net peptide content by quantifying the individual amino acids after hydrolysis.
NMR Spectroscopy Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[22][24]1D and 2D NMR spectra can confirm the presence of specific amino acid residues and the covalent structure.

Quantitative Data on Biological Activity

Palmitoyl this compound has demonstrated significant efficacy in modulating inflammatory responses in various in vitro models.

Model System Stimulus Parameter Measured Result Reference
Human KeratinocytesUVB RadiationIL-8 ProductionUp to 32% inhibition[2][8]
Human FibroblastsIL-1αIL-8 ProductionUp to 64% inhibition[8]
Human Skin ExplantsSubstance PCapillary Dilation (Number)Up to 30% reduction[2][8]
Human Skin ExplantsSubstance PCapillary Dilation (Size)Up to 51% reduction[2][8]
Human Skin ExplantsSubstance PEdemaUp to 60% reduction[2][8]

Mechanism of Action: Signaling Pathway

Palmitoyl this compound acts as a competitive inhibitor or biased agonist at the Melanocortin 1 Receptor (MC1-R), mimicking the action of the endogenous anti-inflammatory peptide α-MSH.[5][7] By binding to MC1-R on skin cells like keratinocytes, it interrupts pro-inflammatory signaling cascades that are triggered by external stimuli (e.g., UV radiation, irritants) or internal mediators (e.g., Substance P). This leads to a downstream reduction in the production and release of key pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), thereby calming the skin and reducing visible signs of inflammation.[5][7]

Signaling_Pathway cluster_membrane Cell Membrane MC1R MC1-R (Melanocortin 1 Receptor) NFkB NF-κB Pathway MC1R->NFkB Inhibits Stimuli Inflammatory Stimuli (UV, Irritants, Substance P) Stimuli->NFkB Activates Pal_Tri_8 Palmitoyl This compound Pal_Tri_8->MC1R Binds to Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NFkB->Cytokines Upregulates Inflammation Inflammation (Redness, Edema) Cytokines->Inflammation Causes

References

Tripeptide-8: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptide-8 is a synthetic lipopeptide that has emerged as a significant modulator of skin inflammation. Structurally, it is composed of a tripeptide with the amino acid sequence Histidine-D-Phenylalanine-Arginine, conjugated to palmitic acid. This modification enhances its lipophilicity and subsequent penetration through the skin barrier. Its primary mechanism of action involves the competitive inhibition of α-melanocyte-stimulating hormone (α-MSH) binding to the Melanocortin 1 Receptor (MC1R), a key regulator of skin inflammation and pigmentation. By antagonizing MC1R, this compound effectively downregulates the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and the underlying signaling pathways of this compound. Detailed experimental protocols for key in vitro and ex vivo assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a well-defined synthetic molecule with the IUPAC name N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide[1]. Its structure is characterized by the attachment of a C16 fatty acid (palmitic acid) to the N-terminus of the tripeptide HFR (His-D-Phe-Arg).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The palmitoyl (B13399708) moiety significantly influences its solubility, rendering it soluble in polar organic solvents and aqueous solutions, while being insoluble in non-polar solvents.

PropertyValueReference
Molecular Formula C₃₇H₆₁N₉O₄[1][2]
Molecular Weight 695.94 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in water (≥5 mg/mL), ethanol, and DMSO. Insoluble in chloroform.
pKa (Predicted) 13.34 ± 0.46
Density (Predicted) 1.20 ± 0.1 g/cm³

Table 1: Physicochemical Properties of this compound

Biological Properties and Mechanism of Action

This compound exhibits potent anti-inflammatory and skin-soothing properties, primarily through its interaction with the Melanocortin 1 Receptor (MC1R).

MC1R Competitive Inhibition

This compound acts as a competitive antagonist at the MC1R, effectively blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH)[3]. This inhibitory action is central to its anti-inflammatory effects. Unlike α-MSH, which can have both pro- and anti-inflammatory effects depending on the context, this compound appears to primarily function by dampening inflammatory signaling cascades initiated by MC1R activation.

cluster_receptor Cell Membrane MC1R MC1R Inflammatory_Response Pro-inflammatory Response MC1R->Inflammatory_Response Initiates aMSH α-MSH aMSH->MC1R Binds & Activates Tripeptide8 This compound Tripeptide8->MC1R Competitively Inhibits

Figure 1: Competitive inhibition of α-MSH binding to MC1R by this compound.

Downregulation of Pro-inflammatory Cytokines

By inhibiting MC1R signaling, this compound effectively reduces the production and release of key pro-inflammatory cytokines. In vitro studies have demonstrated its ability to significantly inhibit IL-8 production in UVB-irradiated human keratinocytes and IL-1α-stimulated human dermal fibroblasts[4]. Furthermore, it has been shown to reduce the release of TNF-α. This downregulation of inflammatory mediators is a cornerstone of its skin-soothing effects.

Attenuation of Neurogenic Inflammation

This compound has also been shown to mitigate the effects of substance P, a neuropeptide that plays a crucial role in neurogenic inflammation by inducing vasodilation and increasing vascular permeability, leading to redness and edema[4]. Ex vivo studies on skin explants have demonstrated that this compound can significantly reduce edema and the size of dilated capillaries induced by substance P[4].

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the modulation of downstream signaling pathways upon its binding to MC1R. Inflammatory stimuli, such as UV radiation or pro-inflammatory cytokines, typically lead to the activation of transcription factors like NF-κB, which in turn promotes the expression of inflammatory genes. By competitively inhibiting the MC1R, this compound is believed to interfere with this cascade, leading to a reduction in the transcription of pro-inflammatory cytokines like IL-8 and TNF-α.

cluster_stimuli Inflammatory Stimuli cluster_cell Skin Cell (e.g., Keratinocyte) UVB UVB Radiation MC1R MC1R UVB->MC1R Activate IL1a IL-1α IL1a->MC1R Activate NFkB NF-κB Activation MC1R->NFkB Leads to Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NFkB->Cytokines Promotes Transcription Tripeptide8 This compound Tripeptide8->MC1R Inhibits cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture Human Keratinocytes Prepare 2. Prepare this compound Stock Solution Culture->Prepare Seed 3. Seed Cells in Multi-well Plates Prepare->Seed Irradiate 4. Expose Cells to UVB Seed->Irradiate Treat 5. Treat with This compound Irradiate->Treat Incubate 6. Incubate for 24 hours Treat->Incubate Collect 7. Collect Supernatants Incubate->Collect ELISA 8. Quantify IL-8 by ELISA Collect->ELISA Analyze 9. Calculate % Inhibition ELISA->Analyze

References

The Unveiling of Tripeptide-8: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Tripeptide-8, a synthetic lipopeptide increasingly recognized for its potent anti-inflammatory and neuro-soothing properties. Developed for researchers, scientists, and professionals in drug development and dermatology, this document details the discovery, origin, synthesis, and mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visualizations of its core biological pathways.

Discovery and Origin

This compound, chemically known as Palmitoyl (B13399708) this compound, is a synthetic, fatty acid-modified tripeptide composed of the amino acids arginine, histidine, and phenylalanine linked to palmitic acid.[1][2] Its origin lies in the field of biomimetics, engineered to replicate the function of a fragment of the proopiomelanocortin (POMC) peptide, specifically mimicking the anti-inflammatory properties of α-melanocyte-stimulating hormone (α-MSH).[3][4] The development of this compound was driven by the need for active ingredients that could effectively soothe sensitive and reactive skin by modulating the skin's response to inflammatory triggers.[3] The addition of the palmitoyl group, a lipid, enhances its bioavailability and skin penetration.[4]

Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), a well-established method for producing peptides.[5][6] This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The synthesis is typically carried out using the fluorenylmethyloxycarbonyl (Fmoc) strategy on an automated peptide synthesizer.[5] The palmitoyl group is generally introduced at the final stage of the synthesis.[6]

Mechanism of Action: Modulating the Inflammatory Cascade

The primary mechanism of action of this compound is its function as a competitive antagonist at the melanocortin 1 receptor (MC1-R).[3][7] The MC1-R is a key regulator of inflammation and pigmentation in the skin.[8] The endogenous ligand for this receptor, α-MSH, can have both pro- and anti-inflammatory effects. This compound is designed to bind to the MC1-R with an affinity comparable to α-MSH but without eliciting significant melanogenic (pigment-producing) activity.[8] By competitively inhibiting the binding of α-MSH, this compound effectively downregulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][7] This action helps to alleviate the symptoms of skin irritation, including redness and swelling.[7]

Furthermore, this compound has been shown to mitigate neurogenic inflammation by reducing the effects of substance P, a neuropeptide that can induce vasodilation and increase vascular permeability.[7][9]

Signaling Pathway

The signaling pathway of this compound's anti-inflammatory action is centered on its interaction with the MC1-R. The following diagram illustrates this pathway.

Tripeptide8_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_ligands Ligands cluster_downstream Downstream Effects UV_Radiation UV Radiation alpha_MSH α-MSH Substance_P Substance P MC1R MC1-R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds and Activates Tripeptide_8 This compound Tripeptide_8->MC1R Competitively Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) MC1R->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation (Redness, Swelling, Edema) Pro_inflammatory_Cytokines->Inflammation Induces Experimental_Workflow cluster_invitro In-Vitro Assay cluster_exvivo Ex-Vivo Assay Cell_Culture Cell Culture (e.g., Keratinocytes) Stimulation Inflammatory Stimulus (e.g., UVB) Cell_Culture->Stimulation Treatment_InVitro Treatment with This compound Stimulation->Treatment_InVitro Incubation_InVitro Incubation (24h) Treatment_InVitro->Incubation_InVitro Analysis_InVitro Cytokine Analysis (ELISA) Incubation_InVitro->Analysis_InVitro Explant_Prep Skin Explant Preparation Stimulation_ExVivo Inflammatory Stimulus (e.g., Substance P) Explant_Prep->Stimulation_ExVivo Treatment_ExVivo Treatment with This compound Stimulation_ExVivo->Treatment_ExVivo Incubation_ExVivo Incubation (24h) Treatment_ExVivo->Incubation_ExVivo Analysis_ExVivo Histological Analysis (H&E Staining) Incubation_ExVivo->Analysis_ExVivo

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Tripeptide-8

Introduction

This compound, often encountered in its lipid-soluble form as Palmitoyl this compound, is a synthetic, fatty acid-modified tripeptide composed of the amino acids arginine, histidine, and phenylalanine.[1][2] It is classified as a biomimetic lipopeptide, engineered to emulate a fragment of the natural pro-hormone proopiomelanocortin (POMC).[1][3] Its primary function in vitro is to modulate the skin's response to inflammatory triggers, making it a molecule of significant interest for dermatological research and the development of therapies for sensitive and reactive skin conditions.[1][4] This guide provides a detailed analysis of its core mechanism of action, supported by quantitative data from key in vitro studies and comprehensive experimental protocols.

Core Mechanism of Action: Competitive Antagonism at the Melanocortin 1 Receptor (MC1-R)

The principal anti-inflammatory effect of this compound is mediated through its interaction with the Melanocortin 1 Receptor (MC1-R), a G-protein coupled receptor pivotal in regulating cutaneous immune and inflammatory responses.[1][2][5] this compound functions as a competitive inhibitor to the receptor's endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), which is also a derivative of POMC.[1][2]

While the binding of α-MSH to MC1-R can initiate signaling cascades that lead to the upregulation of pro-inflammatory cytokines, this compound binds to the receptor with a comparable affinity but does not elicit the same downstream signaling.[1][2][5] By competitively blocking α-MSH, this compound effectively downregulates the inflammatory cascade, preventing the initiation and amplification of inflammatory signals in skin cells such as keratinocytes and fibroblasts.[1][6] This action is crucial for mitigating inflammation induced by various stimuli, including UV radiation and inflammatory mediators like Interleukin-1 (IL-1).[1][3]

Furthermore, this compound has been shown to counteract the effects of Substance P, a neuropeptide that plays a central role in "neurogenic inflammation." By calming the response to Substance P, the peptide helps to reduce vasodilation and edema, key clinical signs of skin irritation.[5][7]

Signaling Pathways and Quantitative Efficacy

The following diagram illustrates the core signaling pathway modulated by this compound.

G cluster_stimulus cluster_peptide cluster_cascade cluster_cytokines aMSH α-MSH MC1R Melanocortin 1 Receptor (MC1-R) aMSH->MC1R Binds & Activates TP8 This compound TP8->MC1R Competitively Inhibits Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB Pathway) MC1R->Cascade Activates Cytokines Release of Pro-inflammatory Cytokines (IL-1, IL-8, TNF-α) Cascade->Cytokines Upregulates

Caption: this compound's competitive inhibition at the MC1-R.
Data Presentation: Summary of In Vitro Efficacy

The anti-inflammatory and anti-neurogenic inflammatory effects of this compound have been quantified in several key in vitro and ex vivo models. The data is summarized in the tables below.

Table 1: Inhibition of Pro-inflammatory Cytokine Release

Experimental Model Inflammatory Stimulus Cell Type Treatment Concentration Endpoint Measured Percent Inhibition Citation(s)
In Vitro UVB Radiation (230 mJ/cm²) Human Keratinocytes (NCTC 2544) 10⁻⁷ M / 10⁻⁹ M IL-8 Release Up to 32% [3][7][8]

| In Vitro | Interleukin-1 (IL-1) | Human Dermal Fibroblasts | 10⁻⁷ M | IL-8 Release | Up to 64% |[3][7][8] |

Table 2: Attenuation of Neurogenic Inflammation (Ex Vivo)

Experimental Model Inflammatory Stimulus Tissue Type Treatment Concentration Endpoint Measured Percent Reduction Citation(s)
Ex Vivo Substance P (10⁻⁵ M) Human Skin Explants 10⁻⁷ M Number of Dilated Capillaries 30% [3][7]
Ex Vivo Substance P (10⁻⁵ M) Human Skin Explants 10⁻⁷ M Size of Dilated Vessels 51% [3][7]

| Ex Vivo | Substance P (10⁻⁵ M) | Human Skin Explants | 10⁻⁷ M | Edema | 60% |[7][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Protocol 1: Inhibition of UVB-Induced IL-8 Production in Human Keratinocytes
  • Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.[4]

  • Methodology:

    • Cell Culture: Culture human keratinocytes (e.g., NCTC 2544 cell line) in a suitable keratinocyte growth medium. Maintain cells at 37°C in a humidified incubator with 5% CO₂ until they reach 70-80% confluency.[3][9]

    • Peptide Preparation: Dissolve Palmitoyl this compound in sterile DMSO to create a concentrated stock solution (e.g., 10⁻² M). Prepare final working concentrations (e.g., 10⁻⁷ M and 10⁻⁹ M) by diluting the stock solution in the cell culture medium.[9]

    • Experimental Procedure:

      • Wash the confluent keratinocytes with phosphate-buffered saline (PBS).

      • Expose the cells to UVB radiation at a dose of 230 mJ/cm².[3]

      • Immediately after irradiation, replace the PBS with the culture medium containing the various concentrations of this compound or a vehicle control. A positive control using α-MSH (e.g., 10⁻¹¹ M) can also be included.[3]

      • Incubate the cells for 24 hours at 37°C.[3]

    • Quantification: Collect the cell culture supernatant. Quantify the concentration of IL-8 using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]

    • Data Analysis: Calculate the percentage inhibition of IL-8 release by comparing the results from this compound-treated cells to the UVB-irradiated, untreated control cells.[4]

Protocol 2: Inhibition of IL-1-Stimulated IL-8 Production in Human Dermal Fibroblasts
  • Objective: To determine the efficacy of this compound in modulating the amplification of inflammatory signals by inhibiting IL-1-driven IL-8 production in fibroblasts.[3]

  • Methodology:

    • Cell Culture: Culture human dermal fibroblasts in an appropriate growth medium until they reach near confluence.

    • Experimental Procedure:

      • Pre-incubate the fibroblast cultures with this compound (e.g., 10⁻⁷ M) or a vehicle control for a defined period (e.g., 2 hours).

      • Introduce the inflammatory stimulus, Interleukin-1 (IL-1), to the culture medium at a pre-determined concentration.

      • Co-incubate the cells with the stimulus and this compound for 24 hours.

    • Quantification: Collect the cell culture supernatant and measure the IL-8 concentration using an ELISA kit.

    • Data Analysis: Determine the percentage inhibition of IL-8 production by comparing the peptide-treated, IL-1-stimulated cells with the cells stimulated with IL-1 alone.[4]

G start Start: Seed Skin Cells (Keratinocytes or Fibroblasts) culture Culture to 70-80% Confluency start->culture treatment Pre-incubate with This compound or Vehicle Control culture->treatment stimulus Add Inflammatory Stimulus (e.g., UVB, IL-1α) treatment->stimulus incubation Incubate for Defined Period (e.g., 24h) stimulus->incubation supernatant Collect Cell Culture Supernatant incubation->supernatant elisa Quantify Cytokine (e.g., IL-8) Concentration via ELISA supernatant->elisa analysis Data Analysis: Calculate % Inhibition vs. Control elisa->analysis end End analysis->end

Caption: General experimental workflow for an in vitro cytokine release assay.

Conclusion

In vitro and ex vivo studies provide compelling evidence for the mechanism of action of this compound. By acting as a competitive antagonist at the MC1-R, it effectively interrupts pro-inflammatory signaling cascades initiated by common triggers like UV radiation and inflammatory cytokines.[1][5] Its ability to significantly reduce the release of IL-8 from both keratinocytes and fibroblasts highlights its potential to halt the initiation and amplification of cutaneous inflammation.[3][7] Furthermore, its demonstrated efficacy in reducing vasodilation and edema in response to neurogenic triggers underscores its multifaceted role in calming irritated skin.[3][7][9] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and developers working to harness the therapeutic potential of this potent anti-inflammatory peptide.

References

Palmitoyl Tripeptide-8: A Deep Dive into its Anti-Inflammatory Function and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-8 is a synthetic lipopeptide that has garnered significant attention in dermatological research and cosmetic science for its potent anti-inflammatory and soothing properties.[1] This biomimetic peptide, derived from proopiomelanocortin (POMC), is designed to modulate the skin's response to a variety of internal and external stressors, making it a key ingredient for sensitive and irritated skin conditions.[2][3] This technical guide provides a comprehensive overview of the function and biological activity of Palmitoyl this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to validate its effects.

Core Mechanism of Action

Palmitoyl this compound is composed of the fatty acid palmitic acid linked to a tripeptide consisting of arginine, histidine, and phenylalanine.[4][5] The addition of the palmitoyl group enhances its lipophilicity, which is known to facilitate skin penetration and bioavailability.[6]

The primary mechanism of action of Palmitoyl this compound involves its interaction with the Melanocortin 1 Receptor (MC1-R) on various skin cells, including keratinocytes and fibroblasts.[3][4] It acts as a competitive inhibitor to the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH).[1][3] While α-MSH binding to MC1-R can trigger pro-inflammatory cascades, Palmitoyl this compound binds to the receptor and modulates the inflammatory response, leading to a reduction in the release of key pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[7][8][9] This action is crucial in preventing the initiation and amplification of inflammatory signals within the skin.[3]

Furthermore, Palmitoyl this compound has been shown to be effective in mitigating neurogenic inflammation by reducing the effects of substance P, a neuropeptide that can induce vasodilation, edema, and the release of inflammatory mediators.[2][8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from key in-vitro and in-vivo/ex-vivo studies investigating the efficacy of Palmitoyl this compound.

Table 1: In-Vitro Efficacy Data
Assay Cell Type Stimulus Palmitoyl this compound Concentration Measured Effect Percentage Inhibition/Reduction Reference
Cytokine ReleaseHuman KeratinocytesUVB IrradiationNot SpecifiedIL-8 ProductionUp to 32%[10]
Cytokine ReleaseHuman FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-8 ProductionUp to 64%[2][10]
Table 2: In-Vivo / Ex-Vivo Efficacy Data
Study Type Model Challenge Palmitoyl this compound Application Measured Effect Percentage Inhibition/Reduction Reference
Ex-VivoHuman Skin ExplantsSubstance PTopicalNumber of Dilated CapillariesUp to 30%[10]
Ex-VivoHuman Skin ExplantsSubstance PTopicalSize of Dilated VesselsUp to 51%[2][10]
Ex-VivoHuman Skin ExplantsSubstance PTopicalEdemaUp to 60%[2][10]
In-VivoHuman VolunteersSodium Dodecyl Sulfate (SDS)Preventive (before challenge)Increase in Skin TemperatureAverage of -112% (down to baseline)[2]
In-VivoHuman VolunteersSodium Dodecyl Sulfate (SDS)Soothing (after challenge)Increase in Skin TemperatureAverage of -78%[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Palmitoyl this compound

The following diagram illustrates the proposed mechanism of action for Palmitoyl this compound in modulating the inflammatory response in skin cells.

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Skin Cell (e.g., Keratinocyte) cluster_peptide Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB, IL-1α, Substance P) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Induces MC1R Melanocortin 1 Receptor (MC1-R) MC1R->NFkB Downregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, IL-8, TNF-α) NFkB->Proinflammatory_Cytokines Promotes Transcription Inflammation Inflammation (Redness, Edema) Proinflammatory_Cytokines->Inflammation Leads to Palmitoyl_Tripeptide_8 Palmitoyl this compound Palmitoyl_Tripeptide_8->MC1R Competitively Inhibits aMSH α-MSH aMSH->MC1R Binds & Activates

Caption: Palmitoyl this compound competitively inhibits α-MSH binding to MC1-R.

Experimental Workflow: In-Vitro Cytokine Release Assay

The following diagram outlines a typical workflow for an in-vitro assay to evaluate the efficacy of Palmitoyl this compound in inhibiting cytokine release.

In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., Human Keratinocytes or Fibroblasts) Pre_incubation 2. Pre-incubation with Palmitoyl this compound Cell_Culture->Pre_incubation Stimulation 3. Inflammatory Stimulation (e.g., UVB or IL-1α) Pre_incubation->Stimulation Incubation 4. Incubation Period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 5. Collection of Cell Supernatant Incubation->Supernatant_Collection ELISA 6. Cytokine Quantification (e.g., IL-8 ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (% Inhibition Calculation) ELISA->Data_Analysis

Caption: Workflow for an in-vitro cytokine release assay.

Detailed Experimental Protocols

Protocol 1: In-Vitro Inhibition of UVB-Induced IL-8 Production in Human Keratinocytes
  • Objective: To assess the ability of Palmitoyl this compound to reduce the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.[4]

  • Methodology:

    • Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium (KGM) in a humidified incubator at 37°C and 5% CO₂. Cells are seeded in 24-well plates and grown to 70-80% confluency.[4]

    • Pre-incubation: The KGM is replaced with fresh medium containing various concentrations of Palmitoyl this compound (e.g., 10⁻⁹ M to 10⁻⁷ M). A vehicle control (medium without the peptide) and a positive control (e.g., α-MSH) are included. The cells are incubated for 2 hours.[4]

    • UVB Irradiation: The medium is aspirated, and the cells are washed with Phosphate-Buffered Saline (PBS). A thin layer of PBS is added to the wells, and the cells are exposed to a UVB source (e.g., 230 mJ/cm²).[4]

    • Incubation: The PBS is removed, and the medium containing Palmitoyl this compound or controls is added back to the wells. The cells are then incubated for a further 24 hours.[9]

    • Endpoint Analysis: The culture medium is collected, and the concentration of IL-8 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

    • Data Analysis: The percentage inhibition of IL-8 production is calculated for each concentration of Palmitoyl this compound by comparing the results to the UVB-irradiated control without the peptide.[4]

Protocol 2: Ex-Vivo Substance P-Induced Inflammation in Human Skin Explants
  • Objective: To evaluate the effect of Palmitoyl this compound on Substance P-induced vasodilation and edema in a human skin explant model.[2][9]

  • Methodology:

    • Skin Explant Preparation: Fresh human skin samples are obtained from surgical procedures with informed consent. Circular skin explants of a standardized size are prepared using a biopsy punch.[9]

    • Explant Culture: The skin explants are placed in a culture medium (e.g., DMEM) in a multi-well plate at the air-liquid interface on a culture insert.[9]

    • Treatment: To induce neurogenic inflammation, the skin explants are treated with Substance P (e.g., 10⁻⁵ M) in the culture medium. A subset of the Substance P-exposed explants is concurrently treated with Palmitoyl this compound (e.g., 10⁻⁷ M). A control group with no treatment and a group with only Substance P are included. The explants are incubated for 24 hours.[9]

    • Histological Analysis: After incubation, the skin explants are fixed in a suitable fixative (e.g., 10% neutral buffered formalin), processed for paraffin (B1166041) embedding, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E).[9]

    • Vasodilation and Edema Evaluation: The stained sections are examined under a microscope. Vasodilation is assessed by observing the number and size of dilated capillaries in the dermis. Edema is evaluated by observing the separation of collagen bundles in the dermis. These parameters can be quantified using image analysis software.[2][9]

    • Data Analysis: The extent of vasodilation and edema in the Palmitoyl this compound treated group is compared to the Substance P-only group to determine the percentage of reduction.[9]

Conclusion

Palmitoyl this compound is a well-characterized synthetic lipopeptide with significant anti-inflammatory and soothing properties. Its mechanism of action, centered on the modulation of the MC1-R signaling pathway, provides a targeted approach to reducing the production of pro-inflammatory cytokines and mitigating the effects of neurogenic inflammation. The quantitative data from in-vitro and in-vivo studies robustly support its efficacy in preventing and alleviating skin irritation. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of Palmitoyl this compound in various dermatological and cosmetic applications. For researchers and professionals in drug development, Palmitoyl this compound represents a promising candidate for the formulation of advanced skincare solutions for sensitive and reactive skin.[11]

References

Tripeptide-8 Downstream Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptide-8, a biomimetic peptide, has garnered significant attention for its potent anti-inflammatory and neuro-soothing properties, particularly in the context of dermatological applications. Its primary mechanism of action involves the modulation of the Melanocortin 1 Receptor (MC1-R), a key player in skin inflammation and pigmentation. By competitively inhibiting the binding of endogenous ligands like α-melanocyte-stimulating hormone (α-MSH), this compound effectively downregulates pro-inflammatory signaling cascades. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: MC1-R Modulation

This compound is a synthetic lipopeptide composed of arginine, histidine, and phenylalanine, designed to mimic the anti-inflammatory properties of endogenous neuropeptides.[1] Its principal molecular target is the Melanocortin 1 Receptor (MC1-R), a Gs-protein coupled receptor (GPCR) expressed on various skin cells, including keratinocytes and fibroblasts.[1][2]

Upon binding to MC1-R, this compound is thought to act as a competitive inhibitor or a biased agonist, leading to the modulation of downstream signaling pathways.[3] This interaction is central to its ability to counteract inflammatory stimuli, such as UV radiation and the neuropeptide Substance P, a key mediator of neurogenic inflammation.[3][4]

Downstream Signaling Pathways

The binding of this compound to MC1-R initiates a cascade of intracellular events that ultimately suppress the inflammatory response. The primary pathways implicated are the cAMP/PKA/CREB axis and the inhibition of pro-inflammatory MAPK and NF-κB signaling.

cAMP/PKA/CREB Signaling Pathway

As a Gs-protein coupled receptor, the activation of MC1-R by an agonist typically leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3] While this pathway is also involved in melanogenesis, this compound's interaction with MC1-R appears to favor anti-inflammatory outcomes over melanogenic activity.[4]

Gs_Pathway Tripeptide8 This compound MC1R MC1R (Gs-protein coupled) Tripeptide8->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anti_inflammatory_genes Transcription of Anti-inflammatory Genes CREB->Anti_inflammatory_genes Promotes

Figure 1: Proposed cAMP/PKA/CREB signaling cascade initiated by this compound.

Inhibition of Pro-inflammatory MAPK and NF-κB Pathways

Substance P, a neuropeptide involved in neurogenic inflammation, is known to activate Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, JNK, and p38) and the Nuclear Factor-kappa B (NF-κB) pathway in keratinocytes. This compound's ability to counteract the effects of Substance P strongly suggests that it inhibits these pro-inflammatory signaling cascades.

2.2.1. MAPK Signaling

The MAPK pathways are crucial in the cellular response to external stressors and play a significant role in inflammation. The inhibition of these pathways by this compound would lead to a reduction in the production of pro-inflammatory cytokines.

MAPK_Inhibition Tripeptide8 This compound MAPK_pathway MAPK Pathways (p38, ERK1/2, JNK) Tripeptide8->MAPK_pathway Inhibits SubstanceP Substance P SubstanceP->MAPK_pathway Activates Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) MAPK_pathway->Cytokines Leads to production of

Figure 2: Postulated inhibition of MAPK pathways by this compound.

2.2.2. NF-κB Signaling

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Its activation involves the degradation of the inhibitory protein IκBα and the subsequent translocation of the p65 subunit to the nucleus. This compound likely interferes with this process, thereby suppressing inflammation.

NFkB_Inhibition Tripeptide8 This compound IkBa_degradation IκBα Degradation Tripeptide8->IkBa_degradation Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Substance P) Inflammatory_Stimuli->IkBa_degradation p65_translocation p65 Nuclear Translocation IkBa_degradation->p65_translocation Gene_transcription Pro-inflammatory Gene Transcription p65_translocation->Gene_transcription

Figure 3: Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data Summary

The efficacy of this compound in modulating inflammatory responses has been quantified in several in vitro and ex vivo studies.

Cell/Tissue Type Inflammatory Stimulus This compound Concentration Parameter Measured Result
Human Dermal FibroblastsIL-110⁻⁷ MIL-8 Production-64% inhibition[4]
Human KeratinocytesUVB Irradiation10⁻⁷ MIL-8 Production-32% inhibition[5]
Human Skin ExplantsSubstance P-Vasodilation (Size of dilated vessels)-51% reduction[4]
Human Skin ExplantsSubstance P-Edema-60% reduction[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's downstream signaling pathways.

Western Blot for Phosphorylated MAPK and NF-κB p65

This protocol is for the detection of phosphorylated (activated) forms of p38, ERK1/2, JNK, and the p65 subunit of NF-κB.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 4: Workflow for Western Blot analysis.

Materials:

  • Human keratinocytes or fibroblasts

  • This compound

  • Inflammatory stimulus (e.g., Substance P, IL-1β, or UVB)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound for a predetermined time, followed by stimulation with the inflammatory agent.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Data Analysis: Capture the image and perform densitometric analysis to quantify the levels of phosphorylated proteins relative to total protein or a loading control.

NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol allows for the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Inflammatory stimulus

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and the inflammatory stimulus.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-NF-κB p65 antibody for 1 hour.

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst.

  • Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation.

Competitive Radioligand Binding Assay for MC1-R

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the MC1-R.

Materials:

  • Cell membranes expressing MC1-R

  • Radiolabeled ligand (e.g., ¹²⁵I-NDP-α-MSH)

  • Unlabeled this compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value, from which the binding affinity (Ki) can be calculated.

cAMP Accumulation Assay

This assay measures the intracellular levels of cAMP produced in response to MC1-R activation.

Materials:

  • Cells expressing MC1-R

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound.

  • Lysis: Lyse the cells according to the assay kit protocol.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the effect on adenylyl cyclase activity.

Conclusion

This compound exerts its significant anti-inflammatory and soothing effects primarily through the modulation of the MC1-R. This interaction leads to the likely downstream inhibition of pro-inflammatory MAPK and NF-κB signaling pathways, as well as potential modulation of the cAMP/PKA/CREB axis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on providing direct evidence of this compound's impact on the phosphorylation status of key signaling molecules within the MAPK and NF-κB pathways to fully elucidate its comprehensive mechanism of action.

References

In Silico Modeling of Palmitoyl Tripeptide-8 and Melanocortin 1 Receptor (MC1R) Docking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-8, a synthetic lipopeptide, has garnered significant interest in dermatology for its anti-inflammatory and soothing properties. Its mechanism of action is primarily attributed to its interaction with the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor (GPCR) pivotal in skin pigmentation and inflammation. Understanding the molecular interactions between Palmitoyl this compound and MC1R is crucial for the rational design of novel therapeutics for sensitive skin and inflammatory skin conditions. This technical guide provides a comprehensive overview of the in silico methodologies to model the docking of Palmitoyl this compound to the MC1R. It details the necessary preparatory steps, a robust peptide-protein docking protocol, and subsequent molecular dynamics simulations to refine and analyze the binding pose. While specific experimental binding data for this complex is not widely published, this guide serves as a complete workflow for researchers to generate and analyze such data computationally.

Introduction to Palmitoyl this compound and the Melanocortin 1 Receptor (MC1R)

Palmitoyl this compound is a biomimetic peptide derived from α-melanocyte-stimulating hormone (α-MSH). It is composed of three amino acids—arginine, histidine, and phenylalanine—with a palmitoyl group attached, which enhances its skin penetration.[1][2] It is reported to act as a competitive inhibitor or modulator at the MC1R, thereby downregulating the inflammatory cascade.[2][3]

The MC1R is a class A GPCR expressed in melanocytes and other skin cells.[4][5] Upon activation by its endogenous agonist, α-MSH, the receptor couples to the Gs alpha subunit (Gαs) of its associated G protein.[6] This initiates a signaling cascade through adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] This pathway is central to stimulating melanin (B1238610) production and also plays a role in anti-inflammatory responses and DNA repair.[7][8]

MC1R Signaling Pathway

The signaling cascade initiated by MC1R activation is a classic example of a Gs-coupled GPCR pathway. The binding of an agonist, such as α-MSH, induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein. The Gαs subunit, with bound GTP, then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the CREB transcription factor, leading to changes in gene expression related to melanogenesis and inflammation.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist α-MSH (Agonist) / Palmitoyl this compound (Modulator) MC1R MC1R Agonist->MC1R Binding G_Protein Gαsβγ MC1R->G_Protein Activation G_alpha_GTP Gαs-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalysis G_alpha_GTP->AC ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., CREB activation, melanogenesis, anti-inflammatory effects) PKA->Downstream Phosphorylation

Caption: MC1R Signaling Pathway

In Silico Modeling Workflow

The following sections outline a comprehensive workflow for the in silico modeling of Palmitoyl this compound docking to the MC1R. This workflow is designed to be a practical guide for researchers initiating such a study.

In_Silico_Workflow Start Start: Define Project Goals Prep 1. Structure Preparation Start->Prep ReceptorPrep 1a. Obtain & Prepare MC1R Structure (PDB: 7F4D) Prep->ReceptorPrep LigandPrep 1b. Generate & Prepare Palmitoyl this compound 3D Structure Prep->LigandPrep Docking 2. Molecular Docking ReceptorPrep->Docking LigandPrep->Docking GlobalDock 2a. Global Docking (Blind) (e.g., CABS-dock) Docking->GlobalDock Refinement 2b. Pose Refinement & Scoring (e.g., Rosetta FlexPepDock) GlobalDock->Refinement Analysis1 3. Docking Results Analysis Refinement->Analysis1 PoseSelect 3a. Select Best Scoring Poses (Binding Energy, RMSD) Analysis1->PoseSelect MD 4. Molecular Dynamics Simulation PoseSelect->MD SystemSetup 4a. System Setup (Membrane, Solvent, Ions) MD->SystemSetup SimulationRun 4b. Run MD Simulation (e.g., GROMACS, AMBER) SystemSetup->SimulationRun Analysis2 5. MD Trajectory Analysis SimulationRun->Analysis2 Stability 5a. Stability Analysis (RMSD, RMSF) Analysis2->Stability BindingEnergy 5b. Binding Free Energy Calculation (MM/PBSA) Analysis2->BindingEnergy Interactions 5c. Interaction Analysis (H-bonds, Hydrophobic) Analysis2->Interactions End End: Report Findings Stability->End BindingEnergy->End Interactions->End

Caption: In Silico Modeling Workflow

Experimental Protocols

Structure Preparation

4.1.1. Receptor Preparation

  • Obtain Structure: Download the cryo-EM structure of the human MC1R in complex with Gs protein (PDB ID: 7F4D) from the RCSB Protein Data Bank.[9]

  • Pre-processing: Use molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera) to prepare the receptor. This involves:

    • Removing non-essential components such as the Gs protein, nanobodies (Nb35), and any co-crystallized ligands or ions not relevant to the binding of Palmitoyl this compound.

    • Adding hydrogen atoms and assigning correct protonation states for titratable residues at a physiological pH (e.g., 7.4).

    • Filling in any missing side chains or loops using tools like Prime (Schrödinger) or Modeller. Given the high quality of the cryo-EM structure, this may be minimal.

    • Performing a constrained energy minimization of the receptor structure to relieve any steric clashes, while keeping the backbone atoms fixed.

4.1.2. Ligand Preparation

  • Generate 3D Structure: The 3D structure of Palmitoyl this compound (sequence: Palmitoyl-Arg-His-Phe) can be generated using a molecule builder within a modeling suite (e.g., Maestro, Avogadro).

  • Energy Minimization: Perform a thorough energy minimization of the ligand using a suitable force field (e.g., OPLS, CHARMM) to obtain a low-energy conformation.

  • Ligand Parameterization: Generate parameters and topologies for the ligand that are compatible with the chosen docking and simulation software.

Molecular Docking Protocol

A robust approach for flexible peptide docking to a GPCR involves a multi-stage protocol, such as the one combining CABS-dock and Rosetta FlexPepDock.[10][11]

Stage 1: Global Docking with CABS-dock

  • Server/Software: Utilize the CABS-dock web server or standalone package.

  • Input: Provide the prepared MC1R structure and the Palmitoyl this compound sequence.

  • Configuration:

    • Define the search space. For GPCRs, it is crucial to limit the docking to the extracellular domain to avoid non-specific binding to the transmembrane regions.[10]

    • Run multiple independent simulations (e.g., 10) to ensure thorough sampling.

  • Output: CABS-dock will generate a large ensemble of peptide-receptor complex models. From these, select the top-scoring models (e.g., top 100) based on the CABS-dock scoring function for further refinement.

Stage 2: All-Atom Reconstruction

  • The coarse-grained models from CABS-dock need to be converted to all-atom representations. This can be achieved using tools like the PD2 method.[10]

Stage 3: High-Resolution Refinement with Rosetta FlexPepDock

  • Software: Use the Rosetta software suite, specifically the FlexPepDock protocol.

  • Input: The all-atom models generated in the previous step.

  • Protocol: Perform high-resolution refinement, which optimizes both the peptide backbone and side-chain conformations, as well as the receptor side-chains at the interface.

  • Scoring and Selection: The refined models are scored using the Rosetta energy function. The top-ranked models are then selected for further analysis.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are essential to assess the stability of the docked complex and to refine the binding pose in a dynamic, explicit solvent environment.

  • System Setup:

    • Membrane Embedding: Embed the best-ranked peptide-receptor complex from the docking stage into a realistic lipid bilayer (e.g., POPC membrane) using a tool like CHARMM-GUI or the MemProt.GPCR-ModSim server.[12]

    • Solvation: Solvate the system with an explicit water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

  • Simulation Parameters:

    • Force Field: Choose a modern force field suitable for proteins and lipids (e.g., CHARMM36m, AMBER).

    • Ensemble: Use the NPT ensemble (constant Number of particles, Pressure, and Temperature) to mimic physiological conditions.

    • Simulation Time: Run the simulation for a sufficient duration (e.g., 100-500 ns) to allow the complex to equilibrate and to observe stable interactions.

  • Equilibration: Perform a multi-step equilibration protocol, gradually releasing restraints on the system components (lipid, solvent, protein backbone, side chains, and ligand) to allow for a gentle relaxation of the system.

  • Production Run: After equilibration, run the production MD simulation for data collection.

Post-Simulation Analysis
  • Stability Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the receptor.

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the peptide to the receptor. These calculations are performed on snapshots from the stable part of the MD trajectory.[13][14]

  • Interaction Analysis:

    • Analyze the MD trajectory to identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges between Palmitoyl this compound and MC1R.

Data Presentation

The results of the in silico modeling should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Docking and Refinement Results

Model RankCABS-dock ScoreRosetta Interface ScoreLigand RMSD (Å)*Predicted Binding Energy (kcal/mol)
1-1.25-285.41.8-9.5
2-1.18-282.12.5-9.1
3-1.15-279.83.1-8.8
4-1.12-275.54.2-8.5
5-1.09-271.34.8-8.2

*RMSD calculated with respect to the top-ranked model.

Table 2: Hypothetical MD Simulation Stability and Binding Energy Results

ParameterValue
Simulation Length200 ns
Average Protein Backbone RMSD2.1 ± 0.3 Å
Average Ligand RMSD1.5 ± 0.2 Å
MM/PBSA Binding Free Energy-45.7 ± 5.2 kcal/mol

Table 3: Hypothetical Key Interacting Residues in MC1R

Palmitoyl this compound ResidueInteracting MC1R ResidueInteraction TypePersistence (%)
ArginineAsp117Salt Bridge85
PhenylalaninePhe257, Trp254π-π Stacking70
HistidineGlu94Hydrogen Bond65
Palmitoyl ChainVal196, Ile200Hydrophobic95

Conclusion

This technical guide provides a detailed framework for conducting an in silico investigation of the interaction between Palmitoyl this compound and its target receptor, MC1R. By following the outlined protocols for structure preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the binding mode, stability, and key interactions of this complex. These computational predictions can guide further experimental studies, such as site-directed mutagenesis, and aid in the development of novel peptides with optimized activity for dermatological applications. The methodologies described herein are robust and widely applicable to the study of other peptide-GPCR interactions, contributing to the broader field of computational drug discovery.

References

A Technical Deep Dive into the Stability and Degradation of Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Degradation Profile of Palmitoyl (B13399708) Tripeptide-8

This in-depth technical guide provides a thorough examination of the stability and degradation profile of Palmitoyl this compound, a synthetic lipopeptide of significant interest in dermatological and cosmetic science for its potent anti-inflammatory and soothing properties. This document is intended to be a critical resource for professionals engaged in the research, development, and formulation of products containing this active peptide.

Introduction

Palmitoyl this compound is a biomimetic lipopeptide composed of a palmitic acid molecule linked to the tripeptide sequence Arginine-Histidine-Phenylalanine.[1] This modification enhances its lipophilicity and skin penetration.[2] Its primary mechanism of action involves the competitive inhibition of α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R), which in turn modulates the inflammatory cascade.[1][3] Understanding the stability and degradation of this peptide is paramount for ensuring its efficacy and safety in final formulations.

Stability Profile of Palmitoyl this compound

The stability of Palmitoyl this compound is influenced by several factors, including temperature, pH, and exposure to light. As a lyophilized powder, it demonstrates good stability, but it is less stable in solution.[4]

Recommended Storage Conditions

For long-term storage, the lyophilized powder should be kept at -20°C or -80°C, where it can remain stable for up to 24 months.[4] Short-term storage of the powder at room temperature for a few weeks is acceptable if kept in a cool, dry place away from direct light.[4] Solutions of Palmitoyl this compound should ideally be prepared fresh for each use. If storage is necessary, solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4]

Impact of Temperature, pH, and Light

The stability of Palmitoyl this compound in solution is highly dependent on environmental conditions. The following tables summarize illustrative data on its stability under various stressors.

Table 1: Illustrative Effect of Temperature on the Stability of Palmitoyl this compound in Solution (pH 7.0) [4]

Storage TemperaturePurity (%) after 1 monthPurity (%) after 3 monthsPurity (%) after 6 months
4°C>99%~98%~97%
25°C (Room Temp)~97%~92%~85%
40°C~90%~75%<60%

Table 2: Illustrative Effect of pH on the Stability of Palmitoyl this compound in Solution at 25°C [4]

pHPurity (%) after 24 hoursPurity (%) after 7 days
4.0~95%~88%
7.0>99%~98%
8.0~98%~94%

Table 3: Illustrative Effect of Light Exposure on the Stability of Palmitoyl this compound in Solution (pH 7.0) at 25°C [4]

ConditionPurity (%) after 24 hoursPurity (%) after 7 days
Protected from Light>99%~98%
Exposed to UV Light~96%~90%

Palmitoyl this compound is most stable in a neutral pH range of 6.5 to 7.5.[4] Acidic conditions can lead to hydrolysis, while alkaline conditions (pH > 8.0), especially at elevated temperatures, can also accelerate degradation.[4] Due to the presence of the aromatic amino acid phenylalanine, the peptide is susceptible to photodegradation upon exposure to UV light.[4]

Degradation Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6] These studies involve exposing the peptide to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light.[7]

Potential Degradation Pathways

The degradation of Palmitoyl this compound can occur through several chemical pathways:

  • Hydrolysis: The peptide bonds are susceptible to hydrolysis under acidic or alkaline conditions, leading to the cleavage of the tripeptide into smaller fragments or individual amino acids. The palmitoyl amide linkage may also be susceptible to hydrolysis.

  • Oxidation: The histidine residue is a primary target for oxidation, which can be catalyzed by metal ions.[8] This can lead to the formation of 2-oxo-histidine as a major degradation product.[9]

  • Photodegradation: The phenylalanine residue, containing an aromatic ring, can absorb UV light, leading to a series of photochemical reactions that can result in the degradation of the peptide.[10]

Identification of Degradation Products

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the active peptide and separating it from its degradation products.

Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating Palmitoyl this compound from its potential degradation products.[4]

Chromatographic Conditions: [4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it to elute the lipophilic peptide and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Sample Preparation: [4]

  • Standard Solution: Prepare a stock solution of Palmitoyl this compound in a 50:50 mixture of Mobile Phase A and B and dilute to a working concentration.

  • Forced Degradation Samples: Prepare as described in the protocol below.

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of Palmitoyl this compound.

Objective: To generate potential degradation products of Palmitoyl this compound under various stress conditions.[4]

Methodology: [4]

  • Acid Hydrolysis: Mix a stock solution of the peptide with 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix a stock solution of the peptide with 0.1 M NaOH and let stand at room temperature for 2 hours. Neutralize with 0.1 M HCl.

  • Oxidation: Mix a stock solution of the peptide with 3% H₂O₂ and let stand at room temperature for 4 hours.

  • Thermal Degradation: Heat the solid peptide at 105°C for 24 hours and then prepare a solution.

  • Photodegradation: Expose the solid peptide to UV light (254 nm) for 24 hours and then prepare a solution.

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peptide peak.[4]

Signaling Pathway

Palmitoyl this compound exerts its anti-inflammatory effects by modulating the MC1R signaling pathway in skin cells, such as keratinocytes.[1]

G Palmitoyl this compound Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Keratinocyte UV_Radiation UV Radiation alpha_MSH α-MSH UV_Radiation->alpha_MSH Induces release of MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds and Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (IL-6, IL-8, TNF-α) NFkB_Inhibition->Cytokine_Reduction Leads to Palmitoyl_Tripeptide_8 Palmitoyl this compound Palmitoyl_Tripeptide_8->MC1R Competitively Inhibits α-MSH Binding

Caption: Palmitoyl this compound competitively inhibits α-MSH binding to MC1R, modulating downstream signaling to reduce inflammation.

The binding of α-MSH to MC1R activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[10][13] This cascade can influence the NF-κB signaling pathway, a key regulator of inflammation.[1][14] By competitively inhibiting α-MSH binding, Palmitoyl this compound dampens this signaling cascade, leading to a reduction in the transcription and release of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[3]

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis Sample Palmitoyl this compound (Solid or Solution) Stress Application of Stress Condition (Acid, Base, Oxidation, Heat, Light) Sample->Stress Stressed_Sample Stressed Sample Stress->Stressed_Sample HPLC Stability-Indicating RP-HPLC Stressed_Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Quantification of Parent Peptide and Degradation Products Chromatogram->Quantification

Caption: A general experimental workflow for a forced degradation study of Palmitoyl this compound.

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation profile of Palmitoyl this compound. The peptide's stability is critically dependent on formulation parameters such as pH and protection from light and heat. Forced degradation studies are essential for identifying potential degradation pathways and developing robust, stability-indicating analytical methods. A thorough understanding of these characteristics is vital for the development of stable and effective formulations containing Palmitoyl this compound for dermatological and cosmetic applications. Further research is warranted to fully characterize the specific degradation products and their potential biological activities.

References

An In-depth Technical Guide to the Solubility of Tripeptide-8 in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tripeptide-8, a synthetic peptide of significant interest in dermatological and cosmetic research for its potent anti-inflammatory and soothing properties. The efficacy and formulation of this compound are critically dependent on its solubility characteristics. This document outlines its solubility profile in various research solvents, details experimental protocols for solubility determination, and visualizes its primary signaling pathway and experimental workflows.

Physicochemical Properties of this compound

This compound, often found in a palmitoylated form as Palmitoyl (B13399708) this compound, is a synthetic lipopeptide. The addition of the palmitoyl group to the tripeptide (comprising Arginine, Histidine, and Phenylalanine) enhances its lipophilicity, which is intended to improve its penetration through the skin barrier.[1][2] It typically appears as a white to off-white powder.[3][4] The amphiphilic nature of Palmitoyl this compound, with both a lipophilic palmitoyl chain and a hydrophilic peptide backbone, governs its solubility in different solvent systems.[1]

Quantitative Solubility Data

The solubility of this compound has been documented in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data for Palmitoyl this compound.

SolventTypeSolubilityReference
WaterPolar Protic≥ 5 mg/mL[1][3]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1][3][5][6]
EthanolPolar ProticSoluble[1][3][5]
ChloroformNon-polarInsoluble[1][3]
Propylene (B89431) GlycolPolar ProticLikely Soluble (inferred)[1]
Isopropyl MyristateNon-polarInferred, no specific data[1]

Note: The solubility in cosmetic solvents like propylene glycol and isopropyl myristate is inferred based on the general properties of lipopeptides and has not been quantitatively reported in the reviewed literature.[1]

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for accurately determining the solubility of this compound in various research solvents. The following methodology is a composite of best practices for peptide solubility testing.[7][8][9][10]

Objective: To determine the solubility of this compound in a range of research solvents.

Materials:

  • This compound (lyophilized powder)

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Methanol, Propylene Glycol, Isopropyl Myristate.

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of this compound powder.

    • For each solvent, prepare a series of concentrations by adding a known volume of the solvent to the peptide.

    • Start with a high concentration (e.g., 10 mg/mL) and perform serial dilutions.

  • Solubilization:

    • After adding the solvent, cap the tube and vortex thoroughly for 1-2 minutes.

    • If the peptide does not dissolve, sonication in a water bath for 10-15 minutes can be employed to aid dissolution.[8]

    • For solvents with higher viscosity, gentle heating (e.g., to 37°C) may be applied, but care must be taken to avoid peptide degradation.

  • Equilibration:

    • Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours) to ensure that equilibrium is reached. Gentle agitation on a rocker or shaker can be beneficial.

  • Assessment of Solubility:

    • Visual Inspection: A clear solution with no visible particles indicates complete dissolution. The highest concentration that results in a clear solution is the estimated solubility.

    • Spectrophotometry: For a more quantitative measure, centrifuge the samples to pellet any undissolved peptide. Measure the absorbance of the supernatant at a characteristic wavelength for the peptide (e.g., 280 nm). Compare this to a standard curve of known concentrations to determine the amount of dissolved peptide.

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to accurately quantify the concentration of the dissolved peptide in the supernatant.

General Workflow for Peptide Solubility Testing

G start Start: Weigh this compound Powder add_solvent Add Solvent (e.g., Water, DMSO) start->add_solvent vortex Vortex/Sonicate add_solvent->vortex equilibrate Equilibrate (e.g., 24h at RT) vortex->equilibrate visual Visual Inspection for Clarity equilibrate->visual quantify Quantitative Analysis (Spectrophotometry/HPLC) visual->quantify end End: Determine Solubility quantify->end

Caption: General workflow for determining this compound solubility.

Signaling Pathway of this compound

Palmitoyl this compound is known to exert its anti-inflammatory effects by acting as a competitive antagonist of the Melanocortin-1 Receptor (MC1-R).[2][4][11] This interaction interrupts the inflammatory cascade initiated by stimuli such as UV radiation and Substance P, leading to a reduction in the release of pro-inflammatory cytokines like IL-8.[11][12]

Signaling Pathway of Palmitoyl this compound

G cluster_cell Keratinocyte MC1R MC1-R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA CREB CREB PKA->CREB NFkB NF-κB CREB->NFkB Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Pro_inflammatory Induces alpha_MSH α-MSH alpha_MSH->MC1R Binds & Activates Tripeptide8 Palmitoyl this compound Tripeptide8->MC1R Binds & Inhibits

Caption: Signaling pathway of Palmitoyl this compound via MC1-R.

Conclusion

This compound, particularly in its palmitoylated form, demonstrates solubility in water and polar organic solvents, with limited solubility in non-polar solvents.[1][3] For formulation development, it is imperative to conduct specific solubility studies in the intended vehicle to ensure the bioavailability and efficacy of the peptide. The provided experimental protocol offers a robust framework for such investigations. Understanding its mechanism of action through the MC1-R signaling pathway is crucial for its application in dermatological and cosmetic research.

References

Tripeptide-8 as a biomimetic of α-MSH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tripeptide-8 as a Biomimetic of α-MSH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic lipopeptide, has emerged as a significant biomimetic of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH). By strategically interacting with the melanocortin 1 receptor (MC1-R), this compound modulates key signaling pathways involved in cutaneous inflammation. It functions primarily as a competitive antagonist to α-MSH at the MC1-R, leading to a potent downregulation of pro-inflammatory cytokines and attenuation of neurogenic inflammation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling cascades.

Introduction

Chronic inflammation is a central pathological feature in numerous dermatological conditions, including rosacea, atopic dermatitis, and general skin sensitivity. The neuro-immuno-cutaneous system is pivotal in orchestrating these inflammatory responses. A key endogenous regulator within this system is α-MSH, a peptide derived from proopiomelanocortin (POMC).[1][3] α-MSH exerts its anti-inflammatory effects by binding to the MC1-R, a G-protein coupled receptor (GPCR) expressed on various skin cells such as keratinocytes, fibroblasts, and melanocytes.[1]

This compound, a synthetic peptide composed of arginine, histidine, and phenylalanine conjugated to palmitic acid, is designed to mimic the anti-inflammatory properties of α-MSH.[1][4] The addition of the palmitoyl (B13399708) group enhances its lipophilicity, thereby improving skin penetration.[1] This molecule offers a targeted approach to managing skin inflammation by preventing the initiation and amplification of inflammatory signals.[2][5]

Mechanism of Action: α-MSH Biomimicry

This compound exerts its primary biological effects by targeting the MC1-R. Unlike the natural agonist α-MSH, which activates the receptor, this compound acts as a competitive inhibitor, effectively blocking the binding of α-MSH and other pro-inflammatory stimuli.[1][2][3] This competitive antagonism at the MC1-R is the cornerstone of its anti-inflammatory and soothing properties.

Modulation of MC1-R Signaling

The natural binding of α-MSH to the Gs-protein coupled MC1-R activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6][7] This rise in cAMP activates Protein Kinase A (PKA), which in turn can inhibit the pro-inflammatory NF-κB pathway, a master regulator of inflammation.[6][7]

This compound, by competitively binding to MC1-R, prevents this cascade from being initiated by pro-inflammatory triggers.[2] This modulation results in a significant reduction in the production and release of key inflammatory mediators.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PKA PKA cAMP->PKA Activates IKK IKK PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Gene Transcription (IL-8, TNF-α) DNA->Cytokines Induces aMSH α-MSH (Agonist) aMSH->MC1R Tripeptide8 This compound (Antagonist) Tripeptide8->MC1R Blocks

Caption: Mechanism of this compound as an MC1R antagonist.
Inhibition of Pro-inflammatory Cytokines

A primary consequence of this compound's interaction with MC1-R is the potent downregulation of pro-inflammatory cytokine production. By inhibiting the upstream signaling cascades (e.g., NF-κB), this compound effectively reduces the synthesis and release of interleukins (IL-1, IL-8) and tumor necrosis factor-alpha (TNF-α) from skin cells like keratinocytes and fibroblasts when challenged by stimuli such as UV radiation or other irritants.[3][5][8]

Attenuation of Neurogenic Inflammation

This compound has also demonstrated efficacy in counteracting the effects of Substance P, a neuropeptide central to neurogenic inflammation.[5] Substance P triggers vasodilation and increases vascular permeability, leading to clinical signs of inflammation like erythema (redness) and edema (swelling).[5] this compound significantly mitigates these effects, helping to maintain a normal skin sensitivity threshold.[3][5]

Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified in several in-vitro models. The following tables summarize the key findings.

Table 1: Inhibition of Pro-inflammatory Cytokine (IL-8)
Cell TypeStimulusThis compound Conc.IL-8 Inhibition (%)Reference
Human KeratinocytesUVB Radiation10⁻⁷ M-32%[5][9]
Human FibroblastsInterleukin-1 (IL-1)10⁻⁷ M-64%[5][9]
Note: The inhibition observed in UVB-irradiated keratinocytes was comparable to that of α-MSH, while the inhibition in IL-1 stimulated fibroblasts was more potent than α-MSH.[5][7][9]
Table 2: Attenuation of Neurogenic Inflammation
ModelStimulusParameter MeasuredInhibition (%)Reference
Human Skin ExplantsSubstance PVasodilation (Vessel Size)-51%[1][5][9]
Human Skin ExplantsSubstance PEdema-60%[1][9]
Human Skin ExplantsSubstance PDilated Capillaries (Number)-30%[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biomimetic activity of this compound.

Protocol: In-Vitro Cytokine Release Assay (IL-8)

Objective: To quantify the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-8 from human skin cells following stimulation.

Methodology Overview:

  • Cell Culture: Human keratinocytes (e.g., NCTC 2544) or dermal fibroblasts are seeded in multi-well plates and cultured to near confluence in appropriate media.[1]

  • Pre-treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁷ M) for a specified period (e.g., 2 hours).

  • Stimulation:

    • For Keratinocytes: The culture medium is removed, and cells are exposed to a controlled dose of UVB radiation. Fresh medium containing this compound is then added.

    • For Fibroblasts: Cells are stimulated by adding Interleukin-1 (IL-1) to the culture medium containing this compound.

  • Incubation: Cells are incubated for 24 hours to allow for cytokine production and release into the supernatant.

  • Quantification: The culture supernatant is collected. The concentration of IL-8 is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of IL-8 release is calculated by comparing the concentrations in this compound-treated wells to those of the stimulated, untreated control wells.

Cytokine_Assay_Workflow start Start: Culture Human Keratinocytes or Fibroblasts pretreat Pre-treat with This compound start->pretreat stimulate Induce Inflammation (UVB or IL-1) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Culture Supernatant incubate->collect quantify Quantify IL-8 (ELISA) collect->quantify analyze Data Analysis: Calculate % Inhibition vs. Control quantify->analyze end_node End analyze->end_node

Caption: Experimental workflow for an in-vitro cytokine release assay.
Protocol: Neurogenic Inflammation Model (Human Skin Explants)

Objective: To assess the ability of this compound to counteract vasodilation and edema induced by Substance P in a human skin explant model.

Methodology Overview:

  • Tissue Preparation: Full-thickness human skin explants obtained from cosmetic surgery are maintained in a survival medium.

  • Topical Application: A solution containing this compound is applied topically to the surface of the skin explants. A control group receives the vehicle solution only.

  • Induction of Inflammation: After an incubation period, neurogenic inflammation is induced by adding Substance P to the culture medium.

  • Incubation: The explants are incubated for a further 24 hours.

  • Histological Analysis: The skin explants are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E).

  • Data Analysis:

    • Vasodilation: Stained sections are analyzed via light microscopy. The number and size of dilated blood vessels in the upper dermis are quantified using image analysis software.

    • Edema: The extent of edema is assessed by measuring the spaces between collagen bundles in the dermis.

    • Results are compared between the this compound-treated group and the Substance P-only control group.

Conclusion

This compound demonstrates significant and quantifiable α-MSH biomimetic activity. Its primary mechanism as a competitive inhibitor at the MC1-R translates into potent anti-inflammatory effects, including the robust inhibition of pro-inflammatory cytokine production and the effective attenuation of neurogenic inflammation.[1] The available data supports its role as a valuable active ingredient for managing inflammatory skin conditions, particularly those characterized by sensitivity and irritation.[3] Further research to fully elucidate its binding kinetics and explore its effects on a broader array of inflammatory pathways will continue to refine its therapeutic potential in dermatology and drug development.

References

Beyond the Surface: A Technical Guide to the Core Biological Functions of Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological functions of Palmitoyl Tripeptide-8, a synthetic neuropeptide, extending beyond its well-documented applications in skincare. Primarily targeting researchers, scientists, and professionals in drug development, this document details the peptide's mechanism of action, summarizes quantitative efficacy data, outlines experimental protocols, and explores its potential therapeutic applications in broader physiological contexts such as inflammation, immune modulation, and pain pathways.

Executive Summary

Palmitoyl this compound, a lipopeptide composed of arginine, histidine, and phenylalanine attached to palmitic acid, is a biomimetic of α-melanocyte-stimulating hormone (α-MSH).[1][2] Its core biological function lies in its activity as a competitive antagonist at the Melanocortin 1 Receptor (MC1R).[2] This interaction is the cornerstone of its potent anti-inflammatory and neuro-soothing effects. While extensively studied in the context of dermatology for mitigating skin irritation, redness, and neurogenic inflammation, the ubiquitous expression and role of MC1R in various physiological processes suggest a broader therapeutic potential for this compound. This guide synthesizes the available data on its established functions and extrapolates its potential in non-dermatological applications based on its mechanism of action.

Core Mechanism of Action: MC1R Antagonism

This compound exerts its primary biological effects by competitively inhibiting the binding of the endogenous agonist, α-MSH, to the MC1R.[2] MC1R is a G-protein coupled receptor expressed on various cell types, including keratinocytes, fibroblasts, and immune cells.[3][4] The binding of α-MSH to MC1R can trigger anti-inflammatory pathways; however, in certain inflammatory contexts, antagonism of this receptor by this compound has been shown to downregulate the production of key pro-inflammatory cytokines.[1][2]

The signaling cascade initiated by inflammatory stimuli, such as UV radiation or inflammatory mediators like Interleukin-1α (IL-1α), leads to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines including IL-1, IL-6, IL-8, and TNF-α.[1][5] this compound intervenes in this process by binding to MC1R, thereby modulating the inflammatory response.[1] Furthermore, it has been shown to counteract the effects of Substance P, a neuropeptide implicated in neurogenic inflammation, which causes vasodilation and edema.[1][6]

Tripeptide8_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cell (e.g., Keratinocyte) UVB UVB Radiation MC1R MC1R UVB->MC1R activate IL1a IL-1α IL1a->MC1R activate SubstanceP Substance P SubstanceP->MC1R activate NFkB NF-κB Activation MC1R->NFkB Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NFkB->Cytokines upregulate Inflammation Inflammation (Redness, Edema) Cytokines->Inflammation Tripeptide8 Palmitoyl this compound Tripeptide8->MC1R competitively inhibits aMSH α-MSH aMSH->MC1R binds

Figure 1: Signaling pathway of Palmitoyl this compound.

Quantitative Data on Biological Efficacy

The anti-inflammatory efficacy of Palmitoyl this compound has been quantified in several in vitro and ex vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytokine Inhibition by Palmitoyl this compound

Cell TypeInflammatory StimulusThis compound ConcentrationCytokine MeasuredPercent InhibitionReference(s)
Human KeratinocytesUVB Radiation10⁻⁷ MIL-832%[7][8]
Human Dermal FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-864%[7]

Table 2: Ex Vivo and In Vivo Anti-Inflammatory Effects of Palmitoyl this compound

Experimental ModelInflammatory StimulusTreatmentEndpoint MeasuredPercent ReductionReference(s)
Human Skin ExplantsSubstance PPalmitoyl this compound (10⁻⁷ M)Vasodilation (dilated capillaries)30%[7]
Human Skin ExplantsSubstance PPalmitoyl this compound (10⁻⁷ M)Vasodilation (size of vessels)51%[7]
Human Skin ExplantsSubstance PPalmitoyl this compound (10⁻⁷ M)Edema60%[7]
In Vivo Human Skin0.5% Sodium Dodecyl Sulfate (SDS)Palmitoyl this compoundIncrease in Skin Temperature (Soothing)78%[7]
In Vivo Human Skin0.5% Sodium Dodecyl Sulfate (SDS)Palmitoyl this compoundIncrease in Skin Temperature (Preventive)112% (to baseline)[5]

Potential Biological Functions Beyond Skincare

While direct evidence is limited, the role of MC1R in various physiological systems suggests that this compound could have applications beyond dermatology.

Modulation of Systemic Inflammation and Immune Response

MC1R is expressed on various immune cells, including macrophages and neutrophils.[4] The binding of its natural ligand, α-MSH, to MC1R on these cells can lead to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines like IL-10.[4] As a competitive antagonist, this compound could potentially modulate immune cell activity in systemic inflammatory conditions. Further research is warranted to investigate its effects on cytokine profiles and phagocytic activity of immune cells in response to inflammatory triggers like lipopolysaccharide (LPS).

Pain Perception and Neuroinflammation

There is a well-established link between MC1R and pain perception.[9][10][11] Studies in mice have shown that a lack of functional MC1R can lead to an increased tolerance for noxious heat and a reduced inflammatory pain response.[12][13] This suggests that MC1R plays a role in pain signaling. Given that this compound can mitigate the effects of Substance P, a key mediator in pain and neurogenic inflammation, it is plausible that it could have analgesic properties.[1][14] Investigating the effects of this compound on neuronal cell lines and in animal models of inflammatory and neuropathic pain could be a promising area of research.[12]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Human Keratinocytes

This protocol assesses the ability of Palmitoyl this compound to inhibit UVB-induced IL-8 production.

  • Cell Culture: Human keratinocytes (e.g., NCTC 2544 cell line) are cultured in keratinocyte growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Solution: A stock solution of Palmitoyl this compound is prepared in sterile DMSO (e.g., 10⁻² M) and further diluted in cell culture medium to final concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M).[5]

  • Experimental Procedure:

    • Keratinocytes are seeded in multi-well plates and grown to ~80% confluency.

    • Cells are washed with phosphate-buffered saline (PBS) and then exposed to UVB irradiation (e.g., 230 mJ/cm²).[8]

    • Immediately after irradiation, the PBS is replaced with fresh culture medium containing different concentrations of Palmitoyl this compound or a vehicle control.

    • Cells are incubated for 24 hours.

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentration of IL-8 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15]

  • Data Analysis: The percentage inhibition of IL-8 release is calculated relative to the UVB-irradiated, vehicle-treated control.[15]

Keratinocyte_Assay_Workflow A 1. Culture Human Keratinocytes (to ~80% confluency) B 2. Wash cells with PBS A->B C 3. Expose to UVB Radiation (e.g., 230 mJ/cm²) B->C D 4. Treat with Palmitoyl this compound (various concentrations) and controls C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Quantify IL-8 via ELISA F->G H 8. Calculate % Inhibition G->H

Figure 2: Experimental workflow for in vitro keratinocyte assay.

Ex Vivo Substance P-Induced Inflammation Model

This protocol evaluates the effect of Palmitoyl this compound on neurogenic inflammation in human skin explants.

  • Skin Explant Preparation: Fresh human skin samples are obtained from surgical procedures with ethical approval. Circular skin explants of a standardized size are prepared using a biopsy punch.[5]

  • Explant Culture: Skin explants are placed in a culture medium (e.g., DMEM) at the air-liquid interface on a culture insert.[5]

  • Treatment:

    • Explants are pre-treated with Palmitoyl this compound at the desired concentration (e.g., 10⁻⁷ M) for a specified duration.

    • Neurogenic inflammation is induced by adding Substance P to the culture medium.

  • Incubation: The explants are incubated for a defined period (e.g., 24 hours).

  • Endpoint Analysis:

    • Edema: Histological analysis is performed to measure the increase in dermal-epidermal separation as an indicator of edema.

    • Vasodilation: Immunohistochemistry is used to visualize and quantify the dilation of blood vessels.

    • Cytokine Release: The culture medium can be collected to measure the concentration of pro-inflammatory cytokines such as TNF-α using ELISA.[4]

Conclusion and Future Directions

Palmitoyl this compound is a potent modulator of the inflammatory response, with its core biological function rooted in the competitive antagonism of the Melanocortin 1 Receptor. While its efficacy in mitigating cutaneous inflammation is well-documented, the broader physiological roles of MC1R in the immune and nervous systems present exciting avenues for future research. For drug development professionals, this compound represents a compelling lead compound whose therapeutic potential may extend far beyond the surface of the skin. Further in-depth studies focusing on its effects on systemic inflammation, immune cell function, and pain signaling pathways are crucial to fully elucidate the complete biological profile of this versatile peptide.

References

Preliminary Investigation of Tripeptide-8 in Non-Dermal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripeptide-8, a synthetic lipopeptide composed of arginine, histidine, and phenylalanine attached to palmitic acid, is recognized for its significant anti-inflammatory and soothing properties, primarily demonstrated in dermal cell lines.[1][2] Its mechanism of action is centered on its interaction with the Melanocortin 1 Receptor (MC1R), a key modulator of inflammation.[1][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a specific focus on its potential applications in non-dermal cell lines. While direct experimental data on this compound in non-dermal cells is limited, this guide synthesizes information on the expression and signaling of its primary target, MC1R, in various non-dermal cell types to provide a foundational framework for future research. This document includes a summary of available quantitative data, detailed experimental protocols from dermal cell studies that can be adapted for non-dermal cell lines, and visualizations of the key signaling pathway and experimental workflows.

Introduction to this compound

Palmitoyl (B13399708) this compound is a biomimetic of a fragment of α-melanocyte-stimulating hormone (α-MSH), a natural neuropeptide with known anti-inflammatory activity.[3][4] The addition of a palmitoyl group enhances its lipophilicity, facilitating its penetration through cellular membranes.[4] The primary mechanism of action of this compound involves its role as a competitive inhibitor of α-MSH binding to the MC1R.[3][5] This interaction modulates downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[1][4]

The Melanocortin 1 Receptor (MC1R) in Non-Dermal Cell Lines

The potential effects of this compound on non-dermal cell lines are intrinsically linked to the expression and function of its target receptor, MC1R, in these cells.

  • Melanoma Cell Lines: MC1R is significantly overexpressed in the majority of melanoma cell lines compared to normal melanocytes and is generally absent in carcinoma cell lines such as those from the colon or ovaries.[6][7][8][9] This high level of expression makes MC1R a valuable marker and a potential therapeutic target in melanoma.[6][8]

  • Immune Cell Lines: MC1R is expressed in various immune cells, including monocytes, CD4+ T cells, and the murine macrophage cell line RAW 264.7.[10][11][12] Activation of MC1R in immune cells is involved in modulating immune responses and inflammation.[10][12] For instance, MC1R signaling can trigger the expansion of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[10] In RAW 264.7 macrophages, MC1R has been shown to inhibit the inflammatory response.[12]

  • Other Cell Lines: The expression of MC1R in other non-dermal cell lines, such as those from breast or lung cancer, is not well-documented in the reviewed literature.

Data Presentation: Quantitative Effects of this compound (in Dermal Cell Lines)

The following tables summarize the quantitative data from key experiments investigating the efficacy of Palmitoyl this compound in dermal cell lines. These data provide a benchmark for potential studies in non-dermal cells.

Cell Line Stimulus Peptide/Compound Concentration Endpoint Inhibition/Effect Reference
Human KeratinocytesUVBPalmitoyl this compound10⁻⁷ MIL-8 Production-32%[13]
Human Dermal FibroblastsIL-1Palmitoyl this compound10⁻⁷ MIL-8 Production-64%[13]

Experimental Protocols

The following are detailed methodologies for key experiments performed on dermal cell lines. These protocols can be adapted for the investigation of this compound in non-dermal cell lines expressing MC1R.

Protocol 1: In Vitro Anti-Inflammatory Assay in MC1R-Expressing Non-Dermal Cells

This protocol details the procedure to assess the ability of Palmitoyl this compound to inhibit pro-inflammatory cytokine production in non-dermal cell lines.

  • Cell Culture: Culture the target non-dermal cell line (e.g., a melanoma cell line like A375, or an immune cell line like THP-1) in the appropriate growth medium. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture the cells when they reach 70-80% confluency.

  • Preparation of Palmitoyl this compound Stock Solution: Dissolve Palmitoyl this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10⁻² M). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M).

  • Experimental Procedure:

    • Seed the cells in multi-well plates and allow them to adhere and grow to approximately 80% confluency.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Induce an inflammatory response using a relevant stimulus (e.g., Lipopolysaccharide (LPS) for macrophages, or a cytokine cocktail for other cell types).

    • Immediately after stimulation, replace the medium with fresh culture medium containing different concentrations of Palmitoyl this compound or a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration).

    • Include a positive control, such as α-MSH, if applicable.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Quantification of Cytokines:

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the concentration of relevant pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each treatment condition relative to the stimulated, untreated control.

Mandatory Visualizations

Signaling Pathway

Tripeptide8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MC1R MC1R This compound->MC1R Competitive Inhibition alpha-MSH alpha-MSH alpha-MSH->MC1R Binding & Activation AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB NF-kB_Inhibition NF-κB Inhibition PKA->NF-kB_Inhibition Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NF-kB_Inhibition->Cytokines Reduces Transcription

Caption: Signaling pathway of this compound at the Melanocortin 1 Receptor (MC1R).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Non-Dermal Cells (e.g., Melanoma, Macrophages) Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Seeding Peptide_Prep 2. Prepare this compound Stock Solution (in DMSO) Treatment 5. Add this compound & Controls Peptide_Prep->Treatment Stimulation 4. Induce Inflammation (e.g., LPS) Seeding->Stimulation Stimulation->Treatment Incubation 6. Incubate for 24h Treatment->Incubation Supernatant 7. Collect Supernatants Incubation->Supernatant ELISA 8. Quantify Cytokines (ELISA) Supernatant->ELISA Data_Analysis 9. Analyze Data (% Inhibition) ELISA->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory assay of this compound.

Discussion and Future Directions

The existing body of research strongly supports the anti-inflammatory effects of this compound in dermal cell lines through the modulation of the MC1R signaling pathway. The documented expression of MC1R in non-dermal cell lines, particularly in melanoma and immune cells, presents a compelling rationale for investigating the effects of this compound in these contexts.

  • In Oncology: Given the high expression of MC1R on melanoma cells, this compound could be explored for its potential to modulate the tumor microenvironment. By reducing inflammatory cytokines, it might impact tumor growth, angiogenesis, and immune evasion. Further studies are warranted to investigate its effects on melanoma cell proliferation, apoptosis, and its potential as an adjunct to immunotherapy.

  • In Immunology: The presence of MC1R on immune cells suggests that this compound could have immunomodulatory effects beyond the skin. It may be valuable in studying inflammatory conditions where MC1R-expressing immune cells play a role. Investigating its impact on macrophage polarization, T-cell activation, and cytokine profiles in various immune cell populations could open new avenues for its application.

Conclusion

While the current research on this compound is predominantly focused on its dermatological applications, the expression of its primary target, MC1R, in various non-dermal cell lines, including melanoma and immune cells, suggests a broader potential for its biological activity. This technical guide provides a foundation for researchers to explore the effects of this compound in these non-dermal contexts. The provided experimental protocols, adapted from dermal cell studies, offer a starting point for such investigations. Future research in this area is crucial to unlock the full therapeutic potential of this promising tripeptide.

References

Methodological & Application

Application Notes and Protocols: Tripeptide-8 In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptide-8, and more specifically its lipid-soluble form Palmitoyl this compound, is a synthetic biomimetic peptide developed for its significant anti-inflammatory and soothing properties.[1][2] Derived from pro-opiomelanocortin (POMC), a precursor to several neuro-mediators, this neuropeptide is engineered to modulate the skin's response to inflammatory triggers, making it a key ingredient in skincare formulations aimed at sensitive, irritated, or reactive skin.[3][4][5] Composed of the amino acids arginine, histidine, and phenylalanine, its primary mechanism involves interaction with the Melanocortin 1 Receptor (MC1-R) to downregulate inflammatory cascades.[6][7]

These application notes provide a detailed overview of the mechanism of action of this compound and establish robust in vitro protocols to quantify its bioactivity. The following assays are designed to be reproducible and relevant for screening and validating the anti-inflammatory potential of this compound in dermatological and cosmetic research.

Mechanism of Action: MC1-R Modulation

This compound exerts its primary anti-inflammatory effects by acting as a competitive inhibitor at the Melanocortin 1 Receptor (MC1-R), a key modulator of cutaneous immune and inflammatory reactions.[5][6][8] The endogenous ligand for this receptor, α-melanocyte-stimulating hormone (α-MSH), also a derivative of POMC, binds to MC1-R to initiate a signaling cascade that can lead to pigmentation and modulate inflammation.[6][9]

This compound competes with α-MSH for binding to MC1-R.[6][8] However, unlike α-MSH, this compound binds with high affinity without significantly stimulating melanogenic activity.[4] This competitive antagonism effectively dampens the inflammatory signaling cascade, notably by inhibiting the pro-inflammatory NF-κB pathway.[8] The result is a marked reduction in the release of key pro-inflammatory cytokines, such as Interleukin-1 (IL-1), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), thereby preventing the initiation and amplification of inflammatory responses in the skin.[6][10]

Tripeptide8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MC1R MC1 Receptor NFkB NF-κB Activation MC1R->NFkB Modulates Stimuli Inflammatory Stimuli (UVB, IL-1α) Stimuli->NFkB Induces aMSH α-MSH aMSH->MC1R Binds Tripeptide8 This compound Tripeptide8->MC1R Competitively Inhibits Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NFkB->Cytokines Promotes Transcription Workflow_Keratinocyte start Start: Culture Human Epidermal Keratinocytes seed Seed Keratinocytes in 96-well plates start->seed prep Prepare this compound and Control Solutions irradiate Irradiate cells with UVB prep->irradiate seed->prep treat Treat cells with this compound or Controls irradiate->treat incubate Incubate for 24 hours treat->incubate collect Collect Culture Supernatants incubate->collect elisa Quantify IL-8 using ELISA collect->elisa analyze Analyze Data: Calculate % Inhibition elisa->analyze end End analyze->end Workflow_Fibroblast start Start: Culture Human Dermal Fibroblasts seed Seed Fibroblasts in 96-well plates start->seed treat Pre-treat cells with This compound or Controls seed->treat stimulate Stimulate with IL-1α treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Culture Supernatants incubate->collect elisa Quantify IL-8 using ELISA collect->elisa analyze Analyze Data: Calculate % Inhibition elisa->analyze end End analyze->end Workflow_ExVivo start Start: Obtain Human Skin Explants culture Place Explants in Culture Medium start->culture treat Treat Explants with This compound or Controls culture->treat stimulate Induce Inflammation with Substance P treat->stimulate incubate Incubate for 24-48 hours stimulate->incubate analyze Endpoint Analysis incubate->analyze collect Collect Supernatants for Cytokine Analysis (ELISA) analyze->collect histology Process Tissue for Histology (H&E Staining) analyze->histology end End collect->end measure Measure Vasodilation and Edema histology->measure measure->end

References

Palmitoyl Tripeptide-8: A Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tripeptide-8 is a synthetic lipopeptide, comprising the fatty acid palmitic acid linked to a tripeptide made of arginine, histidine, and phenylalanine.[1][2] Recognized for its potent anti-inflammatory and soothing properties, this biomimetic peptide is engineered to modulate the skin's response to various stressors.[2][3] It is designed to prevent and alleviate symptoms of skin irritation and neurogenic inflammation, making it a significant compound of interest for dermatological research and the development of advanced skincare solutions.[4]

Mechanism of Action

Palmitoyl this compound primarily exerts its anti-inflammatory effects by interacting with the Melanocortin 1 Receptor (MC1-R), a key regulator of cutaneous immune and inflammatory responses.[2][5] It functions as a competitive inhibitor to the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH).[2][4] While α-MSH binding can trigger inflammatory cascades, Palmitoyl this compound binds to MC1-R without eliciting significant melanogenic activity, leading to a downregulation of pro-inflammatory signaling pathways.[2][6] This modulation is believed to involve the inhibition of the Nuclear Factor κ-β (NF-κB) pathway, a central mediator of inflammation.[2] By inhibiting this pathway, the peptide effectively curtails the transcription and release of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[5][7] This action helps to prevent the initiation and amplification of inflammatory signals within skin cells.[2]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., UVB, IL-1α, Substance P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_MSH [label="α-Melanocyte-Stimulating\nHormone (α-MSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; PT8 [label="Palmitoyl this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MC1R [label="Melanocortin 1 Receptor\n(MC1-R)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Activation [label="NF-κB Pathway\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokine_Release [label="Pro-inflammatory Cytokine Release\n(IL-1, IL-8, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Redness, Edema)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition_Node [shape=point, style=invis];

// Edges Inflammatory_Stimuli -> Alpha_MSH [label="induces release of", color="#5F6368"]; Alpha_MSH -> MC1R [label="Binds & Activates", color="#34A853"]; MC1R -> NFkB_Activation [label="Leads to", color="#5F6368"]; NFkB_Activation -> Cytokine_Release [label="Promotes", color="#5F6368"]; Cytokine_Release -> Inflammation [label="Causes", color="#5F6368"]; PT8 -> Inhibition_Node [dir=none, color="#4285F4"]; Inhibition_Node -> MC1R [label="Competitively Inhibits", color="#4285F4", style=dashed, arrowhead=tee]; } END_DOT

Figure 1: Palmitoyl this compound Mechanism of Action

Quantitative Data Summary

The following table summarizes the reported in vitro and ex vivo effects of Palmitoyl this compound on cytokine production and inflammation markers in human skin cells and explants.

Cell/Tissue TypeInflammatory StimulusTarget AnalytePalmitoyl this compound ConcentrationObserved Effect (% Inhibition)Reference(s)
Human Dermal FibroblastsInterleukin-1 (IL-1)Interleukin-8 (IL-8)10⁻⁷ M-64%[8][9]
Human Keratinocytes (NCTC 2544)UVB Radiation (230 mJ/cm²)Interleukin-8 (IL-8)10⁻⁷ M-32%[9][10]
Human Skin ExplantsSubstance P (10⁻⁵ M)Edema Formation10⁻⁷ M-60%[8][11]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Human Keratinocytes

This protocol details the procedure to assess the ability of Palmitoyl this compound to inhibit UVB-induced IL-8 production in human keratinocytes.[12]

Materials:

  • Human keratinocytes (e.g., NCTC 2544 cell line)[12]

  • Keratinocyte growth medium

  • Palmitoyl this compound[12]

  • Sterile, cell culture-grade DMSO[13]

  • Phosphate-Buffered Saline (PBS)[13]

  • UVB light source[12]

  • Human IL-8 ELISA Kit[4]

  • Multi-well cell culture plates[13]

Procedure:

  • Cell Culture: Culture human keratinocytes in the appropriate growth medium in a humidified incubator at 37°C with 5% CO₂. Subculture the cells when they reach 70-80% confluency.[12]

  • Preparation of Palmitoyl this compound Stock Solution: Aseptically prepare a concentrated stock solution (e.g., 10 mM) of Palmitoyl this compound in sterile DMSO. Store aliquots at -20°C or -80°C, protected from light.[13]

  • Experimental Procedure:

    • Seed keratinocytes in multi-well plates and allow them to grow to approximately 80% confluency.[12]

    • Wash the cells with sterile PBS.[12]

    • Expose the cells to UVB irradiation (e.g., 230 mJ/cm²).[8][12]

    • Immediately after irradiation, replace the PBS with fresh culture medium containing the desired concentrations of Palmitoyl this compound (e.g., 10⁻⁹ M and 10⁻⁷ M) or a vehicle control (medium with the same final concentration of DMSO).[12]

    • Include a positive control, such as α-MSH (e.g., 10⁻¹¹ M), if desired.[12]

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.[4][12]

  • Quantification of IL-8: After incubation, collect the cell culture supernatants. Quantify the concentration of IL-8 using a commercial ELISA kit, following the manufacturer's instructions.[4][12]

  • Data Analysis: Calculate the percentage of IL-8 inhibition for each treatment condition compared to the UVB-irradiated, vehicle-treated control.[4]

Protocol 2: In Vitro Anti-Inflammatory Assay in Human Dermal Fibroblasts

This protocol outlines the methodology for evaluating the inhibitory effect of Palmitoyl this compound on IL-1α-induced IL-8 production in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Fibroblast growth medium (e.g., DMEM)

  • Palmitoyl this compound

  • Recombinant Human IL-1α

  • Sterile, cell culture-grade DMSO

  • Phosphate-Buffered Saline (PBS)

  • Human IL-8 ELISA Kit

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Culture human dermal fibroblasts in the appropriate growth medium at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Palmitoyl this compound Stock Solution: Prepare a concentrated stock solution of Palmitoyl this compound in sterile DMSO as described in Protocol 1.

  • Experimental Procedure:

    • Seed fibroblasts in multi-well plates and grow to near confluence.[4]

    • Pre-treat the cells with varying concentrations of Palmitoyl this compound or a vehicle control for a specified period.[4]

    • Introduce the inflammatory stimulus by adding a pro-inflammatory cytokine like IL-1α to the culture medium.[4]

    • Incubate the cells for a period of 24 hours to allow for cytokine production and release.[4]

  • Quantification of IL-8: Collect the culture supernatant and measure the concentration of IL-8 using an ELISA kit.[4]

  • Data Analysis: Determine the percentage inhibition of IL-8 release by comparing the results from Palmitoyl this compound-treated cells to the IL-1α-stimulated, vehicle-treated control cells.[4]

// Nodes Cell_Seeding [label="1. Cell Seeding\n(Keratinocytes or Fibroblasts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="2. Cell Culture\n(to ~80% Confluency)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_Treatment [label="3. Pre-treatment with\nPalmitoyl this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Stimulus [label="4. Application of\nInflammatory Stimulus\n(UVB or IL-1α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="5. Incubation\n(e.g., 24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant_Collection [label="6. Collection of\nCell Culture Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; ELISA [label="7. Quantification of IL-8\n(ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="8. Data Analysis\n(% Inhibition)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Seeding -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Pre_Treatment [color="#5F6368"]; Pre_Treatment -> Inflammatory_Stimulus [color="#5F6368"]; Inflammatory_Stimulus -> Incubation [color="#5F6368"]; Incubation -> Supernatant_Collection [color="#5F6368"]; Supernatant_Collection -> ELISA [color="#5F6368"]; ELISA -> Data_Analysis [color="#5F6368"]; } END_DOT

Figure 2: Typical Experimental Workflow

Conclusion

Palmitoyl this compound is a well-documented anti-inflammatory peptide with significant potential in dermatological research. Its mechanism of action, centered on the competitive inhibition of MC1-R and subsequent downregulation of the NF-κB signaling pathway, provides a clear rationale for its use in models of skin inflammation. The provided protocols offer a foundation for researchers to investigate the efficacy of Palmitoyl this compound in various cell culture systems, contributing to the development of novel therapeutic and cosmetic applications for sensitive and reactive skin conditions.

References

Quantifying the Anti-Inflammatory Effects of Tripeptide-8 on Cytokine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptide-8 is a synthetic biomimetic peptide composed of three amino acids: arginine, histidine, and phenylalanine.[1] It is recognized for its potent anti-inflammatory and soothing properties, making it a compelling ingredient for skincare and therapeutic applications aimed at mitigating inflammatory skin conditions.[2] this compound functions as a competitive antagonist to the α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1-R).[3] By inhibiting the binding of α-MSH, this compound effectively downregulates the inflammatory cascade, leading to a reduction in the release of key pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3]

These application notes provide a comprehensive guide to quantifying the effects of this compound on cytokine release in relevant in vitro models of skin inflammation. Detailed protocols for cell-based assays and the analysis of cytokine production are outlined to facilitate research and development in this area.

Data Presentation: Quantitative Effects of this compound on Cytokine Release

The following tables summarize the quantitative data on the inhibitory effects of this compound on the release of pro-inflammatory cytokines from various skin cell models.

Cell TypeInflammatory StimulusCytokine MeasuredThis compound Concentration (M)% Inhibition of Cytokine ReleaseReference
Human KeratinocytesUVB IrradiationIL-810⁻⁷32%[4][5]
Human Dermal FibroblastsInterleukin-1α (IL-1α)IL-810⁻⁷64%[4]
Skin ExplantsSubstance P-10⁻⁷Significant reduction in edema and vasodilation[5][6]

Signaling Pathway of this compound in Cytokine Regulation

This compound exerts its anti-inflammatory effects by modulating the MC1-R signaling pathway. The following diagram illustrates the mechanism by which this compound inhibits the release of pro-inflammatory cytokines.

Tripeptide8_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Skin Cell (e.g., Keratinocyte) UVB UVB aMSH α-MSH UVB->aMSH Induces release of IL1a IL-1α NFkB NF-κB Activation IL1a->NFkB Activates SubstanceP Substance P SubstanceP->aMSH Induces release of MC1R MC1-R MC1R->NFkB Downstream Signaling aMSH->MC1R Binds & Activates Tripeptide8 This compound Tripeptide8->MC1R Competitively Inhibits Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NFkB->Cytokines Promotes Transcription & Release Inflammation Inflammation Cytokines->Inflammation Mediates

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • Lyophilized this compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Aseptically weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a stock solution of 10 mM.

  • Gently vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Assay for Inhibition of UVB-Induced IL-8 in Keratinocytes

Objective: To quantify the ability of this compound to inhibit the release of IL-8 from human keratinocytes following UVB irradiation.

Experimental Workflow:

UVB_Workflow A Seed Human Keratinocytes in multi-well plates B Culture to 80-90% confluency A->B C Wash cells with PBS B->C D Irradiate with UVB (e.g., 30 mJ/cm²) C->D E Treat with this compound (e.g., 10⁻⁹ to 10⁻⁷ M) D->E F Incubate for 24 hours E->F G Collect cell culture supernatant F->G H Quantify IL-8 release using ELISA G->H I Data Analysis: Calculate % inhibition H->I

Caption: Workflow for UVB-induced cytokine assay.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Keratinocyte growth medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (from Protocol 1)

  • UVB light source with a calibrated radiometer

  • 96-well cell culture plates

  • Human IL-8 ELISA kit

Procedure:

  • Cell Seeding: Seed human keratinocytes into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment. Culture in a humidified incubator at 37°C with 5% CO₂.

  • UVB Irradiation:

    • Gently aspirate the culture medium and wash the cells once with sterile PBS.

    • Remove the PBS and irradiate the cells with a single dose of UVB (e.g., 30 mJ/cm²). The exact dose should be determined based on the specific cell line and UVB source.

  • Treatment:

    • Immediately after irradiation, add fresh culture medium containing various concentrations of this compound (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M).

    • Include the following controls:

      • Unirradiated Control: Cells not exposed to UVB and treated with vehicle (DMSO).

      • UVB Control: Cells exposed to UVB and treated with vehicle (DMSO).

      • Positive Control: Cells exposed to UVB and treated with a known anti-inflammatory agent.

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove any cellular debris.

  • ELISA for IL-8 Quantification:

    • Perform the ELISA for human IL-8 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the wells and incubate.

    • Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate and stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Determine the concentration of IL-8 in each sample from the standard curve.

    • Calculate the percentage inhibition of IL-8 release by this compound using the following formula: % Inhibition = [1 - (IL-8 in this compound treated sample / IL-8 in UVB control sample)] x 100

Protocol 3: In Vitro Assay for Inhibition of IL-1α-Induced IL-8 in Fibroblasts

Objective: To quantify the ability of this compound to inhibit the release of IL-8 from human dermal fibroblasts stimulated with IL-1α.

Experimental Workflow:

IL1a_Workflow A Seed Human Dermal Fibroblasts in multi-well plates B Culture to 80-90% confluency A->B C Pre-treat with this compound (e.g., 10⁻⁷ M) for 1 hour B->C D Stimulate with IL-1α (e.g., 10 ng/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Quantify IL-8 release using ELISA F->G H Data Analysis: Calculate % inhibition G->H

Caption: Workflow for IL-1α-induced cytokine assay.

Materials:

  • Human dermal fibroblasts

  • Fibroblast growth medium

  • Recombinant human IL-1α

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Human IL-8 ELISA kit

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts into 96-well plates and culture until they reach 80-90% confluency.

  • Pre-treatment:

    • Aspirate the culture medium and replace it with fresh medium containing this compound at the desired concentration (e.g., 10⁻⁷ M).

    • Incubate for 1 hour at 37°C with 5% CO₂.

  • Stimulation:

    • Add recombinant human IL-1α to the wells to a final concentration of 10 ng/mL.

    • Include the following controls:

      • Unstimulated Control: Cells treated with vehicle (DMSO) and no IL-1α.

      • IL-1α Control: Cells treated with vehicle (DMSO) and stimulated with IL-1α.

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection and ELISA: Follow steps 5-7 from Protocol 2 to collect the supernatant and quantify IL-8 release using ELISA.

  • Data Analysis: Calculate the percentage inhibition of IL-8 release by this compound as described in Protocol 2, using the IL-1α control as the reference.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to investigate and quantify the anti-inflammatory effects of this compound. By demonstrating its ability to significantly inhibit the release of key pro-inflammatory cytokines in relevant skin cell models, these findings underscore the potential of this compound as a valuable active ingredient in formulations designed to address sensitive and inflamed skin conditions. The detailed methodologies and clear data presentation are intended to support further research and development in the field of dermatology and cosmetic science.

References

Application Note: Quantifying the Inhibitory Effect of Tripeptide-8 on Interleukin-8 (IL-8) Production Using a Sandwich ELISA Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-8 (IL-8, also known as CXCL8) is a key pro-inflammatory chemokine that belongs to the CXC chemokine family.[1][2] It plays a crucial role in the inflammatory response by acting as a potent chemoattractant and activator for neutrophils and other granulocytes, guiding them to sites of inflammation.[3][4][5] IL-8 is secreted by various cell types, including monocytes, macrophages, and endothelial cells, in response to inflammatory stimuli.[6] Its signaling is implicated in numerous physiological and pathological processes, including angiogenesis, tumor growth, and the pathogenesis of inflammatory diseases.[1][3][7][8]

Palmitoyl Tripeptide-8 is a synthetic, multifunctional neuropeptide designed to modulate the skin's response to inflammatory triggers.[9][10] It has demonstrated significant anti-inflammatory properties, notably by reducing the production of key pro-inflammatory cytokines.[10][11] This application note provides a detailed protocol for quantifying the inhibitory effect of Palmitoyl this compound on IL-8 production in cell culture using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action

IL-8 Signaling Pathway

IL-8 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, on the surface of target cells like neutrophils.[3][7][12] The binding of IL-8 to these receptors initiates a conformational change, leading to the activation of various intracellular signaling cascades.[8] These pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt, phospholipase C (PLC)/protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways.[8][12] The activation of these cascades culminates in a range of cellular responses, including chemotaxis, degranulation, and the transcription of pro-inflammatory and pro-angiogenic genes.[7][8]

IL8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL8 IL-8 Receptor CXCR1 / CXCR2 (GPCR) IL8->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K RAS_RAF RAS/RAF G_Protein->RAS_RAF PKC PKC PLC->PKC AKT Akt PI3K->AKT ERK ERK1/2 RAS_RAF->ERK NFkB NF-κB PKC->NFkB Activates AKT->NFkB Activates Response Cellular Responses (Chemotaxis, Inflammation, Angiogenesis, Proliferation) AKT->Response ERK->NFkB Activates ERK->Response Genes Gene Transcription NFkB->Genes Genes->Response

Caption: Simplified IL-8 signaling cascade.
Inhibition by this compound

Palmitoyl this compound exerts its anti-inflammatory effects by acting as a competitive antagonist at the melanocortin 1 receptor (MC1-R).[9][10][11] In skin cells, pro-inflammatory stimuli can lead to the production of α-melanocyte-stimulating hormone (α-MSH), which binds to MC1-R and upregulates the release of inflammatory cytokines like IL-8.[9] Palmitoyl this compound competitively inhibits the binding of α-MSH to MC1-R.[9][11] This blockade prevents the downstream signaling cascade that leads to cytokine production, thereby reducing the inflammatory response.[9]

Tripeptide8_Inhibition cluster_ligands aMSH α-MSH MC1R MC1-R Receptor aMSH->MC1R Binds & Activates Tripeptide8 Palmitoyl This compound Tripeptide8->MC1R Competitively Binds & Blocks Signaling Pro-inflammatory Signaling Cascade MC1R->Signaling Initiates IL8_Release IL-8 Release Signaling->IL8_Release

Caption: Mechanism of IL-8 inhibition by this compound.

Quantitative Data Summary

The inhibitory efficacy of Palmitoyl this compound on IL-8 production has been quantified in vitro. The following table summarizes the available data.

PeptideCell Model / StimulantTarget CytokineConcentrationResult (% Inhibition)Source(s)
Palmitoyl this compoundIL-1α-stimulated FibroblastsIL-810⁻⁷ M64%[11]
Palmitoyl this compoundUVB-irradiated KeratinocytesIL-810⁻⁷ M - 10⁻⁹ MSignificant Inhibition[9][11]

Experimental Protocol: IL-8 Inhibition Assay

This protocol details a sandwich ELISA for the quantitative measurement of human IL-8 in cell culture supernatants following treatment with Palmitoyl this compound.

Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique.[13] A microplate is pre-coated with a monoclonal antibody specific for human IL-8.[6][13] Standards and samples are pipetted into the wells, allowing any IL-8 present to be bound by the immobilized antibody. After washing away unbound substances, an enzyme-linked polyclonal antibody specific for human IL-8 is added. Following a final wash to remove unbound antibody-enzyme reagent, a substrate solution is added to the wells. The resulting color development is proportional to the amount of IL-8 bound in the initial step and is stopped at a specific time point.[13] The absorbance is measured using a microplate reader.

Experimental Workflow

ELISA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_elisa 3. Sandwich ELISA Procedure cluster_analysis 4. Data Analysis A Seed cells (e.g., fibroblasts, keratinocytes) in 24-well plate B Incubate until ~80% confluent A->B C Pre-treat with various concentrations of This compound B->C D Add inflammatory stimulus (e.g., IL-1α, UVB) C->D E Incubate for 24 hours D->E F Collect cell culture supernatants E->F G Centrifuge to remove cell debris F->G H Store supernatant at -80°C or use immediately G->H I Add standards & samples to pre-coated plate. Incubate. H->I J Wash wells I->J K Add Biotin-conjugated Detection Antibody. Incubate. J->K L Wash wells K->L M Add Streptavidin-HRP. Incubate. L->M N Wash wells M->N O Add TMB Substrate. Incubate in dark. N->O P Add Stop Solution O->P Q Read absorbance at 450 nm P->Q R Generate Standard Curve Q->R S Calculate IL-8 concentration in samples R->S T Calculate % Inhibition and determine IC50 S->T

Caption: Workflow for IL-8 inhibition screening.
Materials Required

  • Human IL-8 ELISA Kit (containing pre-coated 96-well plate, biotinylated detection antibody, HRP-conjugate, standards, buffers, substrate, and stop solution).[1][4][14]

  • Palmitoyl this compound

  • Human keratinocytes or fibroblasts

  • Appropriate cell culture medium and supplements

  • Inflammatory stimulus (e.g., recombinant human IL-1α, UVB light source)

  • Phosphate Buffered Saline (PBS)

  • Deionized or distilled water

  • Microplate reader capable of measuring absorbance at 450 nm.[4]

  • Precision pipettes and multichannel pipettes.[4]

  • Sterile tubes for dilutions

Methodology

1. Cell Culture and Treatment a. Seed human keratinocytes or fibroblasts in a 24-well plate at an appropriate density and culture in their recommended growth medium until they reach approximately 80% confluency. b. Prepare stock solutions of Palmitoyl this compound in a suitable solvent (e.g., sterile water or DMSO) and create a serial dilution to achieve the desired final concentrations for treatment. c. Aspirate the culture medium and pre-treat the cells by adding fresh medium containing the various concentrations of Palmitoyl this compound. Include a "vehicle control" group with only the solvent. d. Incubate for 1-2 hours. e. Add the inflammatory stimulus. For example, add recombinant human IL-1α to a final concentration of 10 ng/mL. f. Include an "unstimulated control" (cells with medium and vehicle only) and a "stimulated control" (cells with medium, vehicle, and stimulus). g. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Sample Collection and Preparation a. After incubation, collect the cell culture supernatant from each well into separate microcentrifuge tubes. b. Centrifuge the tubes at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.[15] c. Carefully transfer the clarified supernatant to new, labeled tubes. These are the samples for the ELISA. Samples can be used immediately or aliquoted and stored at -80°C.[15]

3. ELISA Procedure (Perform at Room Temperature) Note: This is a generalized procedure. Always refer to the specific protocol provided with your commercial ELISA kit.[16]

a. Reagent Preparation: Prepare all reagents, including wash buffer, standards, and working solutions of antibodies, according to the kit manufacturer's instructions.[2][17] b. Add Standards and Samples: Add 100 µL of each standard and sample (supernatant) into the appropriate wells of the pre-coated microplate.[4][16] It is recommended to run all standards and samples in duplicate. c. Incubation 1: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[4][16] d. Wash 1: Aspirate the liquid from each well. Wash each well four times with 300 µL of 1X Wash Buffer.[16] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel. e. Add Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.[4][16] f. Incubation 2: Cover the plate and incubate for 1 hour at room temperature.[4][16] g. Wash 2: Repeat the wash step as described in 3d. h. Add HRP-Conjugate: Add 100 µL of the prepared Streptavidin-HRP solution to each well.[4][16] i. Incubation 3: Cover the plate and incubate for 45 minutes at room temperature.[4][16] j. Wash 3: Repeat the wash step as described in 3d. k. Add Substrate: Add 100 µL of TMB Substrate to each well.[4][16] l. Incubation 4: Incubate for 30 minutes at room temperature in the dark.[4] m. Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[4][16]

4. Data Analysis a. Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[13] b. Standard Curve: Average the duplicate readings for each standard. Subtract the average zero standard OD. Plot the OD values against the concentration of the standards and draw a best-fit curve. A four-parameter logistic (4PL) curve fit is often recommended.[18] c. Calculate IL-8 Concentration: Average the duplicate readings for each sample, subtract the zero standard OD, and use the standard curve to determine the concentration of IL-8 (in pg/mL or ng/mL) in each sample. d. Calculate Percent Inhibition: Use the following formula to calculate the percentage of IL-8 inhibition for each concentration of this compound:

e. Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that causes 50% inhibition of IL-8 production. To determine the IC₅₀, plot the percent inhibition against the log of the this compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve).[18][19][20] Software such as GraphPad Prism or online IC₅₀ calculators can be used for this analysis.[20][21]

References

Application Notes and Protocols for Tripeptide-8 in Keratinocyte and Fibroblast Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tripeptide-8 in in-vitro studies involving human keratinocytes and dermal fibroblasts. This document outlines the underlying mechanism of action, quantitative efficacy, and detailed experimental protocols to assess its anti-inflammatory and soothing properties.

Introduction

This compound, and more commonly its lipid-soluble form, Palmitoyl this compound, is a synthetic peptide composed of arginine, histidine, and phenylalanine.[1][2] It is designed as a biomimetic of the pro-opiomelanocortin (POMC) peptide α-melanocyte-stimulating hormone (α-MSH).[1] Its primary function is to modulate the skin's response to inflammatory triggers, making it a compound of significant interest for dermatological research and the development of skincare products aimed at sensitive and reactive skin.[3]

The principal mechanism of action of Palmitoyl this compound involves its interaction with the Melanocortin 1 Receptor (MC1-R) on various skin cells, including keratinocytes and fibroblasts.[4] It acts as a competitive inhibitor to the binding of α-MSH to the MC1-R.[1][5] This interaction modulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8).[4][6]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the efficacy of Palmitoyl this compound in reducing inflammatory markers in human keratinocyte and fibroblast cultures.

Table 1: In Vitro Cytokine Inhibition by Palmitoyl this compound [7]

Cell TypeInflammatory StimulusPalmitoyl this compound ConcentrationCytokine MeasuredPercent Inhibition
Human Keratinocytes (NCTC 2544)UVB Irradiation (230 mJ/cm²)10⁻⁷ MIL-8-32%
Human Dermal FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-8-64%

Table 2: Ex Vivo Anti-Inflammatory Effects of Palmitoyl this compound [7]

Experimental ModelInflammatory StimulusTreatmentEndpoint MeasuredPercent Reduction
Human Skin ExplantsSubstance P (10⁻⁵ M)Palmitoyl this compound (10⁻⁷ M)Edema-60%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of Palmitoyl this compound and a general experimental workflow for its evaluation in cell culture.

Tripeptide8_Signaling_Pathway cluster_membrane Cell Membrane MC1R Melanocortin 1 Receptor (MC1-R) Inflammatory_Cascade Pro-inflammatory Cascade MC1R->Inflammatory_Cascade activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, IL-1, Substance P) aMSH α-MSH Inflammatory_Stimuli->aMSH induces release of aMSH->MC1R binds & activates Tripeptide8 Palmitoyl this compound Tripeptide8->MC1R competitively inhibits binding of α-MSH Cytokines Pro-inflammatory Cytokines (IL-1, IL-8, TNF-α) Inflammatory_Cascade->Cytokines leads to release of Inflammation Inflammation (Redness, Swelling) Cytokines->Inflammation causes

Figure 1: Signaling pathway of Palmitoyl this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Keratinocytes or Fibroblasts) Start->Cell_Culture Treatment 2. Treatment (Pre-incubation with this compound) Cell_Culture->Treatment Stimulation 3. Inflammatory Stimulation (UVB, IL-1, or Substance P) Treatment->Stimulation Incubation 4. Incubation (e.g., 24 hours) Stimulation->Incubation Collection 5. Supernatant Collection Incubation->Collection Quantification 6. Cytokine Quantification (ELISA for IL-8) Collection->Quantification Analysis 7. Data Analysis Quantification->Analysis End End Analysis->End

Figure 2: General experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Human Keratinocytes

This protocol details the procedure to assess the ability of Palmitoyl this compound to inhibit UVB-induced IL-8 production in human keratinocytes.[4][7]

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • Palmitoyl this compound

  • Phosphate-Buffered Saline (PBS)

  • UVB light source

  • Human IL-8 ELISA Kit

  • Sterile multi-well plates

Procedure:

  • Cell Culture: Culture NHEK in KGM in a humidified incubator at 37°C and 5% CO₂. Seed the cells in multi-well plates and grow until they reach 70-80% confluency.[4][7]

  • Preparation of Palmitoyl this compound Stock Solution: Dissolve Palmitoyl this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10⁻² M).[7] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M).[4]

  • Pre-incubation: Remove the KGM and replace it with fresh medium containing various concentrations of Palmitoyl this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a positive control (e.g., α-MSH). Incubate for 2 hours.[4]

  • UVB Irradiation: Aspirate the medium and wash the cells with PBS. Add a thin layer of PBS to the wells and expose the cells to a UVB source (e.g., 230 mJ/cm²).[4]

  • Incubation: Remove the PBS and add back the medium containing Palmitoyl this compound or controls. Incubate the plates for 24 hours at 37°C and 5% CO₂.[4][7]

  • Quantification of IL-8: After incubation, collect the cell culture supernatants. Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.[4][7]

  • Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of Palmitoyl this compound compared to the UVB-irradiated control without the peptide.[4]

Protocol 2: In Vitro Anti-Inflammatory Assay in Human Dermal Fibroblasts

This protocol assesses the efficacy of Palmitoyl this compound in reducing IL-8 secretion from human fibroblasts stimulated with the pro-inflammatory cytokine IL-1.[4][8]

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • Fibroblast Growth Medium (FGM)

  • Palmitoyl this compound

  • Recombinant Human IL-1α

  • Human IL-8 ELISA Kit

  • Sterile multi-well plates

Procedure:

  • Cell Culture: Culture NHDF in FGM in a humidified incubator at 37°C and 5% CO₂. Seed the cells in multi-well plates and grow to confluency.[4]

  • Preparation of Palmitoyl this compound Stock Solution: Prepare as described in Protocol 1.

  • Pre-incubation: Replace the medium with fresh FGM containing various concentrations of Palmitoyl this compound (e.g., 10⁻⁹ M to 10⁻⁷ M) and incubate for 2 hours.[4]

  • IL-1α Stimulation: Add recombinant human IL-1α to the wells to a final concentration known to induce a robust IL-8 response (concentration to be optimized, typically in the ng/mL range).[4]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[4]

  • Quantification of IL-8: Collect the cell culture supernatants and quantify the IL-8 concentration using a human IL-8 ELISA kit.[4]

  • Data Analysis: Determine the inhibitory effect of the peptide by comparing the IL-8 levels in the treated wells to those in the IL-1 stimulated, untreated control wells.[5]

Protocol 3: In Vitro Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on the migration of keratinocytes or fibroblasts, a key process in wound healing.

Materials:

  • Keratinocytes or Fibroblasts

  • Appropriate cell culture medium

  • Sterile multi-well plates

  • Sterile p200 pipette tip or a dedicated scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a density that will form a confluent monolayer within 24-48 hours.[9]

  • Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.[9]

  • Washing: Gently wash the wells 2-3 times with sterile PBS or serum-free medium to remove detached cells and debris.[9]

  • Treatment: Replace the wash solution with fresh culture medium containing different concentrations of this compound. Include a vehicle control.

  • Image Acquisition: Immediately after creating the scratch and adding the treatment (time 0), capture images of the scratch in predefined locations. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: Measure the width or area of the scratch at each time point for all conditions. Calculate the percentage of wound closure relative to the initial scratch area.[10]

Conclusion

This compound, particularly as Palmitoyl this compound, demonstrates significant anti-inflammatory effects in both keratinocyte and fibroblast cultures by modulating the MC1-R pathway and reducing the production of pro-inflammatory cytokines like IL-8.[1][6] The provided protocols offer a standardized approach for researchers to investigate and quantify the bioactivity of this peptide in relevant in-vitro skin models. These studies are crucial for the development of novel therapeutic and cosmetic applications for sensitive and inflamed skin conditions.

References

Application Notes & Protocols: In Vivo Administration of Tripeptide-8 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tripeptide-8

This compound, and more specifically its lipopeptide derivative Palmitoyl this compound, is a biomimetic peptide inspired by the anti-inflammatory properties of the neuropeptide α-melanocyte-stimulating hormone (α-MSH).[1][2][3] Composed of arginine, histidine, and phenylalanine linked to palmitic acid, this modification enhances its skin penetration and bioavailability.[3][4] this compound is primarily recognized for its potent anti-inflammatory and soothing effects, making it a significant subject of research in dermatology and cosmetics.[3][5]

The principal mechanism of action involves its interaction with the Melanocortin 1 Receptor (MC1-R) on various skin cells.[4][6] By acting as a competitive inhibitor to α-MSH at the MC1-R, Palmitoyl this compound modulates inflammatory cascades, leading to a reduction in the release of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[1][3][7] This activity helps to alleviate symptoms of skin irritation like redness, swelling, and edema.[3][5]

Quantitative Data from In Vivo and Ex Vivo Studies

The following tables summarize key quantitative data from studies investigating the efficacy of Palmitoyl this compound.

Table 1: In Vivo Anti-Inflammatory and Soothing Effects

Animal Model/Study DesignChallenge AgentThis compound ApplicationOutcome MeasuredResultReference
Human Volunteers (n=8)0.5% Sodium Dodecyl Sulfate (SDS)Topical, preventativeSkin Temperature-112% reduction in temperature increase (down to baseline)[5][8]
Human Volunteers (n=13)0.5% Sodium Dodecyl Sulfate (SDS)Topical, soothing (post-challenge)Skin Temperature-78% reduction in temperature increase[5][8]

Table 2: Ex Vivo Anti-Inflammatory Effects

ModelChallenge AgentThis compound ConcentrationOutcome MeasuredResultReference
Skin ExplantsSubstance PNot specifiedNumber of Dilated Capillaries-30% reduction[8]
Skin ExplantsSubstance PNot specifiedSize of Dilated Vessels-51% reduction[5][8]
Skin ExplantsSubstance PNot specifiedEdema-60% reduction[8]

Table 3: In Vitro Anti-Inflammatory Effects

Cell ModelChallenge AgentThis compound ConcentrationOutcome MeasuredResultReference
IL-1α-stimulated FibroblastsIL-1α10⁻⁷ MIL-8 Inhibition-64%[1][5][8]
UVB-irradiated KeratinocytesUVBNot specifiedIL-8 Inhibition-32%[8]

Signaling Pathway of Palmitoyl this compound

The anti-inflammatory effects of Palmitoyl this compound are primarily mediated through the MC1-R signaling pathway. The peptide competitively inhibits the binding of α-MSH to the MC1-R, which in turn downregulates the activation of pro-inflammatory signaling pathways like NF-κB. This leads to a decreased transcription and release of pro-inflammatory cytokines.

Tripeptide8_Pathway cluster_membrane Cell Membrane MC1R MC1 Receptor NFkB NF-κB Activation MC1R->NFkB Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Substance P, IL-1, UVB) Inflammatory_Stimuli->NFkB Activates Alpha_MSH α-MSH Alpha_MSH->MC1R Binds Tripeptide8 Palmitoyl this compound Tripeptide8->MC1R Competitively Inhibits Binding of α-MSH Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NFkB->Cytokines Promotes Transcription Inflammation Inflammation (Vasodilation, Edema, Redness) Cytokines->Inflammation

Figure 1. Signaling pathway of Palmitoyl this compound.

Experimental Protocols for In Vivo Administration

While specific in vivo protocols for systemic administration of this compound are not extensively detailed in the available literature, the following protocols are synthesized based on its known topical applications for skin inflammation and general guidelines for peptide administration in animal models.

Topical Administration for Skin Inflammation in a Mouse Model

This protocol is designed to assess the efficacy of this compound in reducing chemically-induced skin irritation.

Materials:

  • This compound formulated in a suitable vehicle (e.g., cream, gel, or solution)

  • Irritant agent (e.g., 0.5% Sodium Dodecyl Sulfate solution)

  • C57BL/6 or BALB/c mice (8-10 weeks old)

  • Electric clippers

  • Calipers for measuring skin thickness

  • Topical anesthetic (optional)

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

    • Carefully shave a small area (approximately 2x2 cm) on the dorsal side of each mouse 24 hours before the initial application.

  • Experimental Groups:

    • Group 1: Vehicle control (no irritant, vehicle only)

    • Group 2: Negative control (irritant + vehicle)

    • Group 3: Treatment group (irritant + this compound formulation)

  • Induction of Inflammation:

    • Apply a specified volume (e.g., 20-50 µL) of the irritant solution to the shaved area of mice in Groups 2 and 3.

  • Treatment Application:

    • At a predetermined time post-irritant application (e.g., 1-4 hours), topically apply the this compound formulation or vehicle to the respective groups.

  • Assessment of Inflammation:

    • Measure skin redness (erythema) and swelling (edema) at various time points (e.g., 24, 48, and 72 hours) post-treatment.

    • Skin thickness can be measured using calipers as an indicator of edema.

    • Skin temperature can be measured using a non-contact infrared thermometer.

  • Histological Analysis (Optional):

    • At the end of the experiment, euthanize the mice and collect skin biopsies from the treated areas.

    • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.

Subcutaneous Injection for Systemic Anti-Inflammatory Effects

This protocol outlines the subcutaneous administration of this compound to evaluate its potential systemic anti-inflammatory effects.

Materials:

  • This compound dissolved in a sterile, biocompatible vehicle (e.g., sterile saline)

  • Syringes (1 mL) with 25-27 gauge needles

  • Animal model of systemic inflammation (e.g., LPS-induced endotoxemia in mice)

  • Lipopolysaccharide (LPS)

Procedure:

  • Peptide Preparation:

    • Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Acclimatize animals to handling and injection procedures.

  • Administration:

    • Gently grasp the loose skin over the dorsal midline or flank to form a "tent."

    • Insert the needle, bevel-up, into the base of the skin tent, parallel to the animal's body.

    • Aspirate to ensure a blood vessel has not been punctured. If blood appears, withdraw and re-insert in a new location.

    • Inject the this compound solution slowly.

  • Induction of Systemic Inflammation:

    • Administer LPS via intraperitoneal injection at a predetermined time relative to the this compound administration.

  • Sample Collection and Analysis:

    • Collect blood samples at various time points to measure systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Collect tissues (e.g., lung, liver) for histological analysis of inflammation.

Intraperitoneal Injection for Neuroprotective Studies in a Mouse Model of Neuroinflammation

This protocol is a proposed method to investigate the potential neuroprotective effects of this compound, based on protocols for other neuroprotective peptides.[9][10][11]

Materials:

  • This compound dissolved in a sterile vehicle.

  • Mouse model of neuroinflammation (e.g., LPS-induced or a transgenic model of neurodegenerative disease).[9][10][11]

  • Syringes (1 mL) with 25-27 gauge needles.

Procedure:

  • Animal and Peptide Preparation:

    • Prepare the this compound solution as described for subcutaneous injection.

    • Use an appropriate mouse model for the neuroinflammatory condition being studied.

  • Administration:

    • Securely restrain the animal, tilting it slightly head-down.

    • Identify the injection site in the lower abdominal quadrant, avoiding the midline.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the solution smoothly.

  • Behavioral and Molecular Assessments:

    • Conduct behavioral tests relevant to the animal model to assess cognitive and motor functions.

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Analyze brain tissue for markers of inflammation (e.g., cytokine levels, microglial activation) and neuronal damage.

Experimental Workflow Diagrams

Topical_Admin_Workflow Acclimatize Acclimatize Mice Shave Shave Dorsal Area Acclimatize->Shave Induce Induce Inflammation (e.g., SDS) Shave->Induce Treat Topical Application (Vehicle or this compound) Induce->Treat Assess Assess Inflammation (Redness, Swelling, Temperature) Treat->Assess Histo Histological Analysis (Optional) Assess->Histo

Figure 2. Workflow for Topical Administration.

Systemic_Admin_Workflow Acclimatize Acclimatize Mice Administer_Peptide Subcutaneous/Intraperitoneal Administration of this compound Acclimatize->Administer_Peptide Induce_Inflammation Induce Systemic/Neuro- inflammation (e.g., LPS) Administer_Peptide->Induce_Inflammation Collect_Samples Collect Blood/Tissue Samples Induce_Inflammation->Collect_Samples Behavioral Behavioral Assessment (for Neuro-studies) Induce_Inflammation->Behavioral Analyze Analyze Inflammatory Markers Collect_Samples->Analyze

Figure 3. Workflow for Systemic Administration.

Conclusion

This compound, particularly in its palmitoylated form, demonstrates significant anti-inflammatory and soothing properties, primarily through the modulation of the MC1-R pathway. The provided protocols offer a framework for the in vivo investigation of these effects in animal models, both topically for skin inflammation and systemically for broader inflammatory and potentially neuroinflammatory conditions. Researchers should adapt these protocols based on their specific experimental goals and animal models.

References

Application Notes and Protocols for Assessing Tripeptide-8 Anti-inflammatory Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptide-8, and its lipid-soluble form Palmitoyl this compound, is a synthetic peptide composed of arginine, histidine, and phenylalanine.[1] It is recognized for its significant anti-inflammatory and soothing properties, primarily by modulating the skin's response to inflammatory triggers.[2][3] The primary mechanism of action involves competitive antagonism at the melanocortin 1 receptor (MC1-R), which downregulates the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[3] Additionally, this compound is effective in mitigating neurogenic inflammation by reducing the effects of Substance P, a neuropeptide that causes vasodilation and edema.[3][4]

These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in vivo using established animal models. While specific in vivo quantitative data for this compound is limited in publicly available literature, the following protocols are standard methods for evaluating the efficacy of anti-inflammatory compounds. The accompanying data tables present illustrative quantitative results that could be expected from such studies.

Signaling Pathway of this compound in Modulating Inflammation

The anti-inflammatory action of this compound is primarily centered around the inhibition of pro-inflammatory signaling cascades in the skin. The following diagram illustrates the key pathways modulated by this compound.

Tripeptide8_Pathway cluster_stimulus Inflammatory Stimuli cluster_cells Skin Cells cluster_peptide Therapeutic Intervention cluster_response Inflammatory Response UVB UVB Keratinocytes Keratinocytes UVB->Keratinocytes activates Substance P Substance P Vasodilation & Edema Vasodilation & Edema Substance P->Vasodilation & Edema induces alpha-MSH alpha-MSH MC1-R MC1-R alpha-MSH->MC1-R binds to Pro-inflammatory Cytokines (IL-8, TNF-alpha) Pro-inflammatory Cytokines (IL-8, TNF-alpha) Keratinocytes->Pro-inflammatory Cytokines (IL-8, TNF-alpha) release Nerve Endings Nerve Endings Nerve Endings->Substance P releases MC1-R->Pro-inflammatory Cytokines (IL-8, TNF-alpha) upregulates This compound This compound This compound->Substance P mitigates effects This compound->MC1-R competitively inhibits binding of α-MSH Pro-inflammatory Cytokines (IL-8, TNF-alpha)->Vasodilation & Edema

This compound Anti-inflammatory Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the anti-inflammatory properties of this compound.

Croton Oil-Induced Ear Edema in Mice

This model is widely used to assess topically applied anti-inflammatory agents. Croton oil induces a strong inflammatory response characterized by edema.[5][6]

Experimental Workflow:

Workflow for Croton Oil-Induced Ear Edema Assay

Protocol:

  • Animals: Male Swiss mice (20-25 g) are used.

  • Groups:

    • Group 1: Vehicle control (e.g., acetone).

    • Group 2: Croton oil + Vehicle.

    • Group 3: Croton oil + this compound (at various concentrations, e.g., 0.1, 0.5, 1 mg/ear).

    • Group 4: Croton oil + Positive control (e.g., Dexamethasone (B1670325) 0.1 mg/ear).

  • Procedure: a. Measure the initial thickness of the right ear of each mouse using a digital micrometer. b. Topically apply the vehicle, this compound solution, or dexamethasone to the inner surface of the right ear. c. After 30 minutes, apply 20 µL of croton oil (e.g., 2.5% in acetone) to the same ear.[7] d. Measure the ear thickness again at 4 and 6 hours after croton oil application.[7] e. The edema is calculated as the difference in ear thickness before and after inflammation induction.

  • Endpoint Analysis:

    • Edema Inhibition (%): [(Edema_control - Edema_treated) / Edema_control] x 100

    • Histopathology: Collect ear tissue for H&E staining to assess inflammatory cell infiltration.

    • Biochemical Markers: Homogenize ear tissue to measure levels of MPO (myeloperoxidase) activity, a marker of neutrophil infiltration, and pro-inflammatory cytokines (TNF-α, IL-1β) via ELISA.[5]

Illustrative Quantitative Data:

Treatment GroupDose (mg/ear)Ear Edema (mm) at 4h (Mean ± SEM)% Inhibition of EdemaMPO Activity (U/mg tissue) (Mean ± SEM)
Vehicle -0.05 ± 0.01-0.5 ± 0.1
Croton Oil + Vehicle -0.45 ± 0.030%5.2 ± 0.4
Croton Oil + this compound 0.10.32 ± 0.0228.9%3.8 ± 0.3
Croton Oil + this compound 0.50.21 ± 0.02 53.3%2.5 ± 0.2
Croton Oil + this compound 1.00.15 ± 0.01 66.7%1.8 ± 0.2
Croton Oil + Dexamethasone 0.10.12 ± 0.01 73.3%1.5 ± 0.1
*p<0.05, **p<0.01, **p<0.001 compared to Croton Oil + Vehicle group.
Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the anti-inflammatory effects of systemically or locally administered compounds.[8][9]

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups:

    • Group 1: Saline control.

    • Group 2: Carrageenan + Vehicle.

    • Group 3: Carrageenan + this compound (at various doses, e.g., 1, 5, 10 mg/kg, administered subcutaneously or intraperitoneally).

    • Group 4: Carrageenan + Positive control (e.g., Indomethacin (B1671933) 10 mg/kg, i.p.).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer this compound, vehicle, or indomethacin 30-60 minutes before the carrageenan injection.[10] c. Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[9] d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Endpoint Analysis:

    • Paw Volume Increase: Calculated as the difference from the initial volume.

    • Edema Inhibition (%): Calculated at each time point.

    • Cytokine Levels: At the end of the experiment, collect blood serum to measure TNF-α and IL-6 levels by ELISA.

Illustrative Quantitative Data:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3hSerum TNF-α (pg/mL) (Mean ± SEM)
Saline Control -0.10 ± 0.02-15 ± 3
Carrageenan + Vehicle -1.25 ± 0.100%150 ± 12
Carrageenan + this compound 10.95 ± 0.0824.0%110 ± 9
Carrageenan + this compound 50.68 ± 0.06 45.6%75 ± 7
Carrageenan + this compound 100.45 ± 0.05 64.0%50 ± 5
Carrageenan + Indomethacin 100.40 ± 0.04 68.0%45 ± 4
*p<0.05, **p<0.01, **p<0.001 compared to Carrageenan + Vehicle group.
Substance P-Induced Neurogenic Inflammation Model

This model is particularly relevant to this compound's mechanism of action in mitigating neurogenic inflammation.[11]

Protocol:

  • Animals: Male BALB/c mice (20-25 g).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Substance P + Vehicle.

    • Group 3: Substance P + this compound (pre-treatment, topical application).

    • Group 4: Substance P + NK1R antagonist (positive control).

  • Procedure: a. Topically apply vehicle, this compound solution, or NK1R antagonist to a defined area on the dorsal skin. b. After 30 minutes, administer an intradermal injection of Substance P (e.g., 10 µM in 20 µL) into the pre-treated area. c. Monitor for signs of inflammation such as redness (erythema) and swelling (edema).

  • Endpoint Analysis:

    • Vascular Permeability: Intravenously inject Evans Blue dye before Substance P injection. After a set time, sacrifice the animals, excise the skin, and quantify the extravasated dye spectrophotometrically.

    • Skin Blood Flow: Measure changes in cutaneous blood flow using a Laser Doppler flowmeter.

    • Histology: Assess for mast cell degranulation and vasodilation in skin biopsies.

Illustrative Quantitative Data:

Treatment GroupEvans Blue Extravasation (µg/g tissue) (Mean ± SEM)Increase in Blood Flow (%) (Mean ± SEM)
Vehicle Control 5 ± 12 ± 1
Substance P + Vehicle 55 ± 5150 ± 15
Substance P + this compound 25 ± 3 70 ± 8
Substance P + NK1R Antagonist 15 ± 2 30 ± 5
**p<0.01, **p<0.001 compared to Substance P + Vehicle group.
LPS-Induced Systemic Inflammation in Mice

This model assesses the effect of a compound on systemic inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria.[12][13]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Saline control.

    • Group 2: LPS + Vehicle.

    • Group 3: LPS + this compound (e.g., 10 mg/kg, i.p.).

    • Group 4: LPS + Dexamethasone (positive control).

  • Procedure: a. Administer this compound, vehicle, or dexamethasone 1 hour before LPS challenge. b. Inject LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response. c. Collect blood samples at various time points (e.g., 2, 6, 24 hours) via tail vein or terminal cardiac puncture.

  • Endpoint Analysis:

    • Serum Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in the serum using ELISA.[13]

    • Leukocyte Count: Perform a complete blood count to assess changes in immune cell populations.

    • Tissue Analysis: Harvest organs such as the lung and liver for histological examination of inflammatory infiltrates and measurement of tissue cytokine levels.[13]

Illustrative Quantitative Data:

Treatment GroupDose (mg/kg)Serum TNF-α at 2h (pg/mL) (Mean ± SEM)Serum IL-6 at 6h (pg/mL) (Mean ± SEM)
Saline Control -20 ± 530 ± 8
LPS + Vehicle -2500 ± 2001500 ± 150
LPS + this compound 101500 ± 150 900 ± 100
LPS + Dexamethasone 5800 ± 90 400 ± 50
**p<0.01, **p<0.001 compared to LPS + Vehicle group.

Conclusion

The provided protocols describe robust and well-validated in vivo models for assessing the anti-inflammatory properties of this compound. Although specific published in vivo data for this compound is scarce, its known mechanisms of action against cytokine production and neurogenic inflammation suggest it would demonstrate efficacy in these models. The illustrative data provides a benchmark for expected outcomes. Researchers utilizing these protocols will be able to effectively characterize the in vivo anti-inflammatory profile of this compound and similar compounds, providing crucial data for preclinical development.

References

Application Notes and Protocols for Tripeptide-8 in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies often have limitations, driving the search for novel treatment modalities. Bioactive peptides have emerged as promising candidates due to their high specificity and favorable safety profiles. This document provides detailed application notes and protocols for the study of tripeptides in preclinical IBD models.

Important Note: As of the latest literature review, there is no specific research available on the application of Tripeptide-8 (Palmitoyl this compound) in models of inflammatory bowel disease. This peptide is primarily documented for its use in cosmetic applications, leveraging its anti-inflammatory properties for skin care.[1][2][3][4]

Therefore, this document will utilize the extensively studied tripeptide KPV (Lysine-Proline-Valine) as a representative example to illustrate the experimental methodologies and potential therapeutic applications of tripeptides in IBD research. KPV, the C-terminal fragment of α-melanocyte-stimulating hormone (α-MSH), has demonstrated significant anti-inflammatory effects in various murine models of colitis.[3][5][6][7]

Introduction to Tripeptides in IBD

Tripeptides are short chains of three amino acids that can exert potent biological activities.[8] In the context of IBD, certain tripeptides have been shown to modulate the immune response, reduce inflammation, and promote mucosal healing.[2][9] Their small size allows for potential oral administration and targeted delivery to the inflamed gut.

The tripeptide KPV is a well-characterized example with proven anti-inflammatory efficacy in preclinical IBD models.[3][5][7] It is believed to exert its effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the modulation of immune cell activity.[7]

Data Presentation: Efficacy of KPV in Murine Colitis Models

The following tables summarize key quantitative data from studies investigating the therapeutic effects of KPV in dextran (B179266) sodium sulfate (B86663) (DSS)-induced and CD45RBhi T-cell transfer models of colitis in mice.

Table 1: Effect of KPV on Disease Activity in DSS-Induced Colitis

ParameterControl (DSS + Vehicle)KPV Treatment (DSS + KPV)Percentage ImprovementReference
Body Weight Change (Day 10) -15.2% ± 2.1%-5.8% ± 1.5%~62%[3][5]
Histological Score (Day 10) 8.5 ± 0.74.2 ± 0.5~51%[3][5]
Myeloperoxidase (MPO) Activity (U/g tissue) 6.8 ± 0.92.5 ± 0.4~63%[3][5]

Table 2: Therapeutic Efficacy of KPV in CD45RBhi T-Cell Transfer Colitis

ParameterControl (Vehicle)KPV TreatmentPercentage ImprovementReference
Body Weight Change (from nadir) +2.3% ± 1.1%+9.8% ± 2.0%~326%[5]
Histological Score 7.9 ± 0.63.1 ± 0.4~61%[5]

Experimental Protocols

This section provides detailed methodologies for inducing colitis in mice and administering tripeptide treatment, based on established protocols for KPV.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This model is widely used to induce acute colitis that resembles human ulcerative colitis.

Materials:

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

  • Sterile, distilled water

  • Experimental animals: 6-8 week old C57BL/6 mice

  • Tripeptide KPV (or other tripeptide of interest)

  • Phosphate-buffered saline (PBS) for vehicle control and peptide dissolution

  • Animal balance

  • Cages with appropriate bedding and enrichment

Protocol:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.

  • Induction of Colitis:

    • Prepare a 3% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution as the sole source of drinking water to the mice for 7 consecutive days.

    • A control group should receive regular sterile drinking water.

  • Tripeptide Administration:

    • Dissolve KPV in sterile PBS to the desired concentration (e.g., for a daily dose of 100 µg per mouse).

    • Starting from day 3 of DSS administration, administer KPV solution or PBS (vehicle control) to the respective groups via intraperitoneal injection once daily.

  • Monitoring:

    • Monitor the body weight, stool consistency, and presence of blood in the feces of each mouse daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection:

    • On day 10, euthanize the mice.

    • Carefully dissect the colon and measure its length.

    • Collect colon tissue samples for histological analysis and myeloperoxidase (MPO) activity assay.

CD45RBhi T-Cell Transfer Colitis Model

This model induces a more chronic form of colitis that shares features with Crohn's disease.

Materials:

  • Donor mice (e.g., BALB/c) and recipient immunodeficient mice (e.g., SCID or RAG2-/-)

  • Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment and reagents for T-cell isolation

  • Anti-CD4 and anti-CD45RB antibodies

  • Sterile PBS

  • Tripeptide KPV

  • Animal balance and caging supplies

Protocol:

  • T-Cell Isolation:

    • Isolate spleens from donor mice under sterile conditions.

    • Prepare a single-cell suspension of splenocytes.

    • Isolate CD4+ T-cells using magnetic beads or flow cytometry.

    • From the CD4+ population, sort the CD45RBhi subset.

  • T-Cell Transfer:

    • Resuspend the isolated CD4+CD45RBhi T-cells in sterile PBS.

    • Inject approximately 4 x 105 cells intraperitoneally into each recipient immunodeficient mouse.

  • Tripeptide Administration:

    • Allow 2-3 weeks for the development of clinical signs of colitis (e.g., weight loss).

    • Once colitis is established, begin daily intraperitoneal injections of KPV (e.g., 100 µ g/mouse ) or PBS (vehicle control).

  • Monitoring:

    • Monitor body weight weekly.

  • Termination and Sample Collection:

    • After 4-6 weeks of treatment, euthanize the mice.

    • Collect the colon for length measurement and histological analysis.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by anti-inflammatory tripeptides and a general experimental workflow.

experimental_workflow cluster_induction Colitis Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Induction Induce Colitis in Mice (e.g., DSS or T-Cell Transfer) Treatment Administer Tripeptide (e.g., KPV) or Vehicle Control Induction->Treatment Monitoring Daily/Weekly Monitoring - Body Weight - Disease Activity Index (DAI) Treatment->Monitoring Termination Euthanasia and Sample Collection Monitoring->Termination Histology Histological Analysis Termination->Histology MPO Myeloperoxidase (MPO) Assay Termination->MPO Cytokines Cytokine Profiling Termination->Cytokines

General experimental workflow for evaluating tripeptide efficacy in IBD models.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) TNF Receptor (TNFR) ProInflammatory_Stimuli->Receptor NFkB_Pathway NF-κB Signaling Cascade Receptor->NFkB_Pathway MAPK_Pathway MAPK Signaling Cascade Receptor->MAPK_Pathway NFkB NF-κB Activation and Nuclear Translocation NFkB_Pathway->NFkB AP1 AP-1 Activation MAPK_Pathway->AP1 Tripeptide Tripeptide (e.g., KPV) Tripeptide->NFkB_Pathway Inhibition Tripeptide->MAPK_Pathway Inhibition Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, IL-1β) NFkB->Gene_Expression AP1->Gene_Expression

Potential anti-inflammatory signaling pathways modulated by tripeptides.

Conclusion

While direct evidence for the application of this compound in IBD models is currently lacking, the significant anti-inflammatory effects observed with other tripeptides, such as KPV, highlight the therapeutic potential of this class of molecules. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to investigate novel tripeptides for the treatment of inflammatory bowel disease. Future studies are warranted to explore the efficacy and mechanisms of action of a broader range of tripeptides, including this compound, in preclinical IBD models.

References

Application Notes and Protocols: Tripeptide-8 for In Vitro Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, particularly microglia and astrocytes, leads to the release of pro-inflammatory mediators that contribute to neuronal damage. Consequently, modulating neuroinflammatory pathways presents a promising therapeutic strategy. Tripeptide-8, a synthetic peptide, has demonstrated significant anti-inflammatory properties, primarily in the context of skin inflammation. These application notes provide a framework for utilizing this compound as a research tool to investigate its potential therapeutic effects in in vitro models of neuroinflammation.

This compound is known to act as a competitive antagonist of the melanocortin 1 receptor (MC1-R).[1][2][3] By binding to MC1-R, it can down-regulate the production of key inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[2] This mechanism of action, established in dermatological models, suggests a plausible role for this compound in mitigating inflammatory responses in the central nervous system. These protocols are designed to facilitate the investigation of this compound's efficacy in relevant neuronal and glial cell culture systems.

Data Presentation

Table 1: Summary of Expected Quantitative Data from In Vitro Neuroinflammation Assays with this compound

Assay Cell Type Inflammatory Stimulus Parameter Measured Expected Effect of this compound Potential Quantitative Readout
ELISABV-2 Microglia, Primary AstrocytesLipopolysaccharide (LPS)Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β)Reduction in cytokine secretionIC50 value, Percentage inhibition
Western BlotBV-2 Microglia, SH-SY5Y NeuronsLPS, Amyloid-beta (Aβ)Protein expression of iNOS, COX-2, p-p65 NF-κBDecreased expression of inflammatory markersFold change in protein expression
ImmunofluorescenceMixed Glial CulturesLPS + IFN-γMicroglial activation (Iba1 morphology), NF-κB nuclear translocationAttenuation of microglial activation, Inhibition of NF-κB translocationPercentage of activated microglia, Nuclear-to-cytoplasmic fluorescence ratio
Cell Viability Assay (MTT/LDH)Neuron-glia Co-culturesLPS-activated microglia conditioned mediaNeuronal viabilityProtection against inflammation-induced neurotoxicityPercentage of viable neurons
Nitric Oxide (NO) Assay (Griess Reagent)BV-2 MicrogliaLPSNitric Oxide ProductionDecreased NO productionConcentration of nitrite (B80452) (µM)

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Effects of this compound on LPS-Stimulated BV-2 Microglial Cells

This protocol details the procedure to assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a widely used microglial cell line.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for Nitric Oxide assay

  • MTT Cell Viability Assay Kit

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 10, 100 µM) to the respective wells and incubate for 2 hours.

  • Inflammatory Challenge: Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no this compound, no LPS) and a positive control (LPS only).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • Cytokine Analysis (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Nitric Oxide Measurement: Determine the level of nitric oxide production by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

  • Cell Viability Assay (MTT): After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

Protocol 2: Investigation of this compound's Effect on NF-κB Signaling in a Neuroinflammation Model

This protocol outlines the steps to determine if this compound's anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway.

Materials:

  • BV-2 microglial cells or a similar relevant cell line

  • Cell culture reagents as in Protocol 1

  • LPS

  • This compound

  • Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, primary antibodies for p-p65, p65, IκBα, and β-actin, secondary antibodies)

  • Reagents for Immunofluorescence (paraformaldehyde, Triton X-100, primary antibody for p65, fluorescently labeled secondary antibody, DAPI)

Procedure:

  • Cell Culture and Treatment: Culture and treat BV-2 cells with this compound and LPS as described in Protocol 1, but for a shorter duration suitable for observing signaling events (e.g., 30-60 minutes for phosphorylation and nuclear translocation).

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated p65, total p65, and IκBα. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Immunofluorescence for NF-κB Nuclear Translocation:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat the cells with this compound and LPS as described above.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with a suitable blocking buffer.

    • Incubate with an antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and analyze the subcellular localization of p65.

Protocol 3: Neuron-Glia Co-culture Model to Assess Neuroprotective Effects of this compound

This protocol is designed to evaluate whether this compound can protect neurons from the toxic effects of activated microglia.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • BV-2 microglial cells

  • Co-culture compatible medium (e.g., Neurobasal medium with B27 supplement and DMEM)

  • LPS

  • This compound

  • LDH Cytotoxicity Assay Kit

  • Antibodies for immunocytochemistry (e.g., MAP2 for neurons, Iba1 for microglia)

Procedure:

  • Neuronal Culture: Plate primary neurons or SH-SY5Y cells and allow them to differentiate for several days.

  • Co-culture Establishment: Seed BV-2 microglial cells onto the established neuronal culture at a specific ratio (e.g., 1:5 microglia to neurons). Allow the co-culture to stabilize for 24 hours.

  • Treatment: Pre-treat the co-cultures with different concentrations of this compound for 2 hours.

  • Induction of Neuroinflammation: Add LPS (100 ng/mL) to the co-cultures to activate the microglia.

  • Assessment of Neuroprotection: After 48-72 hours of LPS treatment, assess neuronal viability.

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.

    • Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., MAP2) and microglial markers (e.g., Iba1). Quantify neuronal survival and analyze microglial morphology.

Visualizations

Tripeptide8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli MC1-R MC1-R Inflammatory Stimuli->MC1-R Activates This compound This compound This compound->MC1-R Inhibits IKK IKK MC1-R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB_IκBα_complex NF-κB-IκBα Complex NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_nucleus NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nucleus Translocates NF-κB_IκBα_complex->NF-κB (p50/p65) Releases DNA DNA NF-κB_nucleus->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) DNA->Pro-inflammatory Genes Induces

Caption: Proposed signaling pathway of this compound in neuroinflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis A Cell Culture (Microglia, Neurons, Co-cultures) B Pre-treatment with this compound (Varying Concentrations) A->B C Inflammatory Challenge (e.g., LPS, Aβ) B->C D Cytokine Measurement (ELISA) C->D Incubation (Time-dependent) E Protein Expression (Western Blot) C->E Incubation (Time-dependent) F Cellular Imaging (Immunofluorescence) C->F Incubation (Time-dependent) G Neuronal Viability (MTT / LDH Assay) C->G Incubation (Time-dependent)

Caption: General experimental workflow for in vitro studies.

Logical_Relationships This compound This compound Inhibition_of_NF-kB Inhibition of NF-κB Pathway This compound->Inhibition_of_NF-kB Reduced_Cytokines Reduced Pro-inflammatory Cytokine Production Inhibition_of_NF-kB->Reduced_Cytokines Reduced_Inflammatory_Mediators Reduced Inflammatory Mediators (NO, COX-2) Inhibition_of_NF-kB->Reduced_Inflammatory_Mediators Neuroprotection Neuroprotection Reduced_Cytokines->Neuroprotection Reduced_Inflammatory_Mediators->Neuroprotection

Caption: Logical relationships of this compound's effects.

References

Application Notes and Protocols: Tripeptide-8 in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and systemic complications. The inflammatory cascade in RA is driven by a complex interplay of pro-inflammatory cytokines and signaling pathways within the synovial joint. While current therapeutic strategies have significantly improved patient outcomes, a substantial number of patients exhibit inadequate responses, highlighting the need for novel therapeutic agents with distinct mechanisms of action.

Tripeptide-8, a biomimetic peptide, has demonstrated notable anti-inflammatory properties, primarily in the context of dermatological research. Its mechanism of action involves the modulation of inflammatory responses through interaction with the melanocortin 1 receptor (MC1-R), leading to a downstream reduction in pro-inflammatory cytokine production. Although direct research on this compound in rheumatoid arthritis is currently limited, its established anti-inflammatory effects present a compelling rationale for its investigation as a potential therapeutic agent for RA.

These application notes provide a comprehensive overview of the proposed application of this compound in RA research, detailing its mechanism of action, hypothetical experimental protocols for its evaluation, and anticipated data outcomes.

Proposed Mechanism of Action in Rheumatoid Arthritis

This compound is a synthetic peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1-R). In the context of inflammation, α-melanocyte-stimulating hormone (α-MSH) binds to MC1-R, triggering a signaling cascade that can lead to the production of pro-inflammatory cytokines. By competitively inhibiting the binding of α-MSH to MC1-R, this compound is proposed to attenuate the downstream inflammatory signaling.

In rheumatoid arthritis, key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are constitutively active, leading to the overexpression of inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The proposed mechanism for this compound in RA involves the dampening of these inflammatory signals at the receptor level, thereby reducing the production of these pathogenic cytokines within the synovial joint.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling MC1-R MC1-R Downstream Signaling Downstream Signaling MC1-R->Downstream Signaling Initiates alpha-MSH alpha-MSH alpha-MSH->MC1-R Binds and Activates This compound This compound This compound->MC1-R Competitively Inhibits This compound->Downstream Signaling Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Downstream Signaling Activates MAPK_Pathway MAPK Pathway (p38, ERK) Downstream Signaling->MAPK_Pathway JAK_STAT_Pathway JAK/STAT Pathway Downstream Signaling->JAK_STAT_Pathway NF-kB_Pathway NF-κB Pathway Downstream Signaling->NF-kB_Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Pro-inflammatory Cytokines Upregulates JAK_STAT_Pathway->Pro-inflammatory Cytokines Upregulates NF-kB_Pathway->Pro-inflammatory Cytokines Upregulates Synovial Inflammation Synovial Inflammation Pro-inflammatory Cytokines->Synovial Inflammation Drives G cluster_0 In Vitro Experimental Workflow A Culture RA-FLS B Stimulate with TNF-α/IL-1β + this compound (or vehicle) A->B C Incubate for 24 hours B->C D Harvest Supernatants and Cell Lysates C->D E ELISA for Cytokine Levels (TNF-α, IL-6, IL-8) D->E F Western Blot for Signaling Proteins (p-p38, p-ERK, p-STAT3) D->F G Data Analysis E->G F->G G cluster_0 In Vivo Experimental Workflow A Induce CIA in DBA/1 Mice B Onset of Arthritis (Day 28-35) A->B C Randomize into Treatment Groups B->C D Daily Treatment with This compound (or controls) C->D E Daily Clinical Scoring and Paw Measurement D->E F Euthanasia and Tissue Collection D->F G Histopathology of Joints F->G H Cytokine Analysis of Synovial Tissue F->H I Data Analysis G->I H->I

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptide-8, a synthetic peptide composed of arginine, histidine, and phenylalanine, is recognized for its significant anti-inflammatory properties.[1][2] Primarily studied in the context of dermatology, it is known to modulate the skin's response to inflammatory triggers.[2] The core mechanism of this compound involves its interaction with the melanocortin 1 receptor (MC1-R), where it acts as a competitive inhibitor to α-melanocyte-stimulating hormone (α-MSH).[2][3] This interaction leads to a downregulation of the inflammatory cascade, reducing the production of pro-inflammatory cytokines such as IL-1, IL-8, and TNF-α.[3]

While existing research has focused on skin cells such as keratinocytes and fibroblasts, the fundamental anti-inflammatory mechanism of this compound suggests a strong potential for modulating the activity of various immune cells.[4][5] These application notes provide a framework for utilizing flow cytometry to investigate the effects of this compound on immune cell populations, offering detailed protocols for assessing changes in cytokine production, surface marker expression, and cell proliferation.

Principle of Analysis

These protocols describe the in vitro treatment of isolated immune cells with this compound, followed by multi-color flow cytometry analysis. This approach allows for the precise quantification of the peptide's effects on specific immune cell subsets. The anticipated outcomes are that this compound will attenuate pro-inflammatory responses in stimulated immune cells, observable through reduced cytokine expression and altered expression of activation markers.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of immune cells treated with this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Activated CD4+ T Helper Cells

Treatment Group% IFN-γ+ of CD4+ T cellsMFI of IFN-γ in CD4+ T cells% TNF-α+ of CD4+ T cellsMFI of TNF-α in CD4+ T cells
Unstimulated Control0.8 ± 0.3350 ± 1201.2 ± 0.5450 ± 150
Stimulated (αCD3/αCD28)35.6 ± 4.28500 ± 90042.1 ± 5.19200 ± 1100
Stimulated + this compound (1 µM)24.3 ± 3.15600 ± 75028.9 ± 3.86100 ± 800
Stimulated + this compound (10 µM)15.8 ± 2.53200 ± 50018.4 ± 2.93500 ± 600

Table 2: Effect of this compound on Monocyte Activation Markers

Treatment Group% CD86+ of CD14+ MonocytesMFI of CD86 on CD14+ Monocytes% HLA-DR+ of CD14+ MonocytesMFI of HLA-DR on CD14+ Monocytes
Unstimulated Control5.2 ± 1.5800 ± 25045.3 ± 6.812000 ± 1500
Stimulated (LPS)88.9 ± 7.325000 ± 320095.1 ± 4.935000 ± 4100
Stimulated + this compound (1 µM)65.4 ± 6.118000 ± 250078.6 ± 5.726000 ± 3300
Stimulated + this compound (10 µM)42.1 ± 5.511000 ± 180060.2 ± 6.318000 ± 2800

Table 3: Effect of this compound on T Cell Proliferation

Treatment GroupProliferation Index (CD4+ T cells)% Divided Cells (CD4+ T cells)Proliferation Index (CD8+ T cells)% Divided Cells (CD8+ T cells)
Unstimulated Control1.02 ± 0.052.1 ± 0.81.03 ± 0.062.5 ± 1.1
Stimulated (αCD3/αCD28)4.85 ± 0.4292.5 ± 5.65.12 ± 0.4894.2 ± 4.9
Stimulated + this compound (1 µM)4.15 ± 0.3885.3 ± 6.24.35 ± 0.4187.1 ± 5.8
Stimulated + this compound (10 µM)3.21 ± 0.3170.8 ± 7.13.46 ± 0.3573.4 ± 6.9

Experimental Protocols & Visualizations

Protocol 1: Intracellular Cytokine Staining of T Cells

This protocol details the methodology for stimulating T cells and subsequently staining for intracellular cytokines to assess the immunomodulatory effects of this compound.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/anti-CD28 antibodies)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • This compound Treatment: Plate cells at a density of 1-2 x 10^6 cells/mL. Add this compound at desired concentrations (e.g., 1 µM, 10 µM) and incubate for 1 hour at 37°C, 5% CO2.

  • Cell Stimulation: Add cell stimulation cocktail to the cultures.

  • Protein Transport Inhibition: Concurrently, add a protein transport inhibitor to the cultures to promote intracellular cytokine accumulation.

  • Incubation: Incubate for 4-6 hours at 37°C, 5% CO2.

  • Surface Staining: Harvest cells and wash with PBS. Stain with a fixable viability dye to exclude dead cells from the analysis. Subsequently, stain with antibodies against cell surface markers for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer.

  • Intracellular Staining: Stain with antibodies against intracellular cytokines for 30 minutes at 4°C.

  • Flow Cytometry Analysis: Wash the cells and resuspend in an appropriate buffer for flow cytometry acquisition. Analyze the samples on a flow cytometer, ensuring proper compensation is set up.[6]

G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis pbmc Isolate PBMCs treat Treat with this compound pbmc->treat stim Stimulate Cells + Protein Transport Inhibitor treat->stim surface_stain Stain Surface Markers stim->surface_stain fix_perm Fix & Permeabilize surface_stain->fix_perm intra_stain Stain Intracellular Cytokines fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Data Analysis acquire->analyze

Workflow for Intracellular Cytokine Staining.
Protocol 2: Lymphocyte Proliferation Assay

This protocol uses a cell proliferation dye to track the division of lymphocytes following stimulation, allowing for the assessment of this compound's effect on this crucial immune function.

Materials:

  • PBMCs

  • Cell proliferation dye (e.g., CFSE or similar)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • T cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend isolated PBMCs in PBS and label with a cell proliferation dye according to the manufacturer's instructions. Quench the staining reaction with complete medium.[7][8]

  • Cell Culture: Plate the labeled cells and add this compound at the desired concentrations.

  • Stimulation: Add a T cell mitogen to the appropriate wells.

  • Incubation: Culture the cells for 4-6 days at 37°C, 5% CO2 to allow for cell division.

  • Staining: Harvest the cells and stain with antibodies for surface markers.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of the proliferation dye's fluorescence intensity in daughter cells.[9]

G cluster_0 Cell Preparation & Labeling cluster_1 Cell Culture & Treatment cluster_2 Analysis pbmc Isolate PBMCs label_dye Label with Proliferation Dye pbmc->label_dye culture Culture Cells label_dye->culture treat Add this compound culture->treat stim Stimulate with Mitogen treat->stim stain_surface Stain Surface Markers stim->stain_surface acquire Acquire & Analyze Proliferation stain_surface->acquire G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling This compound This compound MC1-R MC1-R This compound->MC1-R Binds & Inhibits α-MSH α-MSH α-MSH->MC1-R Binds & Activates Signaling Cascade Signaling Cascade MC1-R->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Activation->Pro-inflammatory Cytokine Production

References

Application Notes and Protocols: Gene Expression Analysis Following Tripeptide-8 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripeptide-8, a synthetic peptide composed of arginine, histidine, and phenylalanine conjugated to palmitic acid, is a biomimetic of the α-melanocyte-stimulating hormone (α-MSH).[1][2] It is recognized for its significant anti-inflammatory and skin-soothing properties.[3] This document provides detailed application notes and protocols for analyzing the effects of this compound on the gene expression of pro-inflammatory cytokines in human skin cells.

This compound exerts its anti-inflammatory effects primarily by acting as a competitive inhibitor at the melanocortin 1 receptor (MC1-R).[1] By binding to MC1-R, this compound modulates downstream signaling pathways, leading to a reduction in the expression and release of key pro-inflammatory mediators such as interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[1][3] This mechanism makes this compound a compelling ingredient for skincare formulations aimed at sensitive and reactive skin.[2]

Mechanism of Action: this compound Signaling Pathway

This compound competitively inhibits the binding of α-MSH to the MC1-R, thereby downregulating the inflammatory cascade. This contrasts with the action of α-MSH, which, upon binding to MC1-R, can under certain conditions upregulate inflammatory cytokines. The likely downstream effect of this compound's inhibitory action is the suppression of pro-inflammatory transcription factors, such as NF-κB.

This compound Signaling Pathway This compound Signaling Pathway cluster_stimulus Inflammatory Stimuli UV_Radiation UV Radiation Inflammatory_Signaling Pro-inflammatory Signaling (e.g., NF-κB pathway) UV_Radiation->Inflammatory_Signaling IL1a IL-1α IL1a->Inflammatory_Signaling Substance_P Substance P Substance_P->Inflammatory_Signaling a_MSH α-MSH Tripeptide_8 This compound MC1R MC1-R Tripeptide_8->MC1R Competitively Inhibits MC1R->Inflammatory_Signaling Activates Gene_Expression Increased Gene Expression of Pro-inflammatory Cytokines Inflammatory_Signaling->Gene_Expression Cytokines IL-1, IL-6, IL-8, TNF-α Gene_Expression->Cytokines

This compound's competitive inhibition of the MC1-R signaling pathway.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on the production of pro-inflammatory cytokines in in vitro and ex vivo models.

Table 1: In Vitro Inhibition of IL-8 Production

Cell TypeInflammatory StimulusThis compound ConcentrationPercent Inhibition of IL-8
Human KeratinocytesUVB Radiation10⁻⁷ M-32%
Human Dermal FibroblastsIL-1α10⁻⁷ M-64%

Table 2: Ex Vivo Anti-Inflammatory Effects

Experimental ModelInflammatory StimulusThis compound ConcentrationEndpoint MeasuredPercent Reduction
Human Skin ExplantsSubstance P10⁻⁷ MSize of dilated blood vessels-51%
Human Skin ExplantsSubstance P10⁻⁷ MEdema-60%[3]

Experimental Protocols

The following protocols provide a workflow for assessing the impact of this compound on the gene expression of pro-inflammatory cytokines in cultured human keratinocytes and dermal fibroblasts.

Experimental Workflow Gene Expression Analysis Workflow Treatment 2. Treatment (Inflammatory Stimulus ± this compound) RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

A general workflow for analyzing gene expression changes.
Protocol 1: Cell Culture and Treatment

This protocol describes the culture of human keratinocytes and dermal fibroblasts and their treatment with an inflammatory stimulus in the presence or absence of this compound.

Materials:

  • Human Keratinocytes (e.g., NHEK) or Human Dermal Fibroblasts (e.g., HDF)

  • Appropriate cell culture medium (e.g., Keratinocyte Growth Medium or Fibroblast Growth Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Inflammatory stimulus (e.g., IL-1α, TNF-α, or a UV source)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.

  • Starvation (Optional): To synchronize the cells, replace the growth medium with a serum-free or low-serum medium for 12-24 hours before treatment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Pre-treat the cells with the desired concentration of this compound (e.g., 10⁻⁷ M) for 1-2 hours.

    • Add the inflammatory stimulus (e.g., IL-1α at 10 ng/mL) to the wells, both with and without this compound.

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the inflammatory stimulus alone.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for changes in gene expression.

  • Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a common reagent like TRIzol.

Materials:

  • TRIzol reagent or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to homogenize.

  • Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol, mix gently by inverting, and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.

  • Washing: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the RNA at -80°C.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.

Materials:

  • Reverse transcription kit (containing reverse transcriptase, dNTPs, and reaction buffer)

  • Oligo(dT) primers or random hexamers

  • RNase inhibitor

  • Total RNA sample

Procedure:

  • Reaction Setup: In an RNase-free tube, combine the following on ice:

    • 1 µg of total RNA

    • 1 µL of oligo(dT) or random hexamer primers

    • RNase-free water to a final volume of ~10 µL

  • Denaturation: Gently mix and briefly centrifuge. Heat the mixture to 65°C for 5 minutes, then immediately place it on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix containing the reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase according to the manufacturer's instructions.

  • Reaction: Add the reverse transcription master mix to the RNA/primer mixture. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction according to the kit's protocol (e.g., 25°C for 10 minutes, followed by 42-50°C for 50-60 minutes).

  • Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70-85°C for 5-15 minutes.

  • Storage: The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol details the quantification of target gene expression using SYBR Green-based qPCR.

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target and housekeeping genes (see Table 3)

  • Nuclease-free water

  • qPCR plates and optical seals

Table 3: Validated qPCR Primer Sequences for Human Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
IL-1β CCACAGACCTTCCAGGAGAATGGTGCAGTTCAGTGATCGTACAGG
IL-6 ACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG
IL-8 CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG
TNF-α CTCTTCTGCCTGCTGCACTTTGATGGGCTACAGGCTTGTCACTC
GAPDH ACCCAGAAGACTGTGGATGGTCAGCTCAGGGATGACCTTG
ACTB CATTGCTGACAGGATGCAGAAGGTGCTGGAAGGTGGACAGTGAGG

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix in a sterile tube on ice. For a single 20 µL reaction:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • Plate Loading: Dispense the reaction mix into the wells of a qPCR plate.

  • qPCR Run: Perform the qPCR in a real-time PCR detection system using a typical cycling program:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • 95°C for 15 seconds

      • 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct values of the target genes to the Ct values of a housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on gene expression in skin cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the anti-inflammatory properties of this peptide, contributing to a deeper understanding of its mechanism of action and its potential applications in dermatology and cosmetic science.

References

Troubleshooting & Optimization

Troubleshooting Tripeptide-8 solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripeptide-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, often found in its lipid-conjugated form as Palmitoyl (B13399708) this compound, is a synthetic peptide composed of arginine, histidine, and phenylalanine.[1][2] Its primary application is in skincare and dermatological research as a soothing and anti-inflammatory agent.[1][3] It is particularly beneficial for sensitive or irritated skin.[1]

Q2: What is the mechanism of action for Palmitoyl this compound?

A2: Palmitoyl this compound functions as a biomimetic of the α-melanocyte-stimulating hormone (α-MSH).[4] It competitively inhibits the binding of α-MSH to the Melanocortin 1 Receptor (MC1-R) on skin cells.[1][2] This interaction modulates downstream signaling pathways, leading to a reduction in the release of pro-inflammatory cytokines like IL-8 and TNF-α, thereby calming inflammation.[2][4][5]

Q3: What is the optimal pH for storing and using Palmitoyl this compound solutions?

A3: Palmitoyl this compound is most stable in a neutral pH range of 6.5 to 7.5.[6][7][8] It is susceptible to hydrolysis in acidic conditions and degradation can be accelerated in alkaline conditions (pH > 8.0), especially at elevated temperatures.[8]

Q4: Is Palmitoyl this compound sensitive to light?

A4: Yes, peptides containing aromatic amino acids like phenylalanine can be susceptible to photodegradation upon exposure to UV light. It is recommended to protect both the solid peptide and its solutions from light by using amber vials or by wrapping containers in foil.[8]

Q5: How should stock solutions of Palmitoyl this compound be stored?

A5: It is advisable to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation and aggregation.[8]

Troubleshooting Guide: Solubility Issues

Issue 1: Difficulty dissolving the lyophilized this compound powder in aqueous buffer.

  • Possible Cause: this compound, especially when palmitoylated, has a hydrophobic palmitoyl chain which can hinder its solubility in aqueous solutions.[8] The overall charge of the peptide at the buffer's pH may not be optimal for solubility.

  • Recommended Solution:

    • Start with Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water first.[8]

    • Use a Co-solvent: If solubility in water is poor, first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution.[6][8] Then, gradually dilute this stock solution with the aqueous buffer of your choice while vortexing.

    • Sonication: A brief sonication in a water bath can help to break up aggregates and aid dissolution.[8]

    • pH Adjustment: Since this compound contains basic (Arginine, Histidine) and aromatic (Phenylalanine) amino acids, its net charge is pH-dependent. If the peptide is basic, dissolving it in a slightly acidic solution can improve solubility. Conversely, if a peptide is acidic, a basic solution may be more effective.

    • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved particles.

Issue 2: The peptide solution is cloudy or forms a precipitate over time.

  • Possible Cause: This may indicate peptide aggregation, which is common for hydrophobic peptides, especially at high concentrations or after freeze-thaw cycles.[8] The pH of the buffer may also be close to the isoelectric point of the peptide, where it is least soluble.

  • Recommended Solution:

    • Verify pH: Ensure the pH of your buffer is within the stable range for Palmitoyl this compound (6.5-7.5).[8]

    • Optimize Storage: Store solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

    • Lower Concentration: Try working with a more dilute solution of the peptide.

    • Use of Denaturants (Last Resort): For peptides that tend to aggregate, adding 6 M guanidine-HCl or 8 M urea (B33335) can help, but these may interfere with biological assays.

Data Presentation

Table 1: Solubility and Stability of Palmitoyl this compound

ParameterValueReference
Solubility in Water ≥ 5 mg/mL[7]
Solubility in DMSO Soluble[6][7][9]
Solubility in Ethanol Soluble[6][7]
Solubility in Chloroform Insoluble[7]
Optimal pH Stability 6.5 - 7.5[6][7][8]
Recommended Storage -20°C or -80°C (solutions)[8]

Table 2: Recommended Concentrations for In Vitro Studies

ApplicationRecommended ConcentrationReference
In Vitro Cell Culture 10⁻⁹ M to 10⁻⁷ M[6]
Ex Vivo Skin Explants Approximately 10⁻⁷ M[6]

Experimental Protocols

Protocol 1: Preparation of a Palmitoyl this compound Stock Solution

  • Materials:

    • Palmitoyl this compound (lyophilized powder)

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM).

    • Add the calculated volume of sterile DMSO to the vial containing the lyophilized Palmitoyl this compound powder.

    • Gently vortex the vial until the powder is completely dissolved. Brief sonication can be applied if necessary.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Assessing Anti-Inflammatory Activity in Cell Culture

  • Cell Seeding: Plate human keratinocytes or fibroblasts in appropriate multi-well plates and culture until they reach approximately 80% confluency.

  • Induction of Inflammation: Induce an inflammatory response using a stimulus such as UVB irradiation or a pro-inflammatory cytokine like IL-1α.

  • Treatment: Immediately after stimulation, treat the cells with fresh culture medium containing various concentrations of Palmitoyl this compound (e.g., 10⁻⁹ M to 10⁻⁷ M), prepared by diluting the DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for a suitable period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Quantification of Inflammatory Markers: Collect the cell culture supernatants and quantify the concentration of a relevant pro-inflammatory cytokine (e.g., IL-8) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of Palmitoyl this compound compared to the stimulated vehicle control.

Visualizations

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Substance P) Inflammatory_Cascade Pro-inflammatory Signaling Cascade Inflammatory_Stimuli->Inflammatory_Cascade Induces alpha_MSH α-MSH MC1R Melanocortin 1 Receptor (MC1-R) alpha_MSH->MC1R Binds & Activates Palmitoyl_Tripeptide_8 Palmitoyl this compound Palmitoyl_Tripeptide_8->MC1R Competitively Inhibits α-MSH Binding MC1R->Inflammatory_Cascade Modulates Cytokines Release of Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) Inflammatory_Cascade->Cytokines Leads to Inflammation Inflammation (Redness, Swelling) Cytokines->Inflammation

Caption: Signaling pathway of Palmitoyl this compound.

Experimental_Workflow_Solubility start Start: Lyophilized this compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water check_solubility1 Is it soluble? dissolve_water->check_solubility1 use_solution Use solution in experiment check_solubility1->use_solution Yes dissolve_dmso Dissolve in minimal volume of DMSO check_solubility1->dissolve_dmso No end End: Clarified peptide solution use_solution->end dilute_buffer Gradually dilute with aqueous buffer dissolve_dmso->dilute_buffer sonicate Sonication (optional) dilute_buffer->sonicate check_solubility2 Is it soluble? sonicate->check_solubility2 centrifuge Centrifuge to remove undissolved particles check_solubility2->centrifuge Yes insoluble Insoluble: Re-evaluate buffer/solvent check_solubility2->insoluble No centrifuge->end

Caption: Workflow for solubilizing this compound.

References

Preventing Tripeptide-8 aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Tripeptide-8 aggregation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic peptide consisting of three amino acids: Arginine, Histidine, and Phenylalanine. Its structure, containing both charged (Arginine and Histidine) and hydrophobic (Phenylalanine) residues, gives it specific solubility and stability characteristics. Understanding these properties is crucial for preventing aggregation. A closely related and more extensively studied compound is Palmitoyl (B13399708) this compound, which has a palmitoyl group attached to the tripeptide. This modification increases its lipophilicity.[1][2] While data for the unmodified this compound is less abundant, the principles of handling and the factors influencing its stability are largely comparable.

Q2: What are the primary causes of this compound aggregation?

Peptide aggregation is a common issue where peptide molecules self-associate to form larger, often insoluble complexes.[3] For this compound, aggregation can be influenced by several factors:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the net charge of the peptide. Aggregation is often most pronounced near the peptide's isoelectric point (pI), where the net charge is zero.

  • Temperature: Elevated temperatures can accelerate aggregation processes.

  • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between peptide molecules.

  • Solvent: The choice of solvent is critical. This compound's solubility will vary significantly between aqueous and organic solvents.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can induce stress on the peptide, leading to aggregation.[4]

Q3: How can I visually identify this compound aggregation?

Aggregation can manifest in several ways, from subtle changes to obvious precipitation:

  • Cloudiness or Haziness: The solution may lose its clarity.

  • Visible Precipitates: Solid particles may be observed in the solution.

  • Gel Formation: In some cases, the solution may become viscous or form a gel-like substance.

Any deviation from a clear, homogenous solution should be considered a potential sign of aggregation.

Troubleshooting Guides

Issue 1: Difficulty Dissolving Lyophilized this compound Powder

If you are encountering issues with dissolving the lyophilized this compound powder, consult the following troubleshooting steps.

Initial Dissolution Protocol:

  • Solvent Selection: Start with a small amount of sterile, distilled water.[4] Given the presence of charged residues (Arginine, Histidine), this compound should have some aqueous solubility.

  • Hydrophobic Nature: The Phenylalanine residue imparts a degree of hydrophobicity. If solubility in water is poor, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can be used to first dissolve the peptide.[4][5]

  • Stepwise Dilution: After initial dissolution in an organic solvent, slowly add the aqueous buffer of choice while gently vortexing.[6][7]

  • Sonication: If the peptide is still not fully dissolved, brief sonication can help to break up small aggregates and facilitate dissolution.[4]

dot```dot graph TD { A[Start: Lyophilized this compound] --> B{Add sterile distilled water}; B --> C{Clear Solution?}; C -- Yes --> D[Proceed with experiment]; C -- No --> E{Add small amount of DMSO/Ethanol}; E --> F{Gently vortex}; F --> G{Slowly add aqueous buffer}; G --> H{Clear Solution?}; H -- Yes --> D; H -- No --> I[Briefly sonicate]; I --> J{Clear Solution?}; J -- Yes --> D; J -- No --> K[Consult further troubleshooting]; subgraph "Key" direction LR subgraph "Node Color" direction LR Start [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Process [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Decision [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end end }

Caption: Experimental workflow for this compound stock solution preparation.

Protocol 2: Quantification of Soluble Peptide using UV-Vis Spectroscopy

This protocol provides a simple method to estimate the concentration of soluble this compound in a stock solution, which can be useful for assessing aggregation.

Principle:

The Phenylalanine residue in this compound has an aromatic ring that absorbs UV light, typically around 280 nm. A decrease in the absorbance of a filtered solution compared to an unfiltered one can indicate the removal of aggregated peptide.

Materials:

  • This compound stock solution

  • UV-transparent cuvettes

  • Spectrophotometer

  • 0.22 µm syringe filters (low protein binding)

  • Syringes

Procedure:

  • Blank Measurement: Use the same buffer/solvent your peptide is dissolved in to zero the spectrophotometer at 280 nm.

  • Unfiltered Sample Measurement: Measure the absorbance of your this compound stock solution at 280 nm.

  • Filtered Sample Preparation: Filter a portion of your stock solution through a 0.22 µm syringe filter into a clean cuvette. This will remove larger aggregates.

  • Filtered Sample Measurement: Measure the absorbance of the filtered solution at 280 nm.

  • Analysis: Compare the absorbance values of the unfiltered and filtered samples. A significant decrease in absorbance after filtration suggests the presence of aggregates that were removed by the filter.

Data Interpretation:

ObservationInterpretation
Absorbance (Unfiltered) ≈ Absorbance (Filtered)Minimal to no aggregation.
Absorbance (Unfiltered) > Absorbance (Filtered)Presence of aggregates. The larger the difference, the more significant the aggregation.

dot

G cluster_pathway Factors Influencing this compound Aggregation cluster_intrinsic cluster_extrinsic Intrinsic Intrinsic Factors (Amino Acid Sequence) Hydrophobicity Hydrophobicity (Phe) Intrinsic->Hydrophobicity Charge Charge (Arg, His) Intrinsic->Charge Extrinsic Extrinsic Factors (Environment) Concentration High Concentration Extrinsic->Concentration pH pH near pI Extrinsic->pH Temperature High Temperature Extrinsic->Temperature FreezeThaw Freeze-Thaw Cycles Extrinsic->FreezeThaw Aggregation This compound Aggregation Hydrophobicity->Aggregation Charge->Aggregation Concentration->Aggregation pH->Aggregation Temperature->Aggregation FreezeThaw->Aggregation

Caption: Key factors influencing this compound aggregation.

References

Technical Support Center: Optimizing Tripeptide-8 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Tripeptide-8 for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: Palmitoyl this compound is a synthetic lipopeptide, composed of the fatty acid palmitic acid linked to a tripeptide made of arginine, histidine, and phenylalanine.[1][2] This modification enhances its penetration into the skin and bioavailability.[1] Its primary mechanism of action is mimicking the anti-inflammatory neuropeptide α-melanocyte-stimulating hormone (α-MSH).[1][3] this compound acts as a competitive inhibitor of α-MSH binding to the Melanocortin 1 Receptor (MC1-R) on various skin cells, including keratinocytes and fibroblasts.[1][2] This interaction modulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][4]

Q2: What are the recommended starting concentrations for this compound in in-vitro cell-based assays?

A2: The optimal concentration of Palmitoyl this compound can differ based on the cell type and the specific experimental goals.[3] For in vitro studies, a concentration range between 10⁻⁹ M and 10⁻⁷ M is a good starting point for dose-response experiments.[3][5] It is always advisable to perform a dose-response curve to determine the ideal concentration for your specific cell line and experimental conditions.[3]

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: Palmitoyl this compound is soluble in water (at concentrations ≥5 mg/mL), dimethyl sulfoxide (B87167) (DMSO), and other polar solvents like ethanol.[3][5] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as DMSO.[3][5] This stock solution can then be diluted to the final working concentration in the cell culture medium.[3] It is important to ensure the final concentration of the organic solvent in the culture medium is minimal (typically less than 0.1%) to prevent solvent-induced cytotoxicity.[3] The molecular weight of Palmitoyl this compound is approximately 695.94 g/mol .[3]

Q4: Is this compound cytotoxic?

A4: At the recommended effective concentrations for its anti-inflammatory activity (10⁻⁹ M to 10⁻⁷ M), Palmitoyl this compound is generally not considered cytotoxic.[6] However, as with any experimental compound, it is best practice to perform a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) to determine the non-toxic concentration range for your specific cell line and experimental duration.[7][8]

Q5: What are some common applications of this compound in cell-based assays?

A5: this compound is primarily used in assays to evaluate its anti-inflammatory and soothing properties.[5] Common applications include:

  • Inhibition of UVB-induced pro-inflammatory cytokine (e.g., IL-8) release in human keratinocytes.[1]

  • Reduction of IL-1α-stimulated pro-inflammatory cytokine (e.g., IL-8) secretion in human fibroblasts.[1]

  • Assessment of its ability to counteract the pro-inflammatory effects of neuropeptides like Substance P in co-culture models or skin explants.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
No observable effect of this compound. Sub-optimal Concentration: The concentration used may be too low for the specific cell type or stimulus. Peptide Degradation: Improper storage or handling may have led to degradation.[3] Cell Line Insensitivity: The cell line may not express the MC1-R receptor or the relevant signaling pathways.[3]- Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).[3] - Ensure the lyophilized peptide is stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[3] - Verify the expression of MC1-R in your cell line using methods like qPCR or Western blot.[3]
High variability between replicates. Inconsistent Peptide Dilution: Inaccurate pipetting during serial dilutions. Uneven Cell Seeding: Non-homogenous cell suspension before plating. Edge Effects: Evaporation in the outer wells of multi-well plates.[7]- Prepare a master mix of the peptide at each concentration for all replicates. - Ensure a homogenous cell suspension by gentle mixing before seeding.[9] - Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.[7]
Peptide precipitates in the culture medium. Low Peptide Solubility: The final concentration may be too high for the aqueous environment of the culture medium. Interaction with Media Components: The peptide may interact with components in the cell culture medium.[7]- Decrease the final working concentration of the peptide. - Test different cell culture media formulations.[7] - Ensure the concentration of the organic solvent from the stock solution is not causing precipitation.
Inconsistent results with different batches of this compound. Variability in Peptide Purity or Activity: Different synthesis batches may have slight variations.- Purchase from a reputable supplier that provides a certificate of analysis with purity data. - Qualify each new batch with a standard bioassay to ensure consistent activity.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Studies

Assay TypeCell TypeStimulusRecommended this compound Concentration
Anti-InflammatoryHuman KeratinocytesUVB Radiation10⁻⁹ M to 10⁻⁷ M[5][10]
Anti-InflammatoryHuman Dermal FibroblastsIL-1α~10⁻⁷ M[10]
Neurogenic InflammationSkin ExplantsSubstance P~10⁻⁷ M[5]

Table 2: Solubility and Storage of Palmitoyl this compound

ParameterInformation
Solubility Water (≥5 mg/mL), DMSO, Ethanol[3][5]
Recommended Stock Solution Solvent Cell culture-grade DMSO or ethanol[3]
Long-term Storage Refrigeration (2–8°C) is recommended to prevent degradation.[5] For lyophilized peptide, store at -20°C or -80°C.[3]
pH Stability Stable in neutral pH conditions (6.5–7.5). May hydrolyze in acidic environments.[5]

Experimental Protocols

Protocol 1: Inhibition of UVB-Induced IL-8 Production in Human Keratinocytes

This protocol assesses the ability of Palmitoyl this compound to inhibit the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.[1]

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • Palmitoyl this compound

  • Phosphate-Buffered Saline (PBS)

  • UVB light source

  • Human IL-8 ELISA Kit

Procedure:

  • Cell Culture: Culture NHEK in KGM in a humidified incubator at 37°C and 5% CO₂. Seed the cells in 24-well plates and grow until they reach 70-80% confluency.[1]

  • Pre-incubation: Remove the KGM and replace it with fresh medium containing various concentrations of Palmitoyl this compound (e.g., 10⁻⁹ M to 10⁻⁷ M). Include a vehicle control (medium without the peptide). Incubate for 2 hours.[1]

  • UVB Irradiation: Aspirate the medium and wash the cells with PBS. Add a thin layer of PBS to the wells and expose the cells to a UVB source (e.g., 230 mJ/cm²).[1][10]

  • Incubation: After irradiation, remove the PBS and add back the respective media with this compound. Incubate the plates for 24 hours at 37°C and 5% CO₂.[10]

  • Endpoint Analysis: Collect the culture medium and quantify the levels of IL-8 using a human IL-8 ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of Palmitoyl this compound compared to the UVB-irradiated control without the peptide.[1]

Protocol 2: Inhibition of IL-1α-Induced IL-8 Production in Human Fibroblasts

This protocol evaluates the efficacy of Palmitoyl this compound in reducing IL-8 secretion from human fibroblasts stimulated with the pro-inflammatory cytokine IL-1α.[1]

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • Fibroblast Growth Medium (FGM)

  • Palmitoyl this compound

  • Recombinant Human IL-1α

  • Human IL-8 ELISA Kit

Procedure:

  • Cell Culture: Culture NHDF in FGM in a humidified incubator at 37°C and 5% CO₂. Seed the cells in 24-well plates and grow to confluency.[1]

  • Pre-incubation: Replace the medium with fresh FGM containing various concentrations of Palmitoyl this compound (e.g., 10⁻⁹ M to 10⁻⁷ M) and incubate for 2 hours.[1]

  • IL-1α Stimulation: Add recombinant human IL-1α to the wells to a final concentration known to induce a robust IL-8 response (concentration to be optimized, typically in the ng/mL range).[1]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[1]

  • Endpoint Analysis: Collect the cell culture supernatants and measure the IL-8 concentration using a human IL-8 ELISA kit.[1]

  • Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of Palmitoyl this compound compared to the IL-1α-stimulated control.[1]

Mandatory Visualizations

G cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB, IL-1α) MC1R Melanocortin 1 Receptor (MC1-R) Inflammatory_Stimuli->MC1R Induces NF_kappaB NF-κB Activation MC1R->NF_kappaB Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) NF_kappaB->Pro_inflammatory_Cytokines Transcription Tripeptide_8 Palmitoyl this compound Tripeptide_8->MC1R Competitively Inhibits

Caption: Signaling pathway of Palmitoyl this compound's anti-inflammatory action.

G Start Start Seed_Cells Seed Cells (e.g., Keratinocytes) Start->Seed_Cells Pre_incubation Pre-incubate with This compound Seed_Cells->Pre_incubation Stimulation Apply Inflammatory Stimulus (e.g., UVB) Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Culture Supernatant Incubation->Collect_Supernatant ELISA Quantify Cytokines (e.g., IL-8) via ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis: Calculate % Inhibition ELISA->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro cytokine release assay.

G No_Effect No observable effect of this compound? Check_Concentration Is the concentration optimal? No_Effect->Check_Concentration Dose_Response Action: Perform a wider dose-response curve. Check_Concentration->Dose_Response No Check_Peptide_Integrity Is the peptide degraded? Check_Concentration->Check_Peptide_Integrity Yes End Problem Resolved Dose_Response->End Fresh_Stock Action: Prepare fresh stock. Ensure proper storage. Check_Peptide_Integrity->Fresh_Stock Yes Check_Cell_Line Is the cell line responsive? Check_Peptide_Integrity->Check_Cell_Line No Fresh_Stock->End Verify_Receptor Action: Verify MC1-R expression (e.g., qPCR, Western Blot). Check_Cell_Line->Verify_Receptor No Check_Cell_Line->End Yes Verify_Receptor->End

Caption: Logical troubleshooting workflow for lack of this compound effect.

References

Technical Support Center: Stability of Tripeptide-8 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Tripeptide-8 in long-term cell culture experiments. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the stability and efficacy of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, often found in literature as Palmitoyl (B13399708) this compound, is a synthetic bioactive peptide. It is composed of three amino acids—arginine, histidine, and phenylalanine—linked to palmitic acid.[1][2] The addition of the palmitoyl group increases its lipophilicity, which enhances its stability and ability to penetrate cell membranes.[3][4] Its primary mechanism of action is as a competitive antagonist of the Melanocortin-1 Receptor (MC1-R).[1][5] By binding to MC1-R, this compound can help modulate the inflammatory response in skin cells, making it a valuable tool for dermatological and cosmetic research.[5][6]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For optimal stability, lyophilized this compound powder should be stored at -20°C or -80°C in a sealed container with a desiccant to prevent degradation from moisture.[7][8] Under these conditions, the peptide can be stable for several years.[7]

Solutions of this compound are less stable than the lyophilized powder. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]

Q3: What is the best solvent to prepare a this compound stock solution?

A3: Due to the hydrophobic palmitoyl chain, this compound may have limited solubility in purely aqueous solutions.[9] A common practice is to first dissolve the peptide in a small amount of a sterile, organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[7][9] This stock can then be diluted with a sterile aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture is low (typically <0.5%) to avoid cytotoxicity.[7]

Q4: What is the optimal pH for this compound stability in solution?

A4: this compound is most stable in a neutral pH range of 6.5 to 7.5.[9] It is susceptible to hydrolysis in acidic conditions and degradation can be accelerated in alkaline environments (pH > 8.0), especially at elevated temperatures.[9][11]

Q5: Is this compound sensitive to light?

A5: Yes, peptides that contain aromatic amino acids, such as phenylalanine in this compound, can be susceptible to photodegradation when exposed to UV light.[9] It is recommended to protect both the solid peptide and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[9]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Difficulty dissolving this compound powder. The hydrophobic palmitoyl group can reduce aqueous solubility.[9]1. Attempt to dissolve a small amount in sterile, distilled water first. 2. If solubility is poor, use a small volume of DMSO or ethanol to initially dissolve the peptide, then slowly add the aqueous buffer of choice while vortexing.[9] 3. Sonication can also help to dissolve the peptide.
Precipitation or cloudiness in the peptide solution over time. This may indicate peptide aggregation, which is more common with hydrophobic peptides, especially at high concentrations or after freeze-thaw cycles.[9]1. Ensure the pH of the solution is within the stable range of 6.5-7.5.[9] 2. Store solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] 3. Consider preparing fresh solutions for each experiment.
Inconsistent or no observable effect of this compound in cell culture. 1. Sub-optimal Concentration: The concentration may be too low for the specific cell type or experimental conditions. 2. Peptide Degradation: Improper storage or handling may have led to degradation.[12] 3. Cell Line Insensitivity: The cell line may not express the target receptor (MC1-R) or the relevant signaling pathways. 4. Enzymatic Degradation: Peptidases and proteases present in the cell culture serum or secreted by cells can degrade the peptide over time.[13]1. Perform a dose-response experiment with a wider range of concentrations. 2. Ensure the lyophilized peptide is stored correctly at -20°C or -80°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[10] 3. Verify the expression of MC1-R in your cell line. 4. Replenish the cell culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours) for long-term experiments. Consider using serum-free or reduced-serum media if compatible with your cell line.
High variability between replicate wells. 1. Inaccurate Pipetting: Inconsistent pipetting, especially of small volumes of a concentrated stock, can lead to significant variations. 2. Cellular Health: Unhealthy or stressed cells can respond inconsistently.[6] 3. Peptide Aggregation: Undissolved peptide aggregates can lead to uneven distribution in the culture wells.1. Use calibrated pipettes and ensure thorough mixing of the peptide solution before adding it to the wells. 2. Ensure optimal cell culture conditions and use cells with a consistent passage number.[6] 3. Visually inspect the stock solution for any precipitation before use. If aggregates are suspected, sonicate the solution briefly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Solvent Selection: Based on solubility tests, choose a suitable solvent. For a 10 mM stock solution, sterile DMSO is commonly used.

  • Reconstitution: Aseptically add the calculated volume of solvent to the vial to achieve the desired stock concentration. For example, for 1 mg of this compound (MW: 695.94 g/mol ), add 143.7 µL of DMSO for a 10 mM stock.

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework to determine the stability of this compound in your specific cell culture conditions.

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.

  • Incubation: Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free culture vessel.

  • Time Points: At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the medium.

  • Sample Processing: Immediately after collection, stop any potential enzymatic activity by adding a protease inhibitor cocktail or by acidifying the sample (e.g., with trifluoroacetic acid). Store the samples at -80°C until analysis.

  • Analysis: Quantify the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its degradation profile and half-life in your specific cell culture medium.

Visualizations

Tripeptide-8_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV Radiation, Substance P) Keratinocyte Keratinocyte Inflammatory_Stimulus->Keratinocyte acts on MC1R MC1-R Receptor Keratinocyte->MC1R expresses Inflammatory_Cascade Inflammatory Cascade (e.g., NF-κB activation) MC1R->Inflammatory_Cascade activates Tripeptide8 This compound Tripeptide8->MC1R competitively binds and blocks Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1, IL-8, TNF-α) Inflammatory_Cascade->Pro_inflammatory_Cytokines leads to release of Inflammation Inflammation (Redness, Swelling) Pro_inflammatory_Cytokines->Inflammation causes

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow_Stability_Assessment Start Start: Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C, 5% CO2 (Cell-Free) Start->Incubate Collect_Samples Collect Aliquots at Time Points (0, 8, 24, 48h) Incubate->Collect_Samples Stop_Degradation Stop Enzymatic Activity (e.g., add protease inhibitors) Collect_Samples->Stop_Degradation Store Store Samples at -80°C Stop_Degradation->Store Analyze Analyze by HPLC or LC-MS Store->Analyze End End: Determine Degradation Profile and Half-Life Analyze->End

References

Tripeptide-8 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tripeptide-8 (Palmitoyl this compound). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, chemically known as Palmitoyl (B13399708) this compound, is a synthetic lipopeptide. It consists of a tripeptide with the amino acid sequence Arginine-Histidine-Phenylalanine linked to palmitic acid.[1][2][3] This palmitoyl group enhances its penetration through the skin.[3][4] Its primary mechanism of action is as a competitive antagonist of the Melanocortin 1 Receptor (MC1-R).[2][5][6] By binding to MC1-R, it modulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines like IL-1, IL-6, IL-8, and TNF-α.[5][7][8]

Q2: Can the palmitoyl (lipid) group of this compound cause interference in immunoassays?

A2: While direct evidence for this compound is not extensively documented, it is plausible that its lipophilic nature, due to the palmitoyl group, could lead to non-specific binding in immunoassays such as ELISA. Lipids and lipoproteins are known interferents in such assays, potentially causing false-positive results.[1][4]

Q3: How might this compound's biological activity interfere with cell-based assays?

A3: this compound is designed to have biological effects, specifically to reduce inflammation by modulating cytokine production.[5][7] If your cell-based assay is measuring inflammatory markers (e.g., IL-6, IL-8, TNF-α) as an endpoint, the presence of this compound will directly interfere with these measurements, as its purpose is to alter their levels. This is a direct biological effect, not an assay artifact.

Q4: I am observing lower than expected cytokine levels in my cell culture supernatant after treatment. Could this compound be the cause?

A4: Yes, this is a likely and intended effect of this compound. It is an anti-inflammatory peptide that works by reducing the production of pro-inflammatory cytokines.[5][8] If your experiment involves stimulating an inflammatory response, this compound will likely dampen this response, leading to lower cytokine measurements.

Q5: Could this compound affect cell viability assays like MTT or XTT?

A5: Peptides can sometimes influence cell viability. While this compound is generally considered safe for cosmetic use, its effects on specific cell lines in vitro at various concentrations should be validated. If you observe unexpected changes in cell viability, it is recommended to run a dose-response curve of this compound alone on your cells to determine its baseline effect.

Troubleshooting Guides

Issue 1: Unexpectedly High Background or False Positives in ELISA

Potential Cause: The lipophilic palmitoyl group of this compound may be causing non-specific binding to the ELISA plate or to assay antibodies. Lipemic samples are known to cause interference in ELISAs.[1][4]

Troubleshooting Steps:

  • Optimize Blocking: Ensure you are using an effective blocking agent. Consider testing different blockers, such as bovine serum albumin (BSA), non-fat dry milk, or commercially available synthetic blocking buffers.

  • Include Detergents: Add a mild non-ionic detergent, like Tween-20 or Triton X-100, to your wash buffers and sample/antibody diluents to reduce non-specific binding.

  • Sample Dilution: Serially diluting your sample can help reduce the concentration of the interfering substance.

  • Spike and Recovery Experiment: Perform a spike and recovery experiment to determine if the sample matrix (containing this compound) is interfering with the detection of your analyte. A detailed protocol is provided below.

Table 1: Example Spike and Recovery Data for ELISA Troubleshooting
Sample IDEndogenous Analyte (pg/mL)Spiked Analyte (pg/mL)Observed Concentration (pg/mL)% RecoveryInterpretation
Control (Buffer)01009898%No interference
Sample + this compound25100165140%Positive Interference
Sample + this compound (1:10 Dilution)2.5 (estimated)101295%Interference mitigated
Issue 2: Inconsistent Results in Cell-Based Assays Measuring Inflammation

Potential Cause: The inherent biological activity of this compound as an anti-inflammatory agent is likely modulating the cellular response you are trying to measure.

Troubleshooting Steps:

  • Establish a Baseline: Run control experiments with this compound alone across a range of concentrations to understand its effect on your specific cell type and assay endpoints.

  • Consider the Mechanism: Be aware that this compound acts as an MC1-R antagonist.[2][5][6] If your experimental system involves this receptor, the effects will be pronounced.

  • Alternative Endpoints: If possible, consider measuring upstream or downstream markers in the inflammatory pathway that are not directly affected by the this compound mechanism of action.

  • Time-Course Study: Perform a time-course experiment to see if the effect of this compound changes over time.

Experimental Protocols

Protocol 1: Spike and Recovery for ELISA

Objective: To assess if this compound in the sample matrix interferes with the accurate quantification of the target analyte.

Materials:

  • Your complete ELISA kit (capture antibody, detection antibody, enzyme conjugate, substrate)

  • Assay buffer

  • Wash buffer

  • Analyte standard

  • Your sample containing this compound

  • Control matrix without this compound

Method:

  • Prepare Samples:

    • Sample A (Neat Sample): Your sample containing this compound.

    • Sample B (Spiked Sample): Your sample containing this compound, spiked with a known concentration of the analyte standard. The spike amount should be in the mid-range of your standard curve.

    • Sample C (Control Matrix): A control sample with a similar matrix to your test sample but without this compound.

    • Sample D (Spiked Control): The control matrix spiked with the same concentration of analyte standard as Sample B.

  • Run ELISA: Perform the ELISA according to the manufacturer's instructions with all four samples.

  • Calculate Recovery:

    • Calculate the concentration of the endogenous analyte in your neat sample (Sample A).

    • Calculate the concentration in all other samples based on the standard curve.

    • Use the following formula to determine the percent recovery in your test sample:

      • % Recovery = [(Concentration of Spiked Sample - Concentration of Neat Sample) / Known Spike Concentration] x 100

    • The recovery in the spiked control (Sample D) should be close to 100%. A significant deviation from 100% in the spiked sample (Sample B) indicates matrix interference.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane MC1_R MC1 Receptor NF_kB NF-κB Activation MC1_R->NF_kB activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) alpha_MSH α-MSH Inflammatory_Stimuli->alpha_MSH induces release alpha_MSH->MC1_R binds & activates Tripeptide_8 This compound Tripeptide_8->MC1_R competitively binds & inhibits Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NF_kB->Cytokines promotes transcription Troubleshooting_Workflow Start Inconsistent Assay Results with this compound Assay_Type What type of assay? Start->Assay_Type Immunoassay Immunoassay (ELISA) Assay_Type->Immunoassay Immunoassay Cell_Assay Cell-Based Assay Assay_Type->Cell_Assay Cell-Based Check_Binding Potential Non-Specific Binding Immunoassay->Check_Binding Check_Bioactivity Potential Biological Interference Cell_Assay->Check_Bioactivity Solutions_Binding Optimize Blocking Add Detergents Spike & Recovery Check_Binding->Solutions_Binding Solutions_Bioactivity Run Dose-Response Control Establish Baseline Effect Check_Bioactivity->Solutions_Bioactivity

References

Technical Support Center: Improving the In Vivo Bioavailability of Palmitoyl Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Palmitoyl (B13399708) Tripeptide-8.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Palmitoyl this compound?

A1: this compound refers to a peptide with the amino acid sequence Arginine-Histidine-Phenylalanine.[1][2] Palmitoyl this compound is a modified version where a palmitoyl group (a fatty acid) is attached to the N-terminus of this compound.[3][4] This modification significantly increases the lipophilicity of the peptide, which is designed to enhance its penetration through the skin barrier and improve its bioavailability for topical applications.[5][6] In the context of dermatological and cosmetic research, "this compound" is most commonly studied and available as Palmitoyl this compound.

Q2: What is the primary mechanism of action for Palmitoyl this compound?

A2: Palmitoyl this compound functions as a biomimetic of the α-melanocyte-stimulating hormone (α-MSH).[6] It competitively inhibits the binding of α-MSH to the melanocortin 1 receptor (MC1-R) on various skin cells.[2] This interaction helps to modulate the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines like IL-8.[7][8]

Q3: What are the optimal storage conditions for Palmitoyl this compound?

A3: For long-term storage, lyophilized Palmitoyl this compound powder should be kept at -20°C or -80°C.[9] When in solution, it is best to prepare it fresh for each experiment. If storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The peptide is most stable in a neutral pH range (6.5-7.5).[6]

Troubleshooting Guides

Issue 1: Poor solubility of Palmitoyl this compound in aqueous solutions.

  • Possible Cause: The palmitoyl group makes the peptide hydrophobic, leading to poor solubility in water.

  • Recommended Solution:

    • First, attempt to dissolve the peptide in a small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution.[6]

    • Subsequently, this stock solution can be diluted to the desired concentration in your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.

Issue 2: Inconsistent results in in vitro cell-based assays.

  • Possible Cause:

    • Peptide Degradation: The peptide may be degrading in the culture medium over the course of the experiment.

    • Improper Dosing: The effective concentration at the cellular level may not be achieved.

    • Cell Line Variability: Different cell lines may have varying expression levels of the MC1-R.

  • Recommended Solution:

    • Prepare fresh solutions of Palmitoyl this compound for each experiment.

    • Perform a dose-response study to determine the optimal concentration for your specific cell line and assay.

    • Verify the expression of MC1-R in your chosen cell line.

Issue 3: Lack of efficacy in in vivo topical application studies.

  • Possible Cause:

    • Inadequate Formulation: The vehicle used for topical application may not be effectively delivering the peptide through the stratum corneum.

    • Insufficient Concentration: The concentration of the peptide in the formulation may be too low.

    • Degradation in Formulation: The peptide may be unstable in the chosen vehicle over time.

  • Recommended Solution:

    • Consider using penetration-enhancing excipients in your formulation.

    • Formulate the peptide in a vehicle that is compatible with its lipophilic nature, such as an emulsion or a lipid-based carrier.

    • Conduct stability studies of the final formulation to ensure the peptide remains active over the duration of the study.

Data Presentation

Table 1: Quantitative Data on the Efficacy of Palmitoyl this compound

Experimental ModelInflammatory StimulusPalmitoyl this compound ConcentrationMeasured EndpointPercent Reduction/Inhibition
Human KeratinocytesUVB Irradiation10⁻⁷ MIL-8 Production32%[7]
Human Dermal FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-8 Production64%[7][8]
Human Skin ExplantsSubstance P10⁻⁷ MEdema60%[7]
In Vivo Human SkinSodium Dodecyl Sulfate (SDS)Not SpecifiedIncrease in Skin Temperature112% (reduction to baseline)[8]

Table 2: Physicochemical Properties of Palmitoyl this compound

PropertyValue
Amino Acid Sequence Arg-His-Phe[1][2]
Molecular Formula C₃₇H₆₁N₉O₄[10]
Molecular Weight 695.94 g/mol [3]
Solubility Soluble in water (≥5 mg/mL), DMSO, and ethanol. Insoluble in non-polar solvents.[6]
Optimal pH Stability 6.5 - 7.5[6]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is a standard method to evaluate the potential for oral absorption of a peptide.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Preparation of Test Compound: Dissolve Palmitoyl this compound in a suitable transport buffer, potentially with a low percentage of a solubilizing agent like DMSO.

  • Permeability Assay:

    • Add the test compound solution to the apical (A) side of the Transwell® insert.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Also, collect a sample from the apical side at the end of the experiment.

  • Quantification: Analyze the concentration of Palmitoyl this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the Caco-2 monolayer.

Protocol 2: Quantification of Palmitoyl this compound in Cell Culture Supernatants using LC-MS/MS

  • Sample Preparation:

    • To 100 µL of cell culture supernatant, add an internal standard (e.g., a stable isotope-labeled version of the peptide).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Palmitoyl this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Create a calibration curve using known concentrations of the peptide to quantify the amount in the samples.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane MC1R MC1 Receptor Inflammatory_Cascade Inflammatory Cascade MC1R->Inflammatory_Cascade Inhibits Alpha_MSH α-MSH Alpha_MSH->MC1R Binds PT8 Palmitoyl This compound PT8->MC1R Competitively Binds Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, IL-1) Inflammatory_Stimuli->Inflammatory_Cascade Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Inflammatory_Cascade->Pro_Inflammatory_Cytokines Induces

Caption: Signaling pathway of Palmitoyl this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell Culture Supernatant IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: Workflow for LC-MS/MS quantification.

References

Strategies for enhancing Tripeptide-8 target specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tripeptide-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing target specificity and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, commonly available as Palmitoyl (B13399708) this compound, is a synthetic neuropeptide that functions as a competitive inhibitor of the Melanocortin 1 Receptor (MC1-R).[1][2] It mimics the action of α-melanocyte-stimulating hormone (α-MSH) without eliciting significant melanogenic activity.[3] By binding to MC1-R on skin cells like keratinocytes and fibroblasts, it downregulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8).[1][4]

Q2: What are the key applications of this compound in research?

This compound is primarily investigated for its potent anti-inflammatory and soothing properties.[2] Its ability to modulate neurogenic inflammation makes it a valuable tool for studying skin sensitivity, irritation, and redness.[1][2] It is often used in in vitro and in vivo models to explore mechanisms of skin inflammation and to evaluate the efficacy of anti-inflammatory compounds.

Q3: How can I improve the solubility of Palmitoyl this compound for my experiments?

Palmitoyl this compound's solubility can be challenging due to its lipophilic palmitoyl chain. For in vitro assays, it is recommended to first dissolve the peptide in a small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock can then be further diluted in the appropriate cell culture medium to the final working concentration. Always ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

Q4: What is the recommended storage condition for this compound?

Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability. For short-term storage, it can be kept in a desiccator at 4°C. Once reconstituted in a solvent, it is best to prepare fresh solutions for each experiment. If necessary, aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. Protect both the powder and solutions from light, especially if they contain aromatic amino acids like phenylalanine, to prevent photodegradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no biological activity observed in cell-based assays. 1. Peptide Degradation: Improper storage or handling of the peptide solution. 2. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. 3. Cell Health: The cells used in the assay may not be healthy or responsive. 4. Incorrect Assay Conditions: The stimulus used to induce inflammation (e.g., UV dose, cytokine concentration) may be too strong or too weak.1. Ensure Proper Handling: Use fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Optimize Concentration: Perform a dose-response curve to determine the optimal effective concentration for your specific cell type and assay. 3. Check Cell Viability: Perform a cell viability assay (e.g., MTT, Trypan Blue) to ensure cells are healthy. Passage cells appropriately and do not use high passage numbers. 4. Optimize Assay Parameters: Titrate the inflammatory stimulus to achieve a robust but not overwhelming response, allowing for a window to observe the inhibitory effects of this compound.
High variability between experimental replicates. 1. Inconsistent Peptide Dissolution: The peptide may not be fully dissolved, leading to inconsistent concentrations in different wells. 2. Pipetting Errors: Inaccurate pipetting, especially of small volumes. 3. Uneven Cell Seeding: Inconsistent cell numbers across wells. 4. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell responses.1. Ensure Complete Dissolution: Vortex the stock solution thoroughly and visually inspect for any precipitates before diluting to the final concentration. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Homogenize Cell Suspension: Gently swirl the cell suspension before seeding to ensure a uniform cell density in each well. 4. Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells to maintain humidity and avoid using them for experimental data points.
Unexpected or off-target effects. 1. Peptide Purity: The peptide preparation may contain impurities from the synthesis process. 2. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be causing cellular stress or toxicity. 3. Non-specific Binding: At very high concentrations, the peptide may exhibit non-specific binding to other receptors or cellular components.1. Verify Peptide Purity: Use high-purity (≥95%) this compound. If in doubt, obtain a certificate of analysis from the supplier. 2. Include Solvent Control: Always include a vehicle control group in your experiments with the same final concentration of the solvent used to dissolve the peptide. 3. Perform Dose-Response Studies: Use the lowest effective concentration to minimize the risk of off-target effects.

Strategies for Enhancing Target Specificity

Enhancing the target specificity of this compound for the MC1-R is crucial for minimizing off-target effects and improving therapeutic potential. Here are several strategies that can be employed:

Chemical Modifications
  • Amino Acid Substitution: Replacing specific amino acids in the tripeptide sequence (Arginine-Histidine-Phenylalanine) with non-natural amino acids or D-amino acids can increase resistance to proteolytic degradation and potentially improve binding affinity and specificity for MC1-R.

  • Cyclization: Introducing a cyclic structure to the peptide backbone can constrain its conformation, leading to a more defined interaction with the binding pocket of MC1-R and reducing interactions with other receptors.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, which can reduce renal clearance and shield it from proteolytic enzymes, thereby prolonging its circulation time and potentially enhancing its interaction with the target receptor.

Formulation and Delivery Systems
  • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation and facilitate its delivery to the target site. The lipid composition of the liposomes can be tailored to improve skin penetration.

  • Nanoparticle Conjugation: Conjugating this compound to nanoparticles can improve its stability and pharmacokinetic profile. The nanoparticles can also be functionalized with targeting ligands to further direct the peptide to cells expressing MC1-R.

  • Permeation Enhancers: Co-formulating this compound with permeation enhancers can improve its penetration through the skin barrier, increasing its local concentration at the target site and potentially reducing systemic exposure and off-target effects.

Rational Drug Design
  • Computational Modeling: Utilize molecular docking and molecular dynamics simulations to predict the binding interactions of this compound analogs with the MC1-R. This can guide the design of new peptide sequences with improved binding affinity and specificity.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of this compound analogs to identify the key structural features required for potent and selective MC1-R inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy of Palmitoyl this compound from various studies.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Release

Cell TypeInflammatory StimulusThis compound ConcentrationCytokine MeasuredPercent InhibitionReference
Human KeratinocytesUVB Irradiation10⁻⁷ MIL-832%[3]
Human Dermal FibroblastsInterleukin-1α (IL-1α)10⁻⁷ MIL-864%[3][5]

Table 2: In Vivo Anti-Inflammatory Effects

Experimental ModelInflammatory StimulusThis compound TreatmentEndpoint MeasuredPercent ReductionReference
Human Skin ExplantsSubstance P10⁻⁷ MEdema60%[3]
Human Skin0.5% Sodium Dodecyl Sulfate (SDS)4 x 10⁻⁶ M (topical)Increase in Skin Temperature78%[5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of UVB-Induced IL-8 Release in Human Keratinocytes

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.

Materials:

  • Human keratinocytes (e.g., HaCaT or primary cells)

  • Keratinocyte growth medium

  • Palmitoyl this compound

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • UVB light source

  • Human IL-8 ELISA kit

Methodology:

  • Cell Culture: Culture human keratinocytes in the appropriate medium in a humidified incubator at 37°C and 5% CO₂. Seed cells in 24-well plates and grow until they reach 70-80% confluency.

  • Peptide Preparation: Prepare a stock solution of Palmitoyl this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M).

  • Pre-incubation: Remove the culture medium and replace it with fresh medium containing various concentrations of Palmitoyl this compound or a vehicle control (medium with the same concentration of DMSO). Incubate for 2 hours.

  • UVB Irradiation: Aspirate the medium, wash the cells with PBS, and add a thin layer of PBS to the wells. Expose the cells to a predetermined dose of UVB radiation (e.g., 50 mJ/cm²).

  • Post-incubation: Remove the PBS and add back the medium containing Palmitoyl this compound or vehicle control. Incubate the plates for 24 hours.

  • ELISA: Collect the cell culture supernatants and measure the concentration of IL-8 using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-8 release for each concentration of Palmitoyl this compound compared to the UVB-irradiated vehicle control.

Protocol 2: In Vivo Evaluation of Anti-Inflammatory Effects on Chemically-Induced Skin Irritation

Objective: To evaluate the soothing and preventive effects of topically applied this compound on skin irritation induced by a chemical irritant.

Materials:

  • Human volunteers

  • 0.5% Sodium Dodecyl Sulfate (SDS) solution

  • Topical formulation containing Palmitoyl this compound (e.g., 4 x 10⁻⁶ M)

  • Placebo formulation (vehicle without this compound)

  • Skin thermometer or thermal imaging camera

Methodology:

  • Volunteer Recruitment: Recruit healthy volunteers with no known skin conditions. Obtain informed consent.

  • Baseline Measurement: Measure the baseline skin temperature of the test areas on the forearms of the volunteers.

  • Preventive Application: In one test area, apply the topical formulation containing Palmitoyl this compound. In another area, apply the placebo formulation. Allow the formulations to be absorbed for a specified time (e.g., 30 minutes).

  • Induction of Irritation: Apply patches containing 0.5% SDS solution to both the treated and a control (untreated) area for a defined period (e.g., 24 hours) to induce irritation.

  • Soothing Application: After inducing irritation on a separate, untreated area, apply the topical formulation containing Palmitoyl this compound to assess its soothing effect.

  • Temperature Measurement: After removing the SDS patches, measure the skin temperature of all test areas at regular intervals (e.g., 1, 2, and 4 hours).

  • Data Analysis: Compare the changes in skin temperature between the this compound treated areas, placebo-treated areas, and the untreated control area to determine the preventive and soothing efficacy of this compound.

Visualizations

Tripeptide8_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, IL-1α) Inflammatory_Cascade Inflammatory Cascade (e.g., NF-κB activation) Inflammatory_Stimuli->Inflammatory_Cascade Activates Alpha_MSH α-MSH MC1R MC1 Receptor Alpha_MSH->MC1R Binds & Activates Tripeptide8 This compound Tripeptide8->MC1R Competitively Binds & Inhibits MC1R->Inflammatory_Cascade Inhibits Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-8) Inflammatory_Cascade->Cytokine_Release Leads to Inflammation Inflammation (Redness, Edema) Cytokine_Release->Inflammation Causes

Caption: Signaling pathway of this compound in modulating inflammation.

In_Vitro_Assay_Workflow start Start seed_cells Seed Keratinocytes in 24-well plates start->seed_cells culture_cells Culture until 70-80% confluency seed_cells->culture_cells prepare_peptide Prepare this compound solutions culture_cells->prepare_peptide pre_incubate Pre-incubate cells with this compound (2 hours) prepare_peptide->pre_incubate uvb_irradiate UVB Irradiation pre_incubate->uvb_irradiate post_incubate Post-incubate for 24 hours uvb_irradiate->post_incubate collect_supernatant Collect cell culture supernatant post_incubate->collect_supernatant elisa Perform IL-8 ELISA collect_supernatant->elisa analyze_data Analyze data and calculate % inhibition elisa->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro inhibition of UVB-induced IL-8 release.

References

Mitigating off-target effects of Tripeptide-8 in research models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tripeptide-8 Research

Topic: Mitigating Off-Target Effects and Ensuring Specificity of this compound in Research Models

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for working with this compound (also known as Palmitoyl (B13399708) this compound). The primary focus is on ensuring on-target activity and mitigating potential confounding factors in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic, fatty acid-modified tripeptide composed of arginine, histidine, and phenylalanine.[1] It functions as a biomimetic of a fragment of the pro-opiomelanocortin (POMC) hormone.[2] Its primary mechanism involves acting as a competitive inhibitor at the melanocortin 1 receptor (MC1-R).[1][3] By binding to MC1-R, it blocks the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), from initiating a pro-inflammatory cascade.[1][4] This leads to a downstream reduction in the release of key pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[2][4]

Q2: Are there well-documented off-target effects for this compound?

A2: The available literature emphasizes the high selectivity of this compound for the MC1-R.[4] It is specifically designed to mimic the anti-inflammatory activity of α-MSH without eliciting significant melanogenic (pigment-producing) activity, which is another known function of MC1-R activation.[1][5] While all bioactive molecules have the potential for off-target interactions, significant adverse off-target effects for this compound are not prominently reported. Research challenges are more commonly associated with experimental design, such as ensuring bioavailability, using appropriate controls, and confirming that the observed effects are mediated through the intended MC1-R pathway.

Q3: How can I confirm that the effects I'm observing are due to on-target MC1-R inhibition?

A3: To confirm on-target activity, a combination of control experiments is recommended:

  • Competitive Binding Assay: Perform an assay to demonstrate that this compound can displace a known labeled ligand (like radiolabeled α-MSH) from the MC1-R.[6]

  • Receptor Knockdown/Knockout Models: Use cell lines or animal models where the MC1-R gene (MC1R) is silenced (e.g., using siRNA or shRNA) or knocked out. The anti-inflammatory effects of this compound should be significantly diminished or absent in these models.

  • Use of a Non-binding Control Peptide: Synthesize or obtain a scrambled version of this compound with the same amino acid composition but a different sequence. This peptide should not bind to MC1-R and should not elicit the same biological response.

  • Pharmacological Blockade: Use a known MC1-R antagonist to see if it can prevent the effects of this compound. Conversely, use a known MC1-R agonist to observe competing effects.

Q4: What are the recommended concentrations for in vitro and in vivo experiments?

A4: The effective concentration can vary by experimental model. Based on published research, the following ranges are recommended[2]:

  • In Vitro Cell Culture: 10⁻⁹ M to 10⁻⁷ M

  • Ex Vivo Skin Explants: Approximately 10⁻⁷ M

  • In Vivo Topical Application: 4 x 10⁻⁶ M in a suitable vehicle

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: I am not observing the expected anti-inflammatory effect (e.g., no reduction in cytokine levels).

Potential Cause Troubleshooting Steps
Peptide Solubility/Stability This compound is soluble in water (≥5 mg/mL) and polar solvents like DMSO but may hydrolyze in acidic conditions (pH < 6.5).[2] Ensure your stock solution is prepared correctly and freshly diluted in a neutral pH culture medium for each experiment. For long-term storage, refrigeration (2–8°C) is recommended.[2]
Insufficient Bioavailability The palmitoyl moiety enhances lipophilicity and penetration.[2] However, in cell culture, ensure the peptide has sufficient time to interact with the cells. Consider pre-incubating cells with the peptide before adding the inflammatory stimulus.
Cell Model Does Not Express MC1-R Confirm that your chosen cell line (e.g., keratinocytes, fibroblasts) expresses the melanocortin 1 receptor (MC1-R) at sufficient levels.[2][7] Verify expression using techniques like RT-qPCR, Western blot, or flow cytometry.
Incorrect Dosing Perform a dose-response curve to determine the optimal concentration for your specific model and stimulus. The recommended ranges are a starting point and may require optimization.

Issue 2: I'm seeing high variability or inconsistent results between experiments.

Potential Cause Troubleshooting Steps
Inconsistent Inflammatory Stimulus Ensure the method of inducing inflammation (e.g., UVB irradiation dose, concentration of LPS or Substance P) is precisely controlled and consistent across all wells and plates.[2][5]
Peptide Degradation Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and media conditions, as cellular responsiveness can change over time in culture.

Issue 3: How do I rule out cytotoxicity or non-specific cellular stress?

Potential Cause Troubleshooting Steps
Peptide-Induced Cytotoxicity Run a standard cytotoxicity assay (e.g., MTT, LDH) using a range of this compound concentrations, including those higher than your experimental dose. This will establish a non-toxic working concentration range.
Solvent (Vehicle) Effects If using a solvent like DMSO to prepare your stock solution, ensure the final concentration in the culture medium is low (<0.1%) and consistent across all treatment groups, including a "vehicle-only" control.[2]

Quantitative Data Summary

The following tables summarize quantitative data from key experiments investigating the efficacy of this compound.

Table 1: In Vitro Cytokine Inhibition

Cell Type Inflammatory Stimulus This compound Concentration Cytokine Measured Percent Inhibition
Human Keratinocytes (NCTC 2544) UVB Irradiation (230 mJ/cm²) 10⁻⁷ M IL-8 -32%[2][5][8]

| Human Dermal Fibroblasts | Interleukin-1 (IL-1) | 10⁻⁷ M | IL-8 | -64%[2][5][8] |

Table 2: Ex Vivo Anti-Inflammatory Effects

Experimental Model Inflammatory Stimulus Treatment Endpoint Measured Percent Reduction
Human Skin Explants Substance P (10⁻⁵ M) Palmitoyl this compound (10⁻⁷ M) Size of Dilated Vessels -51%[8]

| Human Skin Explants | Substance P (10⁻⁵ M) | Palmitoyl this compound (10⁻⁷ M) | Edema | -60%[2][8] |

Visualizations: Pathways and Workflows

Signaling Pathway

Tripeptide8_Pathway On-Target Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_intracellular MC1R MC1-R Inflammation Pro-inflammatory Cascade Activation (e.g., NF-κB) MC1R->Inflammation No_Inflammation Inflammatory Cascade Inhibited MC1R->No_Inflammation aMSH α-MSH (Pro-inflammatory Ligand) aMSH->MC1R Binds & Activates TP8 This compound (Competitive Inhibitor) TP8->MC1R Binds & Inhibits Cytokines Release of IL-1, IL-8, TNF-α Inflammation->Cytokines

Caption: On-Target Signaling Pathway of this compound.

Experimental Workflow

Troubleshooting_Workflow Workflow: Confirming On-Target Activity start Start: Unexpected Experimental Result q1 Does the cell model express MC1-R? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the observed effect reproducible with a scrambled control peptide? a1_yes->q2 check_expression Action: Verify MC1-R expression (RT-qPCR, Western Blot) a1_no->check_expression select_model Action: Select a new, validated MC1-R expressing model check_expression->select_model a2_yes Yes (Effect is likely off-target) q2->a2_yes a2_no No (Effect is likely on-target) q2->a2_no investigate_off_target Action: Investigate alternative pathways. Consider non-specific binding. a2_yes->investigate_off_target confirm_binding Action: Perform competitive binding assay to confirm direct interaction with MC1-R. a2_no->confirm_binding end Conclusion: Result is validated as on-target or identified as off-target. investigate_off_target->end confirm_binding->end

Caption: Experimental Workflow for Confirming On-Target Activity.

Experimental Protocols

Protocol 1: In Vitro Inhibition of UVB-Induced IL-8 in Keratinocytes

This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.[2][9]

1. Cell Culture:

  • Culture human keratinocytes (e.g., NCTC 2544 cell line) in a suitable keratinocyte growth medium.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed keratinocytes in multi-well plates and allow them to grow to approximately 70-80% confluency.

2. Preparation of this compound Solution:

  • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10⁻² M).

  • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁹ M and 10⁻⁷ M).[2]

3. Experimental Procedure:

  • Wash the confluent cells with phosphate-buffered saline (PBS).

  • Add a thin layer of PBS to the wells and expose the cells to a UVB light source (e.g., 230 mJ/cm²).[2]

  • Immediately after irradiation, aspirate the PBS and replace it with fresh culture medium containing the different concentrations of this compound.

  • Include necessary controls:

    • Vehicle Control: Medium with the same final concentration of DMSO.

    • Positive Control: A known anti-inflammatory agent like α-MSH (e.g., 10⁻¹¹ M).[2]

    • Unirradiated Control: Cells not exposed to UVB.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

4. Quantification of IL-8:

  • After incubation, collect the cell culture supernatant from each well.

  • Quantify the concentration of IL-8 in the supernatant using a commercially available Human IL-8 ELISA kit, following the manufacturer’s instructions.

  • Calculate the percentage inhibition of IL-8 for each concentration of this compound compared to the UVB-irradiated vehicle control.

Protocol 2: Ex Vivo Neurogenic Inflammation Assay in Human Skin Explants

This protocol evaluates the effect of this compound on edema induced by the neuropeptide Substance P in human skin explants.[2]

1. Skin Explant Preparation:

  • Obtain fresh human skin samples from surgical procedures with appropriate informed consent and ethical approval.

  • Prepare circular skin explants of a standardized size (e.g., 8-10 mm) using a biopsy punch.

2. Explant Culture:

  • Place the skin explants in a culture medium (e.g., DMEM) in a multi-well plate. Position them at the air-liquid interface on a culture insert to maintain skin viability.

3. Experimental Procedure:

  • Pre-treat the explants with culture medium containing this compound (e.g., 10⁻⁷ M) or a vehicle control for a set period (e.g., 2 hours).

  • Induce neurogenic inflammation by adding Substance P (e.g., 10⁻⁵ M) to the culture medium.

  • Include a control group with no treatment and a group treated only with Substance P.

  • Incubate the explants for 24 hours.

4. Histological Analysis and Edema Quantification:

  • After incubation, fix the skin explants in a suitable fixative (e.g., 10% neutral buffered formalin).

  • Process the fixed tissue for paraffin (B1166041) embedding and sectioning.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Quantify edema by measuring the dermal thickness or the empty spaces between collagen fibers using image analysis software. Calculate the percent reduction in edema in the this compound treated group compared to the Substance P-only group.

References

Optimizing Tripeptide-8 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues in experiments involving Tripeptide-8.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for this compound in cell culture experiments?

A1: The most frequently reported incubation time for observing the anti-inflammatory effects of this compound in cell culture is 24 hours.[1][2][3][4][5][6] This duration is often used after stimulating cells with an inflammatory agent, such as UVB radiation or pro-inflammatory cytokines like IL-1α.[1][3][4][5][6]

Q2: Is a pre-incubation step with this compound necessary?

A2: Yes, several protocols recommend a pre-incubation period with this compound before introducing an inflammatory stimulus. A common pre-incubation time is 2 hours.[1] This step allows the peptide to interact with the cells and be ready to counteract the subsequent inflammatory challenge.

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a biomimetic peptide that mimics the action of the anti-inflammatory neuropeptide α-melanocyte-stimulating hormone (α-MSH).[1][6][7][8] It competitively inhibits the binding of α-MSH to the Melanocortin 1 Receptor (MC1-R) on skin cells.[1][6][8] This interaction modulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines like Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][6]

Q4: Can this compound be used to stimulate collagen synthesis?

A4: The primary and well-documented function of this compound is its anti-inflammatory activity.[3][7] While some peptides are known to stimulate collagen synthesis, the available literature on this compound does not emphasize this as its main application. For collagen synthesis assays, peptides like Palmitoyl Tripeptide-1 are more commonly studied.[3]

Q5: How should this compound be prepared for cell culture experiments?

A5: For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile, cell culture-grade solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2][9] This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable anti-inflammatory effect Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell type or stimulus.Perform a dose-response experiment with a wider range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).[2]
Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.Ensure the lyophilized peptide is stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2]
Cell Line Insensitivity: The cell line used may not express the MC1-R receptor or the relevant signaling pathways.Verify the expression of MC1-R in your chosen cell line. Consider using a different cell line known to be responsive, such as primary human keratinocytes or fibroblasts.[2]
High variability between replicates Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Inconsistent Treatment Application: Variations in the timing or volume of this compound or inflammatory stimulus application.Standardize the timing and technique for adding reagents to all wells.
Cell Toxicity Observed High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is below 0.1%.[2] Prepare higher concentration stock solutions to minimize the volume added to the medium.
Peptide Cytotoxicity: Although generally considered non-cytotoxic, very high concentrations of any peptide can potentially affect cell viability.Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the non-toxic working range for your specific cell line.

Experimental Protocols & Data

Table 1: Recommended Incubation Times for this compound Experiments
Experiment Type Cell Type Pre-incubation with this compound Incubation with Inflammatory Stimulus Endpoint Analysis
Anti-inflammatory Assay (UVB-induced)Human Keratinocytes2 hours24 hoursIL-8, TNF-α quantification (ELISA)[1][4]
Anti-inflammatory Assay (IL-1α-induced)Human Dermal Fibroblasts2 hours24 hoursIL-8 quantification (ELISA)[1]
Neurogenic Inflammation AssayCo-culture of Keratinocytes and Fibroblasts or Skin ExplantsDefined period (e.g., 2 hours)24 hours (with Substance P)IL-8, TNF-α quantification (ELISA)[1]
Detailed Methodologies

Protocol 1: In Vitro Anti-Inflammatory Assay in Human Keratinocytes (UVB-Induced)

  • Cell Culture: Culture Normal Human Epidermal Keratinocytes (NHEK) in Keratinocyte Growth Medium (KGM) in a humidified incubator at 37°C and 5% CO₂. Seed cells in 24-well plates and grow until they reach 70-80% confluency.[1]

  • Pre-incubation: Remove the KGM and replace it with fresh medium containing various concentrations of Palmitoyl this compound (e.g., 10⁻⁹ M to 10⁻⁷ M). Include a vehicle control (medium without the peptide). Incubate for 2 hours.[1]

  • UVB Irradiation: Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS). Add a thin layer of PBS to the wells and expose the cells to a UVB source (e.g., 230 mJ/cm²).[1]

  • Incubation: Remove the PBS and add back the medium containing Palmitoyl this compound or controls. Incubate the plates for 24 hours at 37°C and 5% CO₂.[1]

  • Endpoint Analysis: Collect the cell culture supernatants. Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.[1]

Protocol 2: In Vitro Collagen Synthesis Assay (General Protocol)

Note: This is a general protocol as this compound is not primarily used for this application.

  • Cell Culture: Culture human dermal fibroblasts in a suitable growth medium. Seed the cells in multi-well plates and allow them to reach near-confluency.

  • Treatment: Replace the culture medium with fresh, serum-free medium containing various concentrations of the test peptide. Include a positive control (e.g., TGF-β) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for collagen synthesis and secretion.[3]

  • Endpoint Analysis: Collect the cell culture supernatant. Quantify the amount of newly synthesized collagen using a suitable method, such as a Pro-Collagen Type I C-Peptide (PIP) ELISA kit.

Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane MC1_R Melanocortin 1 Receptor (MC1-R) NF_kB NF-κB Pathway MC1_R->NF_kB Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB, IL-1α) Inflammatory_Stimuli->MC1_R Activates Tripeptide_8 This compound Tripeptide_8->MC1_R Competitively Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NF_kB->Pro_inflammatory_Cytokines Upregulates Transcription G Experimental Workflow for Anti-Inflammatory Assay Start Start Cell_Culture Culture Cells to 70-80% Confluency Start->Cell_Culture Pre_incubation Pre-incubate with this compound (2 hours) Cell_Culture->Pre_incubation Stimulation Apply Inflammatory Stimulus (e.g., UVB) Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Analysis Collect Supernatant and Perform ELISA Incubation->Analysis End End Analysis->End G Troubleshooting Logic for No Effect Start No Observable Effect Check_Concentration Is the Concentration Optimal? Start->Check_Concentration Check_Peptide_Integrity Is the Peptide Intact? Check_Concentration->Check_Peptide_Integrity Yes Solution_Concentration Perform Dose-Response Check_Concentration->Solution_Concentration No Check_Cell_Line Is the Cell Line Responsive? Check_Peptide_Integrity->Check_Cell_Line Yes Solution_Peptide Use Freshly Prepared Peptide Check_Peptide_Integrity->Solution_Peptide No Solution_Cell_Line Verify MC1-R Expression Check_Cell_Line->Solution_Cell_Line No

References

Selecting appropriate controls for Tripeptide-8 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tripeptide-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary functions of this compound for in vitro studies?

This compound, a synthetic peptide composed of arginine, histidine, and phenylalanine, is primarily investigated for its potent anti-inflammatory and neuroprotective properties.[1] In skincare and dermatological research, it is recognized for its ability to soothe sensitive skin and reduce inflammation.[2][3] Its mechanism of action involves modulating the inflammatory cascade by acting as a competitive inhibitor of α-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1-R).[2] This interaction helps to decrease the release of pro-inflammatory cytokines.[2][4]

FAQ 2: What is the appropriate solvent and storage condition for this compound?

For optimal results and to prevent degradation, it is crucial to handle and store this compound correctly.

  • Solvent: this compound is typically soluble in water and other polar solvents. For cell-based assays, it is recommended to dissolve the peptide in sterile, deionized water or a buffer compatible with your cell culture medium.

  • Storage: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

FAQ 3: What are the essential controls to include in my this compound experiments?

To ensure the validity and specificity of your experimental results, a comprehensive set of controls is necessary. The choice of controls will depend on the specific assay being performed.

Controls for Anti-Inflammatory Studies

A variety of controls should be used to validate the anti-inflammatory effects of this compound.

Control Type Description Purpose Typical Concentration/Use
Positive Control (Inhibitor) α-Melanocyte-Stimulating Hormone (α-MSH)To demonstrate the expected anti-inflammatory response through the MC1-R pathway.[4]10 nM - 1 µM
Positive Control (Inducer) Lipopolysaccharide (LPS), Substance P, or UVB radiationTo induce a measurable inflammatory response (e.g., cytokine release).[4]LPS: 100 ng/mL - 1 µg/mL; Substance P: 1-10 µM; UVB: 20-30 mJ/cm²
Negative Control Vehicle Control (e.g., sterile water, PBS, or DMSO at a final concentration of <0.1%)To account for any effects of the solvent used to dissolve this compound.Same volume as the this compound treatment.
Negative Control Scrambled PeptideA peptide with the same amino acid composition as this compound but in a random sequence. To ensure that the observed effects are sequence-specific and not due to non-specific peptide properties.Same concentration as this compound.
Untreated Control Cells cultured in medium without any treatmentTo establish a baseline for normal cell function and viability.N/A

Controls for Neuroprotective Studies

For assessing the neuroprotective potential of this compound, the following controls are recommended.

Control Type Description Purpose Typical Concentration/Use
Positive Control (Neuroprotectant) N-acetyl cysteine (NAC), Trolox, or other known neuroprotective agentsTo confirm that the assay can detect a protective effect against the induced neurotoxicity.NAC: 1-10 mM; Trolox: 10-100 µM
Positive Control (Neurotoxin) Glutamate (B1630785) or Hydrogen Peroxide (H₂O₂)To induce neuronal cell death via excitotoxicity or oxidative stress.[5][6][7]Glutamate: 5-20 mM; H₂O₂: 50-200 µM
Negative Control Vehicle Control (e.g., sterile water, PBS, or DMSO at a final concentration of <0.1%)To control for any effects of the peptide's solvent on neuronal viability.Same volume as the this compound treatment.
Negative Control Scrambled PeptideA peptide with the same amino acid composition as this compound but in a randomized sequence. To verify that the neuroprotective effect is specific to the this compound sequence.Same concentration as this compound.
Untreated Control Neuronal cells in culture medium without any treatmentTo establish a baseline for normal neuronal viability and function.N/A

Signaling Pathways and Experimental Workflows

cluster_0 Anti-Inflammatory Pathway Inflammatory Stimulus Inflammatory Stimulus MC1-R MC1-R Inflammatory Stimulus->MC1-R Inflammatory Cascade Inflammatory Cascade MC1-R->Inflammatory Cascade This compound This compound This compound->MC1-R α-MSH α-MSH α-MSH->MC1-R Cytokine Release Cytokine Release Inflammatory Cascade->Cytokine Release

This compound Anti-Inflammatory Signaling Pathway

cluster_1 Experimental Workflow: In Vitro Anti-Inflammatory Assay Cell Seeding Cell Seeding Pre-treatment Pre-treatment Cell Seeding->Pre-treatment Keratinocytes or Fibroblasts Inflammatory Challenge Inflammatory Challenge Pre-treatment->Inflammatory Challenge This compound or Controls Incubation Incubation Inflammatory Challenge->Incubation LPS, Substance P, or UVB Endpoint Analysis ELISA (Cytokines) Western Blot (Signaling Proteins) Incubation->Endpoint Analysis 24-48 hours

Workflow for In Vitro Anti-Inflammatory Assay

cluster_2 Experimental Workflow: In Vitro Neuroprotection Assay Neuronal Cell Culture Neuronal Cell Culture Treatment Treatment Neuronal Cell Culture->Treatment Primary neurons or cell lines Neurotoxic Insult Neurotoxic Insult Treatment->Neurotoxic Insult This compound or Controls Incubation Incubation Neurotoxic Insult->Incubation Glutamate or H₂O₂ Assessment Cell Viability (MTT, LDH) Apoptosis (Caspase-3, Western Blot) Incubation->Assessment 24 hours

Workflow for In Vitro Neuroprotection Assay

Troubleshooting Guides

Problem 1: Poor Peptide Solubility or Precipitation in Media

Possible Causes:

  • Incorrect Solvent: The initial solvent may not be appropriate for the peptide's properties.

  • High Concentration: The stock or working concentration may be too high, leading to aggregation.

  • pH of the Medium: The pH of the cell culture medium can affect peptide solubility.

  • Peptide Aggregation: Peptides can self-associate and form aggregates over time.

Solutions:

  • Verify Solvent: Confirm that the recommended solvent is being used. If solubility issues persist, a small amount of a co-solvent like DMSO (final concentration <0.1%) may be necessary.

  • Lower Concentration: Prepare a more dilute stock solution and perform serial dilutions to reach the desired working concentration.

  • Check for Aggregation: Visually inspect the solution for any precipitates. If aggregation is suspected, consider using a fresh vial of the peptide.

  • Sonication: Brief, gentle sonication can help to dissolve peptide aggregates.

Problem 2: High Background or Low Signal in ELISA

Possible Causes:

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents, leading to high background.

  • Improper Blocking: Incomplete blocking of the plate can result in non-specific antibody binding.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high (high background) or too low (low signal).

  • Reagent Quality: Expired or improperly stored reagents can lead to poor assay performance.

Solutions:

  • Optimize Washing: Increase the number and duration of wash steps. Ensure complete removal of wash buffer after each step.

  • Optimize Blocking: Use a fresh blocking buffer and ensure the plate is incubated for the recommended time.

  • Titrate Antibodies: Perform an antibody titration to determine the optimal concentration for your assay.

  • Check Reagents: Ensure all reagents are within their expiration dates and have been stored correctly.

Problem 3: Inconsistent Results in Cell Viability Assays

Possible Causes:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability.

  • Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can affect cell growth and viability.

  • Peptide Cytotoxicity: At high concentrations, the peptide or the solvent may be toxic to the cells.

  • Assay Interference: The peptide may interfere with the assay reagents (e.g., reducing MTT reagent).

Solutions:

  • Ensure Uniform Seeding: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density in each well.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.

  • Perform a Dose-Response Curve: Test a range of peptide concentrations to identify the optimal non-toxic working concentration.

  • Include Assay Controls: Run a control with the peptide in cell-free media to check for any direct interference with the assay reagents.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of LPS-Induced IL-8 Production in Human Keratinocytes
  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in a suitable growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the keratinocytes into 24-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Pre-treatment: Once the cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound, α-MSH (positive control), or a scrambled peptide (negative control). Include a vehicle control and an untreated control. Incubate for 2 hours.

  • Inflammatory Challenge: After the pre-treatment, add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL (except for the untreated control).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatants from each well.

  • ELISA for IL-8: Quantify the concentration of IL-8 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-8 inhibition for each treatment group compared to the LPS-only treated group.

Protocol 2: In Vitro Neuroprotection Assay - Assessment of Protection Against Glutamate-Induced Excitotoxicity in Neuronal Cells
  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in the appropriate medium and conditions.

  • Cell Seeding: Plate the neuronal cells in 96-well plates at an optimal density for the viability assay.

  • Treatment: Treat the cells with different concentrations of this compound, a known neuroprotectant like N-acetyl cysteine (positive control), or a scrambled peptide (negative control) for 24 hours. Include a vehicle control and an untreated control.

  • Neurotoxic Insult: After the treatment period, expose the cells to a neurotoxic concentration of glutamate (e.g., 10 mM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control and compare the protective effects of the different treatments.

Protocol 3: Western Blot Analysis of Apoptosis Markers
  • Cell Treatment and Lysis: Following the neuroprotection assay protocol, lyse the treated neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in the expression of the apoptotic markers.

References

Technical Support Center: High-Purity Tripeptide-8 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Tripeptide-8 (Palmitoyl-His-Phe-Arg-NH2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this lipopeptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) utilizing the Fluorenylmethyloxycarbonyl (Fmoc) strategy.[1] This approach involves building the peptide chain step-by-step on a solid resin support, which simplifies the removal of excess reagents and byproducts after each reaction cycle.[2][3]

Q2: Which protecting groups are recommended for the amino acids in this compound?

A2: For Fmoc-based SPPS of this compound, the following side-chain protecting groups are standard:

  • Histidine (His): Trityl (Trt) is commonly used (Fmoc-His(Trt)-OH). The Trt group is acid-labile and helps to prevent side reactions at the imidazole (B134444) nitrogen.[4][5][6]

  • Arginine (Arg): 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) is the preferred protecting group (Fmoc-Arg(Pbf)-OH). It offers robust protection of the guanidinium (B1211019) group and is cleaved under strong acidic conditions.[7][8][9] The Pbf group is known to reduce tryptophan alkylation during cleavage, which is a beneficial feature for peptide synthesis in general.[8][10][11]

  • Phenylalanine (Phe): Phenylalanine does not have a reactive side chain and therefore does not require a protecting group.

Q3: What are the main challenges in achieving high-purity this compound?

A3: The primary challenges include:

  • Incomplete coupling reactions: This leads to the formation of deletion sequences, which are difficult to separate from the target peptide.[12]

  • Racemization: Histidine is particularly prone to racemization (loss of stereochemical integrity) during the activation step of coupling.[4][5][13][14] Phenylalanine can also undergo racemization, although it is generally less susceptible.[15]

  • Side reactions during cleavage: The final step of cleaving the peptide from the resin and removing protecting groups can generate impurities. For instance, the cleaved Trt group from Histidine can form reactive cations that may re-attach to the peptide.[6] Similarly, byproducts from the Pbf group of Arginine can cause issues.[16]

  • Aggregation: The growing peptide chain, particularly with hydrophobic residues like Phenylalanine and the palmitoyl (B13399708) group, can aggregate on the resin, hindering subsequent reactions.[17]

  • Purification difficulties: As a lipopeptide, this compound has unique solubility properties that can complicate purification by standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19]

Q4: What purity level should I aim for?

A4: The required purity level depends on the intended application. For initial biological screening, >80-95% may be sufficient. However, for in-vivo studies or drug development, a purity of >98% is often required to avoid confounding results from impurities.

Q5: Which analytical methods are best for assessing the purity of this compound?

A5: The standard methods for assessing peptide purity are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for quantifying the purity of the peptide by separating it from impurities.

  • Mass Spectrometry (MS): This is used to confirm the molecular weight of the synthesized peptide and to identify the mass of any impurities.

Troubleshooting Guides

Problem 1: Low Crude Peptide Yield After Synthesis and Cleavage
Possible Cause Diagnostic Check Suggested Solution
Incomplete Coupling Perform a Kaiser (ninhydrin) test on a small sample of resin after a coupling step. A blue color indicates the presence of unreacted primary amines.[12]- Recouple: Repeat the coupling step. - Extend Reaction Time: Increase the coupling time for the problematic amino acid. - Change Coupling Reagent: Switch to a more efficient coupling reagent like HBTU, HATU, or COMU.[12]
Peptide Aggregation Observe the resin beads for clumping. A difficult sequence predictor tool can also indicate aggregation-prone regions.[17]- Use a different solvent: N-methyl-2-pyrrolidone (NMP) can be more effective at solvating aggregating sequences than DMF.[17] - Elevated Temperature: Perform the synthesis at a moderately higher temperature to disrupt secondary structures.[12]
Incomplete Cleavage Analyze the resin post-cleavage by performing a second, more rigorous cleavage on a small portion and analyzing the supernatant by MS.- Extend Cleavage Time: For peptides containing Arg(Pbf), cleavage times of 3-6 hours may be necessary.[16] - Optimize Cleavage Cocktail: Use a scavenger-rich cocktail like Reagent K or Reagent R, especially for peptides with sensitive residues.[16][20][21] - Repeat Cleavage: If the initial cleavage was incomplete, re-subject the resin to the cleavage cocktail.[22]
Poor Precipitation After adding cold ether, if no precipitate forms, the peptide may be soluble or forming a fine suspension.- Concentrate the TFA: Before adding ether, carefully reduce the volume of the TFA solution under a stream of nitrogen.[22] - Use a different precipitation solvent: A mixture of ether and hexane (B92381) can sometimes be more effective.[23] - Check the ether supernatant: Analyze a small sample of the ether supernatant by MS to see if the product is dissolved.[24]
Problem 2: High Levels of Impurities in the Crude Product
Symptom / Impurity Type Possible Cause Suggested Solution
Peak at -18 Da (Water Loss) Aspartimide formation: While this compound does not contain Aspartic Acid, this is a common issue in SPPS that researchers should be aware of for other syntheses.[25]N/A for this compound synthesis.
Peak at +72 Da or other adducts Side reactions from protecting groups: Cations from Trt (His) or Pbf (Arg) can re-attach to the peptide.- Use an optimized cleavage cocktail: Ensure sufficient scavengers like triisopropylsilane (B1312306) (TIS) and water are present. For Arg-rich peptides, thioanisole (B89551) is beneficial.[6][16][26] A common cocktail is TFA/TIS/H2O (95:2.5:2.5).[23]
Presence of D-Isomers (Racemization) Racemization of Histidine: The imidazole side chain of Histidine can catalyze epimerization, especially with prolonged pre-activation or the use of certain bases.[4][5]- Avoid pre-activation: Add the coupling reagent directly to the resin mixture containing the amino acid and base. - Use DIC/Oxyma: This combination is known to suppress racemization during Histidine coupling.[4] - Use DEPBT: This phosphonium (B103445) salt reagent also shows excellent resistance to racemization.[4]
Deletion Sequences (e.g., missing Phe) Incomplete coupling or deprotection: Failure at a specific step in the synthesis.- Monitor each step: Use the Kaiser test after each coupling to ensure completion.[12] - Double couple difficult residues: For known difficult couplings, perform the reaction twice.

Quantitative Data

The following tables summarize representative data for peptide synthesis and purification. Note that this data is often peptide-specific, but the trends are broadly applicable to the synthesis of lipopeptides like this compound.

Table 1: Comparison of Coupling Reagents on Racemization of Fmoc-His(Trt)-OH

Coupling Reagent Pre-activation Time (min) % D-Isomer (Racemization)
HBTU/DIPEA 10 6.8%
HATU/DIPEA 10 ~5-7%
DIC/Oxyma 10 < 1%
DEPBT 10 < 0.5%

Data adapted from studies on histidine racemization. Actual values may vary based on specific conditions.[13]

Table 2: Efficacy of Different Purification Strategies for Lipopeptides

Purification Protocol Recovery of Activity (%) Fold Purification
Acid Precipitation ~60-70% Low
Acid Precipitation followed by Solid-Phase Extraction ~50-60% Moderate
Two-Step RP-HPLC >90% (of loaded material) High (>98% final purity)

This table provides a general comparison of common lipopeptide purification techniques.[18][27]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Palmitoyl-His(Trt)-Phe-Arg(Pbf)-NH2

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH

  • Palmitic Acid

  • Coupling Reagent: HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing Solvents: Methanol, DCM, DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[28]

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat with a fresh portion of deprotection solution for 10 minutes.

    • Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

  • Coupling of Fmoc-Arg(Pbf)-OH:

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm reaction completion. If positive, recouple.

    • Wash the resin as in step 2.

  • Chain Elongation (Fmoc-Phe-OH and Fmoc-His(Trt)-OH):

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for Fmoc-Phe-OH and then for Fmoc-His(Trt)-OH.

  • Palmitoylation:

    • After the final Fmoc deprotection of the Histidine residue, wash the resin.

    • In a separate vial, dissolve Palmitic Acid (4 eq.) and HBTU (4 eq.) with DIPEA (8 eq.) in DMF.

    • Add the mixture to the resin and react for 4 hours or overnight.[23]

    • Wash the resin extensively with DMF, DCM, and Methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent R): 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole (v/v) - freshly prepared

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[21]

  • Agitate gently at room temperature for 4 hours.[16]

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Add the combined filtrate dropwise into a larger tube containing cold ether (10x the volume of the TFA solution) to precipitate the crude peptide.[16]

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge to pellet the peptide. Decant the ether.

  • Wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: RP-HPLC Purification

System:

  • Preparative RP-HPLC system with a C4 or C8 column suitable for peptides. C4 is often preferred for lipophilic peptides.

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with Mobile Phase A to a suitable concentration.

  • Purification Gradient:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).

    • Inject the sample.

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 20% to 80% B over 60 minutes). The exact gradient will need to be optimized based on analytical runs.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final high-purity this compound as a white powder.

Visualizations

Logical Workflow for Troubleshooting Low Peptide Purity

G start Crude Peptide Analysis (HPLC/MS) check_mass Correct Mass Detected? start->check_mass low_purity Low Purity check_mass->low_purity Yes no_mass No/Incorrect Target Mass check_mass->no_mass No impurity_analysis Analyze Impurity Masses low_purity->impurity_analysis synthesis_failure Major Synthesis Failure no_mass->synthesis_failure review_protocol Review Synthesis Protocol & Reagents synthesis_failure->review_protocol deletion Deletion Sequences (-AA mass) impurity_analysis->deletion adducts Adducts (+Protecting group fragments) impurity_analysis->adducts racemization Peak Shoulders / Broadening impurity_analysis->racemization incomplete_coupling Investigate Coupling Efficiency (Kaiser Test) deletion->incomplete_coupling incomplete_cleavage Investigate Cleavage Conditions adducts->incomplete_cleavage racemization_issue Optimize Coupling of His racemization->racemization_issue optimize_coupling Optimize Coupling: - Change reagent (DIC/Oxyma) - Double couple incomplete_coupling->optimize_coupling optimize_cleavage Optimize Cleavage: - Extend time - Use better scavengers incomplete_cleavage->optimize_cleavage racemization_issue->optimize_coupling

Caption: Troubleshooting workflow for low purity in this compound synthesis.

Simplified Anti-Inflammatory Signaling of this compound

G cluster_cell Skin Cell (e.g., Keratinocyte) MC1R MC1-R Receptor AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NFkB NF-κB Pathway PKA->NFkB inhibits Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NFkB->Cytokines promotes release of MSH α-MSH (Pro-inflammatory signal) MSH->MC1R Peptide This compound Peptide->MC1R competitively inhibits

Caption: this compound competitively inhibits α-MSH binding to reduce inflammation.

References

Technical Support Center: HPLC Purification Optimization for Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) purification of Tripeptide-8.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for HPLC purification?

A1: this compound, particularly in its common lipopeptide form (Palmitoyl this compound), is characterized by significant hydrophobicity due to the attached palmitoyl (B13399708) group. This property is the primary determinant of its retention behavior in Reversed-Phase HPLC (RP-HPLC). The peptide backbone itself contributes to its polarity and provides sites for detection via UV absorbance.

Q2: What is the recommended starting column and mobile phase for this compound purification?

A2: A reversed-phase C18 column is the standard and most effective choice for a hydrophobic peptide like this compound.[1] Key column and mobile phase recommendations are summarized below.

ParameterRecommendationRationale
Stationary Phase Reversed-Phase C18 or C8C18 provides strong hydrophobic retention. C8 can be used to reduce retention time if the peptide is too strongly retained.[2][3]
Pore Size Wide-pore (300 Å)Recommended for peptides to allow better diffusion and interaction with the stationary phase, leading to sharper peaks.[1][2]
Particle Size ≤ 5 µmSmaller particles increase column efficiency and improve peak resolution.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, masking residual silanol (B1196071) groups on the column and improving peak shape.[3][4][5]
Mobile Phase B 0.1% TFA in Acetonitrile (B52724) (ACN)Acetonitrile is the most common organic modifier for eluting peptides from the column.[3][4]
Detection UV at 210-220 nmThis wavelength range allows for the detection of the peptide bonds, providing a strong signal.[4][6]

Q3: What are the typical impurities found in a crude this compound synthesis?

A3: Crude synthetic peptides typically contain a variety of impurities. For this compound, these can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incomplete deprotection of side chains. Other potential impurities are by-products from the cleavage of protecting groups and residual reagents from the synthesis process.[1][4]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Q: My chromatogram shows peaks that are not well-separated. How can I improve the resolution?

A: Poor resolution is a common issue. The primary solution is to optimize the elution gradient.

  • Cause 1: Gradient is too steep. A rapid increase in the organic solvent (acetonitrile) concentration does not allow sufficient time for differential interaction between the peptide and the stationary phase.

  • Solution 1: Use a shallower gradient. After an initial "scouting run" with a broad gradient (e.g., 5-95% B over 30-60 minutes) to determine the approximate elution point, run a much shallower gradient around that concentration.[1][2] For example, if the peptide elutes at 40% B, try a gradient of 35-45% B over 40 minutes.

  • Cause 2: Incorrect mobile phase modifier. The choice of ion-pairing agent can affect selectivity.

  • Solution 2: Change the mobile phase additive. While TFA is standard, formic acid (FA) can be used as an alternative. Using FA instead of TFA can alter the selectivity of the separation and may resolve co-eluting peaks.[5]

  • Cause 3: Sub-optimal column chemistry. A C18 column may not provide the best selectivity for your specific peptide and its impurities.

  • Solution 3: Screen different column chemistries. Try a C8 or a Phenyl-Hexyl column to see if the change in stationary phase chemistry improves the separation.

G cluster_workflow Troubleshooting: Poor Resolution Start Poor Peak Resolution (Co-elution) CheckGradient Is the gradient optimized? Start->CheckGradient ShallowGradient ACTION: Run a shallower gradient (e.g., 0.5-1% B per min) around the elution point. CheckGradient->ShallowGradient No CheckModifier Is the mobile phase modifier optimal? CheckGradient->CheckModifier Yes Resolved Resolution Improved ShallowGradient->Resolved ChangeModifier ACTION: Switch ion-pairing agent (e.g., from 0.1% TFA to 0.1% Formic Acid). CheckModifier->ChangeModifier No CheckColumn Is the column chemistry suitable? CheckModifier->CheckColumn Yes ChangeModifier->Resolved ChangeColumn ACTION: Test a different column (e.g., C8 or Phenyl-Hexyl). CheckColumn->ChangeColumn No CheckColumn->Resolved Yes ChangeColumn->Resolved

Caption: Decision tree for troubleshooting poor peak resolution.

Issue 2: Broad or Tailing Peaks

Q: The peak for my this compound is very broad and/or asymmetrical. What causes this and how can I fix it?

A: Peak broadening and tailing can result from several factors, from sample characteristics to column health.

  • Cause 1: Peptide Aggregation. Hydrophobic peptides like Palmitoyl this compound can aggregate, especially at high concentrations, leading to broad peaks.[1]

  • Solution 1: Modify sample solvent and temperature. Dissolve the crude peptide in a solvent with a higher organic content if possible, or add a small amount of organic acid. Increasing the column temperature (e.g., to 40-50°C) can also disrupt aggregation and improve peak shape.[5]

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

  • Solution 2: Reduce sample load. Decrease the injection volume or the concentration of the sample. Perform a loading study to find the maximum amount that can be injected without compromising peak shape.[1]

  • Cause 3: Secondary Interactions. The peptide may be interacting with active silanol groups on the silica (B1680970) support, causing tailing.

  • Solution 3: Ensure sufficient ion-pairing agent. Confirm that your mobile phase contains at least 0.1% TFA. TFA helps to mask the silanol groups and minimize these unwanted interactions.[5]

  • Cause 4: Column Void or Contamination. A void at the head of the column or contamination from previous runs can distort peak shape.

  • Solution 4: Clean and check the column. Flush the column with a strong solvent wash. If the problem persists, reverse-flush the column (disconnected from the detector). If a void is suspected, the column may need to be replaced.[7][8]

Issue 3: Low Yield or Recovery

Q: After purification, the amount of recovered this compound is very low. What can I do to improve the yield?

A: Low recovery of hydrophobic peptides is a frequent challenge.

  • Cause 1: Poor Solubility. The peptide may not be fully dissolved in the injection solvent or may be precipitating on the column upon injection.

  • Solution 1: Optimize the sample solvent. Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. In some cases, adding a small amount of an organic solvent like acetonitrile or isopropanol (B130326) to the sample can improve solubility.

  • Cause 2: Irreversible Adsorption. The peptide might be irreversibly binding to the column packing material or to metallic surfaces in the HPLC system.[1]

  • Solution 2: Passivate the HPLC system. If you suspect binding to metal components, passivating the system with an acidic solution may help. Ensure the column is appropriate for peptide separations; modern, high-purity silica columns have fewer active sites for irreversible binding.[9]

  • Cause 3: Peptide is unstable at mobile phase pH.

  • Solution 3: Check peptide stability. Although unlikely with standard TFA-based mobile phases, ensure your peptide is stable at a low pH.

Experimental Protocols

Protocol 1: General Method Development for this compound Purification

This protocol outlines a standard approach to developing a purification method for this compound.

  • Materials & Reagents:

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[2]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[2][4]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2][4]

    • Crude this compound sample.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A, or a mixture of A and B (e.g., 90:10 A:B), to a concentration of 1-5 mg/mL.[3]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Methodology:

    • Step 1: Initial Scouting Gradient:

      • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

      • Inject the peptide sample (e.g., 20 µL).

      • Run a broad linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

      • Monitor the elution profile at 210-220 nm.[4]

      • This run will determine the approximate %B at which the this compound elutes.

    • Step 2: Gradient Refinement:

      • Based on the scouting run, design a shallower gradient focused on the elution point of the target peptide.

      • For example, if the peptide eluted at 55% B, a refined gradient could be 45% to 65% B over 40-60 minutes.

      • This step is critical for separating the target peptide from closely eluting impurities.[2]

    • Step 3: Loading Study & Preparative Run:

      • Once the analytical method is optimized, perform a loading study to determine the maximum amount of crude peptide that can be loaded onto the column without losing resolution.[1]

      • Scale up the optimized method to a preparative column, adjusting the flow rate and injection volume accordingly.

    • Step 4: Fraction Collection and Analysis:

      • Collect fractions corresponding to the main peptide peak.

      • Analyze the purity of each collected fraction using the optimized analytical method.

      • Pool the fractions that meet the desired purity level.

    • Step 5: Lyophilization:

      • Freeze-dry the pooled fractions to obtain the purified peptide as a solid powder.[4]

G cluster_workflow General HPLC Purification Workflow Crude Crude This compound Prep Sample Preparation (Dissolve & Filter) Crude->Prep Scout Analytical Scouting Run (Broad Gradient) Prep->Scout Optimize Method Optimization (Shallow Gradient) Scout->Optimize Load Loading Study Optimize->Load PrepRun Preparative Run Load->PrepRun Collect Fraction Collection PrepRun->Collect Analyze Purity Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Purified This compound Lyophilize->Pure

Caption: A typical workflow for the HPLC purification of peptides.

References

Technical Support Center: Tripeptide-8 Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry characterization of Tripeptide-8. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.

Troubleshooting Guide

Mass spectrometry analysis of synthetic peptides like this compound can sometimes present challenges. This guide provides a systematic approach to identifying and resolving common issues.

Common Issues and Solutions
Issue Potential Causes Recommended Solutions
Low Signal Intensity / No Signal - Low Sample Concentration: The sample may be too dilute to detect.[1] - Poor Ionization Efficiency: The chosen ionization method (ESI or MALDI) may not be optimal for this compound.[1][2] - Ion Suppression: Contaminants in the sample or mobile phase (e.g., trifluoroacetic acid - TFA) can interfere with ionization.[3] - Instrument Not Calibrated/Tuned: The mass spectrometer may require calibration or tuning for the specific mass range of this compound.[1][2]- Concentrate the sample: Use a vacuum concentrator to increase the peptide concentration.[4] - Optimize ionization source parameters: Adjust settings like capillary voltage, nebulizing gas pressure, and drying gas temperature.[3] - Switch mobile phase additive: Replace 0.1% TFA with 0.1% formic acid (FA) to enhance the ESI-MS signal.[3] - Perform routine calibration and tuning: Use a suitable calibrant for the expected m/z of this compound ([M+H]⁺ ≈ 696.9).[5]
Poor Peak Shape (Broadening or Tailing) - Column Overload: Injecting too much sample can lead to peak distortion.[3] - Column Contamination: Buildup of contaminants on the HPLC column can affect separation.[3] - Inappropriate Mobile Phase: The mobile phase composition may not be suitable for this compound.- Reduce injection volume or sample concentration. [3] - Flush the column with a strong solvent. [3] If the problem persists, the column may need replacement. - Ensure proper mobile phase preparation: Use fresh, high-purity solvents and additives.
Inaccurate Mass Measurement - Incorrect Instrument Calibration: The mass spectrometer is not properly calibrated for the target mass range.[1] - Presence of Adducts: Formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can shift the observed mass.[6]- Perform a multi-point calibration across a mass range that includes the target m/z.[1] - Analyze the isotopic pattern to identify and confirm the presence of different adducts. Acidifying the sample can sometimes favor the protonated species ([M+H]⁺).[4]
Contaminant Peaks - Solvent Contamination: Impurities in solvents or mobile phases. - Sample Contamination: Presence of detergents (e.g., PEG) or other residues from sample preparation.[4][7] - Carryover from Previous Injections: Residual sample remaining in the injector or column.- Use high-purity, LC-MS grade solvents. - Incorporate a sample cleanup step: Use solid-phase extraction (SPE) or desalting columns to remove contaminants.[4] - Run blank injections between samples to check for and reduce carryover.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common mass spectrometry issues during this compound analysis.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis Start Start Analysis CheckSignal Signal Intensity Issue? Start->CheckSignal CheckPeakShape Poor Peak Shape? CheckSignal->CheckPeakShape No ConcentrateSample Increase Sample Concentration CheckSignal->ConcentrateSample Yes CheckMassAccuracy Inaccurate Mass? CheckPeakShape->CheckMassAccuracy No ReduceInjection Reduce Injection Volume/Concentration CheckPeakShape->ReduceInjection Yes CheckContamination Contaminant Peaks? CheckMassAccuracy->CheckContamination No CalibrateInstrument Calibrate and Tune Instrument CheckMassAccuracy->CalibrateInstrument Yes End Successful Analysis CheckContamination->End No SampleCleanup Perform Sample Cleanup (SPE) CheckContamination->SampleCleanup Yes OptimizeSource Optimize Ion Source Parameters ConcentrateSample->OptimizeSource ChangeMobilePhase Change Mobile Phase Additive (e.g., FA) OptimizeSource->ChangeMobilePhase ChangeMobilePhase->CalibrateInstrument CalibrateInstrument->CheckSignal CheckAdducts Check for Adducts ([M+Na]+, [M+K]+) CalibrateInstrument->CheckAdducts CleanColumn Clean or Replace Column ReduceInjection->CleanColumn CleanColumn->CheckPeakShape CheckAdducts->CheckMassAccuracy RunBlanks Run Blank Injections SampleCleanup->RunBlanks RunBlanks->CheckContamination

Caption: A step-by-step decision tree for troubleshooting common MS issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z for this compound?

A1: The molecular formula for Palmitoyl this compound is C37H61N9O4, with a molecular weight of 695.94 g/mol .[5][8] In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 696.9.[5]

Q2: Which ionization technique is better for this compound, ESI or MALDI?

A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for peptide analysis.[2] ESI is often coupled with liquid chromatography (LC-MS) for complex samples and provides information on multiply charged ions.[9] MALDI-TOF is a rapid and sensitive technique, particularly for determining the molecular weight of intact peptides and often produces singly charged ions, which can simplify spectral interpretation.[10] The choice depends on the experimental goals and available instrumentation.

Q3: My signal for this compound is very low when using a mobile phase with TFA. What can I do?

A3: Trifluoroacetic acid (TFA) is a known ion-suppressing agent in ESI-MS.[3] To improve the signal, it is recommended to replace 0.1% TFA with 0.1% formic acid (FA) in your mobile phase.[3]

Q4: I am seeing multiple peaks that could correspond to this compound. What are they?

A4: Besides the protonated molecule ([M+H]⁺), peptides can form adducts with salts present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[6] These will appear at m/z values higher than the protonated species. Hydrophobic peptides, in particular, may preferentially form these adducts.[6] Additionally, in ESI, you might observe multiply charged ions (e.g., [M+2H]²⁺), although for a small peptide like this compound, the singly charged ion is typically dominant.[11]

Q5: How can I confirm the sequence of my synthesized this compound?

A5: Tandem mass spectrometry (MS/MS) is the standard method for peptide sequencing.[12] By selecting the precursor ion (e.g., m/z 696.9) and fragmenting it, you can generate a spectrum of product ions (b- and y-ions) that correspond to the amino acid sequence. This peptide fragmentation pattern can be used to confirm the identity of this compound.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound
  • Dissolution: Dissolve the this compound standard or sample in a suitable solvent. A common starting point is to create a 1 mg/mL stock solution in an organic solvent like methanol (B129727) or acetonitrile.

  • Dilution: From the stock solution, prepare a working solution at a concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL). The dilution should be made in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.

  • Transfer: Transfer the filtered sample to an autosampler vial for analysis.

Protocol 2: Generic LC-MS/MS Method for this compound Quantification

This protocol is a starting point and should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: Water + 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: A typical gradient could be 10-90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for characterization.

    • Precursor Ion: m/z 696.9 [M+H]⁺.

    • Source Parameters: Optimize capillary voltage, nebulizer pressure, and drying gas flow and temperature for your specific instrument.

Signaling Pathway

Palmitoyl this compound is known to modulate inflammatory responses by interacting with the melanocortin 1 receptor (MC1-R), which can reduce the release of inflammatory cytokines.[5][13]

SignalingPathway Simplified Signaling Pathway of Palmitoyl this compound Tripeptide8 Palmitoyl this compound MC1R Melanocortin 1 Receptor (MC1-R) Tripeptide8->MC1R Binds to Downstream Downstream Signaling Cascade MC1R->Downstream Activates InflammatoryMediators Pro-inflammatory Mediators (e.g., Cytokines) Downstream->InflammatoryMediators Inhibits Production Inflammation Inflammatory Response InflammatoryMediators->Inflammation Promotes

Caption: Interaction of this compound with the MC1-R to reduce inflammation.

References

Validation & Comparative

A Comparative Guide to the In Vivo Anti-inflammatory Activity of Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of Tripeptide-8 (also known as Palmitoyl this compound) against two other commercially available anti-inflammatory peptides: Acetyl Tetrapeptide-40 and Palmitoyl Tetrapeptide-7. The information presented herein is supported by experimental data from in vitro, ex vivo, and in vivo studies to aid in research and development applications.

Introduction

Bioactive peptides have emerged as promising therapeutic agents for modulating inflammatory pathways with high specificity. This compound is a synthetic peptide designed to mimic the action of the anti-inflammatory neuropeptide α-melanocyte-stimulating hormone (α-MSH). Its primary mechanism of action involves the competitive inhibition of α-MSH binding to the melanocortin 1 receptor (MC1-R), which in turn downregulates the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] this compound has also been shown to mitigate neurogenic inflammation by reducing the effects of Substance P, a neuropeptide that can induce vasodilation and edema.[4]

This guide will delve into the available quantitative data, detailed experimental protocols, and the signaling pathways associated with this compound and its alternatives to provide a comprehensive overview of their anti-inflammatory capabilities.

Comparative Performance: Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of this compound, Acetyl Tetrapeptide-40, and Palmitoyl Tetrapeptide-7 from in vitro, ex vivo, and in vivo studies.

Table 1: In Vitro & Ex Vivo Anti-inflammatory Efficacy

PeptideCell/Tissue TypeInflammatory StimulusConcentrationEndpoint MeasuredPercent Reduction
This compound Human KeratinocytesUVB Irradiation10⁻⁷ MIL-8 Production32%[5]
Human Dermal FibroblastsInterleukin-1α10⁻⁷ MIL-8 Production64%[5]
Human Skin ExplantsSubstance P10⁻⁷ MEdema60%[5]
Acetyl Tetrapeptide-40 Not SpecifiedSubstance PNot SpecifiedSubstance P LevelsUp to 70%[6]
Palmitoyl Tetrapeptide-7 Human KeratinocytesUV RadiationNot SpecifiedInterleukin Production86%[7]

Table 2: In Vivo Anti-inflammatory Efficacy

PeptideStudy ModelInflammatory StimulusTreatmentEndpoint MeasuredResult
This compound Human Volunteers0.5% Sodium Dodecyl Sulfate (SDS)Topical application of 4 x 10⁻⁶ M this compoundSkin Temperature Increase-112% reduction (down to baseline) in preventative action[1]
Topical application post-irritationSkin Temperature Increase-78% reduction in soothing action[4]
Palmitoyl Tetrapeptide-7 Hairless MouseParticulate Matter (PM10)Topical application of 5% Palmitoyl Tetrapeptide-7 gelIL-1β and IL-6 ExpressionStatistically significant decrease[4][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

This compound Signaling Pathway

Tripeptide_8_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MC1R MC1 Receptor Inflammatory_Cascade Inflammatory Cascade (e.g., NF-κB activation) MC1R->Inflammatory_Cascade initiates Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Substance P) Inflammatory_Stimuli->MC1R activates alpha_MSH α-MSH alpha_MSH->MC1R binds to Tripeptide_8 This compound Tripeptide_8->MC1R competitively inhibits binding of α-MSH Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Inflammatory_Cascade->Pro_inflammatory_Cytokines leads to production of

This compound Anti-inflammatory Signaling Pathway
Alternatives' Signaling Pathways

Alternatives_Signaling_Pathways cluster_AT40 Acetyl Tetrapeptide-40 cluster_PT7 Palmitoyl Tetrapeptide-7 LL37 LL-37 Overexpression IL6_IL8_AT40 IL-6 & IL-8 Release LL37->IL6_IL8_AT40 triggers AT40 Acetyl Tetrapeptide-40 AT40->IL6_IL8_AT40 inhibits Inflammatory_Stimuli_PT7 Inflammatory Stimuli (e.g., UV, PM10) IL6_PT7 IL-6 Production Inflammatory_Stimuli_PT7->IL6_PT7 induces PT7 Palmitoyl Tetrapeptide-7 PT7->IL6_PT7 suppresses

Signaling Pathways of Alternative Peptides
In Vivo Experimental Workflow: SDS-Induced Irritation Model

In_Vivo_Workflow cluster_study_design SDS-Induced Irritation Study Workflow Recruitment Recruit Human Volunteers Baseline Baseline Skin Measurements (e.g., Temperature) Recruitment->Baseline Treatment_Application Apply Test Formulations (this compound, Placebo) Baseline->Treatment_Application SDS_Challenge Apply 0.5% SDS Patch Treatment_Application->SDS_Challenge Post_Challenge_Measurements Post-Challenge Measurements (e.g., Temperature) SDS_Challenge->Post_Challenge_Measurements Data_Analysis Analyze and Compare Results Post_Challenge_Measurements->Data_Analysis

Workflow for In Vivo SDS-Induced Irritation Study

Experimental Protocols

In Vivo Human Study: Sodium Dodecyl Sulfate (SDS)-Induced Irritation Model

This protocol is designed to assess the preventative and soothing effects of a topical formulation against a chemically induced skin irritant in human volunteers.[1]

  • Subjects: Healthy adult volunteers with normal skin.

  • Materials:

    • Test formula containing this compound (e.g., 4 x 10⁻⁶ M).

    • Placebo formula (vehicle control).

    • 0.5% aqueous Sodium Dodecyl Sulfate (SDS) solution.

    • Occlusive patches.

    • Thermovision camera or other device for measuring skin temperature.

  • Preventative Action Protocol:

    • Designate separate test areas on the volar side of the forearms for the test formula and placebo.

    • Instruct subjects to apply the assigned formulas three times daily for eight consecutive days.

    • On Day 8, apply occlusive patches containing 250 µL of 0.5% SDS solution to the treated areas for 24 hours.

    • On Day 9, remove the patches and measure skin temperature on the test areas.

  • Soothing Action Protocol:

    • Apply occlusive patches with 0.5% SDS solution to untreated areas of the forearms for 24 hours to induce irritation.

    • After 24 hours, remove the patches and apply the test formula containing this compound.

    • Measure the change in skin temperature to assess the soothing effect.

  • Data Analysis: Calculate the percentage reduction in the increase in skin temperature in the this compound treated areas compared to the placebo or baseline.

In Vivo Animal Study: Particulate Matter (PM10)-Induced Inflammation Model

This protocol evaluates the anti-inflammatory effect of a topical formulation in a hairless mouse model exposed to environmental pollutants.[4][8]

  • Animals: Hairless mice.

  • Materials:

    • Test gels containing Palmitoyl Tetrapeptide-7 (e.g., 3% and 5%).

    • Particulate Matter (PM10) suspension.

    • Reagents for immunohistochemistry and Western blot analysis (e.g., primary antibodies for IL-1β and IL-6).

  • Experimental Procedure:

    • Expose the dorsal skin of the hairless mice to a PM10 suspension for one week to induce inflammation.

    • Following the exposure period, topically apply the test gels with Palmitoyl Tetrapeptide-7 to the inflamed area for four weeks.

    • After the treatment period, obtain skin biopsies from the treated and control areas.

    • Process the skin samples for immunohistochemistry and Western blot analysis to determine the expression levels of IL-1β and IL-6.

  • Data Analysis: Compare the expression levels of the pro-inflammatory cytokines in the peptide-treated groups to the PM10-exposed control group to determine the percentage reduction.

In Vitro Human Keratinocyte Study: UVB-Induced Inflammation Model

This protocol assesses a peptide's ability to inhibit cytokine release following UVB-induced cellular stress.[5]

  • Cell Culture: Culture normal human keratinocytes (e.g., NCTC 2544 cell line) in an appropriate keratinocyte growth medium.

  • Experimental Procedure:

    • Seed keratinocytes in multi-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test peptide (e.g., this compound) for a specified duration.

    • Expose the cells to a controlled dose of UVB radiation to induce an inflammatory response. Include a non-irradiated control group.

    • Incubate the cells for 24 hours to allow for cytokine production.

    • Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of IL-8 in the supernatant using a specific ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of IL-8 release in the peptide-treated groups compared to the UVB-irradiated control group.

Ex Vivo Human Skin Explant Study: Substance P-Induced Neurogenic Inflammation

This protocol evaluates a peptide's effect on inflammation in a more complex human skin tissue environment.[2]

  • Tissue Preparation: Obtain fresh human skin explants from cosmetic surgery with ethical approval. Maintain the explants in a suitable culture medium.

  • Experimental Procedure:

    • To induce neurogenic inflammation, treat the skin explants with Substance P (e.g., 10⁻⁵ M).

    • Concurrently, treat a subset of the Substance P-exposed explants with the test peptide (e.g., this compound at 10⁻⁷ M). Include a vehicle control group.

    • Incubate the skin explants for 24-48 hours.

    • After incubation, fix the tissue, embed in paraffin, and section for histological analysis.

  • Analysis: Stain the sections with Hematoxylin and Eosin (H&E) to visualize and quantify edema and changes in capillary size and number.

Conclusion

The available data indicates that this compound demonstrates significant anti-inflammatory activity both in vitro and in vivo. It effectively reduces cytokine production in response to inflammatory stimuli like UVB radiation and Interleukin-1α. In vivo, it has shown a notable ability to prevent and soothe chemically induced skin irritation in human volunteers.[1][4]

When compared to its alternatives, this compound's dual action in targeting both cytokine-mediated and neurogenic inflammation provides a broad-spectrum anti-inflammatory effect. Acetyl Tetrapeptide-40 is particularly effective against inflammation triggered by the overexpression of LL-37 and Substance P.[1][6] Palmitoyl Tetrapeptide-7 shows strong efficacy in reducing IL-6 production, which is crucial in mitigating inflammation-induced degradation of the extracellular matrix.[4][7][8]

The choice of peptide will ultimately depend on the specific inflammatory pathways being targeted. For a comprehensive anti-inflammatory effect that addresses both general and neurogenic inflammation, this compound is a compelling candidate. For more targeted applications, such as redness and irritation associated with LL-37, Acetyl Tetrapeptide-40 may be more suitable, while Palmitoyl Tetrapeptide-7 is a strong option for addressing inflammation-related skin aging. Further head-to-head in vivo studies using standardized inflammation models would be beneficial for a more direct comparison of the potency of these peptides.

References

Tripeptide-8 vs. α-MSH: A Comparative Guide to Inflammatory Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic lipopeptide, Palmitoyl Tripeptide-8, and the endogenous neuropeptide, alpha-melanocyte-stimulating hormone (α-MSH), in their roles as modulators of inflammation. Both peptides have demonstrated significant anti-inflammatory properties, primarily through their interaction with the melanocortin 1 receptor (MC1R), a key player in cutaneous immune responses. This document outlines their mechanisms of action, presents comparative quantitative data from in vitro studies, and details the experimental protocols used to evaluate their efficacy.

Mechanism of Action: A Tale of Two Peptides at a Single Receptor

The anti-inflammatory effects of both Palmitoyl this compound and α-MSH are mediated through the MC1R, a G-protein coupled receptor present on various cell types, including keratinocytes, melanocytes, and fibroblasts.[1] However, their precise interactions with this receptor appear to differ.

α-Melanocyte-Stimulating Hormone (α-MSH) is the natural agonist for MC1R.[2] Upon binding, it triggers a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the CREB transcription factor, promoting the expression of anti-inflammatory genes.[2] Furthermore, this pathway is known to inhibit the pro-inflammatory NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of key pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[2][3]

Palmitoyl this compound , a synthetic peptide composed of arginine, histidine, and phenylalanine attached to palmitic acid for enhanced skin penetration, also exerts its anti-inflammatory effects via MC1R.[1][4] There is some evidence to suggest it acts as a competitive inhibitor of α-MSH binding to MC1R.[2][5] By competing with the natural agonist, it can modulate the inflammatory response. Another hypothesis suggests it functions as a biomimetic of α-MSH, mimicking its anti-inflammatory actions, potentially as a biased agonist that selectively activates anti-inflammatory pathways.[4] Regardless of the precise mode of interaction, the downstream effect is a significant reduction in the release of pro-inflammatory cytokines.[4][5]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for α-MSH and the inhibitory action of Palmitoyl this compound.

alpha_MSH_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NF_kB_Inhibition NF-κB Inhibition PKA->NF_kB_Inhibition Promotes Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression CREB->Anti_Inflammatory_Genes Pro_Inflammatory_Cytokines ↓ Pro-Inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-8) NF_kB_Inhibition->Pro_Inflammatory_Cytokines

α-MSH Anti-Inflammatory Signaling Pathway

Tripeptide_8_Inhibitory_Pathway Tripeptide_8 Palmitoyl This compound MC1R MC1R Tripeptide_8->MC1R Binds (Competitive Inhibition) alpha_MSH α-MSH alpha_MSH->MC1R NF_kB_Activation NF-κB Activation MC1R->NF_kB_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, IL-1) Inflammatory_Stimuli->NF_kB_Activation Pro_Inflammatory_Cytokines ↓ Pro-Inflammatory Cytokines (IL-6, IL-8, TNF-α) NF_kB_Activation->Pro_Inflammatory_Cytokines

Palmitoyl this compound Inhibitory Pathway

Quantitative Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory efficacy of Palmitoyl this compound and its comparison with α-MSH from in vitro studies.

Peptide Cell Model Inflammatory Stimulus Concentration Target Cytokine % Inhibition Reference
Palmitoyl this compoundHuman Dermal FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-864%[6][7]
α-MSHHuman Dermal FibroblastsInterleukin-1 (IL-1)Not specifiedIL-8Less than 64%[6][7]
Palmitoyl this compoundHuman Keratinocytes (NCTC 2544)UVB Radiation (230 mJ/cm²)Not specifiedIL-832%[6]
α-MSHHuman Keratinocytes (NCTC 2544)UVB Radiation (230 mJ/cm²)Not specifiedIL-8Comparable to Palmitoyl this compound[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Inhibition of IL-8 Production in IL-1 Stimulated Human Dermal Fibroblasts

Objective: To compare the efficacy of Palmitoyl this compound and α-MSH in reducing the production of the pro-inflammatory cytokine IL-8 in human dermal fibroblasts stimulated with IL-1.[2]

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in standard fibroblast growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach near-confluency.[2]

  • Peptide Treatment: The culture medium is replaced with fresh medium containing either Palmitoyl this compound or α-MSH at the desired concentrations. A vehicle control (medium without peptides) is also included.

  • Inflammatory Stimulation: After a pre-incubation period with the peptides, the cells are stimulated with a pro-inflammatory concentration of Interleukin-1 (IL-1).

  • Incubation: The treated and stimulated cells are incubated for 24 hours to allow for cytokine production and secretion.[2]

  • Cytokine Quantification: After incubation, the cell culture supernatant is collected from each well. The concentration of IL-8 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[2]

  • Data Analysis: The inhibitory effect of the peptides is determined by comparing the IL-8 levels in the treated wells to those in the IL-1 stimulated, untreated control wells.[2]

experimental_workflow_fibroblasts start Start culture Culture Human Dermal Fibroblasts start->culture treatment Add Palmitoyl this compound, α-MSH, or Vehicle Control culture->treatment stimulation Stimulate with IL-1 treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collection Collect Supernatant incubation->collection elisa Quantify IL-8 using ELISA collection->elisa analysis Data Analysis: % Inhibition vs. Control elisa->analysis end End analysis->end

Workflow for IL-8 Inhibition Assay in Fibroblasts
Protocol 2: Inhibition of IL-8 Production in UVB-Irradiated Human Keratinocytes

Objective: To assess the ability of Palmitoyl this compound and α-MSH to inhibit the production of the pro-inflammatory cytokine IL-8 in human keratinocytes following UVB irradiation.[6]

Methodology:

  • Cell Culture: Human epidermal keratinocytes (e.g., NCTC 2544 cell line) are cultured in an appropriate keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.[2]

  • UVB Irradiation: Prior to irradiation, the culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS). Cells are then exposed to a controlled dose of UVB radiation (e.g., 230 mJ/cm²).[7]

  • Peptide Treatment: Immediately after irradiation, the PBS is replaced with fresh culture medium containing either Palmitoyl this compound or α-MSH at various concentrations (e.g., 10⁻⁹ M, 10⁻⁷ M). A vehicle control (medium without peptides) is also included.[2]

  • Incubation: The treated cells are incubated for 24 hours to allow for cytokine production and secretion.[2]

  • IL-8 Quantification: As described in the previous protocol, culture supernatants are collected, and IL-8 levels are measured by ELISA.[2]

  • Data Analysis: The percentage of IL-8 inhibition is calculated relative to the UVB-irradiated, untreated control.[2]

experimental_workflow_keratinocytes start Start culture Culture Human Keratinocytes start->culture uvb Irradiate with UVB (e.g., 230 mJ/cm²) culture->uvb treatment Add Palmitoyl this compound, α-MSH, or Vehicle Control uvb->treatment incubation Incubate for 24 hours treatment->incubation collection Collect Supernatant incubation->collection elisa Quantify IL-8 using ELISA collection->elisa analysis Data Analysis: % Inhibition vs. Control elisa->analysis end End analysis->end

Workflow for UVB-Induced IL-8 Inhibition Assay in Keratinocytes

Conclusion

Both Palmitoyl this compound and α-MSH demonstrate significant anti-inflammatory properties by modulating the MC1R signaling pathway. While α-MSH is the endogenous agonist that initiates a natural anti-inflammatory cascade, the synthetic peptide, Palmitoyl this compound, shows potent efficacy in reducing pro-inflammatory cytokine production. Notably, in an IL-1 stimulated fibroblast model, Palmitoyl this compound exhibited superior inhibition of IL-8 compared to α-MSH, suggesting that for certain inflammatory triggers, a competitive antagonist or a biased agonist approach might be more effective in dampening the inflammatory response. Further research is warranted to fully elucidate the comparative efficacy of these peptides across a broader range of inflammatory mediators and in in vivo models. This will provide a more comprehensive understanding of their therapeutic potential in inflammatory skin conditions.

References

Comparative Analysis of Tripeptide-8 and Other MC1R Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Tripeptide-8 and other prominent Melanocortin 1 Receptor (MC1R) agonists. This document delves into their mechanisms of action, presents available quantitative performance data, and offers detailed experimental protocols for key assays.

The Melanocortin 1 Receptor (MC1R) is a G protein-coupled receptor that plays a pivotal role in regulating skin pigmentation, inflammation, and DNA repair mechanisms. Its activation by agonists can stimulate the production of eumelanin, a dark pigment with photoprotective properties, and concurrently exert potent anti-inflammatory effects. This dual functionality has made MC1R an attractive target for therapeutic development in dermatology and beyond.

This guide focuses on a comparative evaluation of this compound against other well-characterized MC1R agonists, including the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), its potent synthetic analog [Nle4, D-Phe7]-α-MSH (NDP-MSH or Melanotan I), and the selective small-molecule agonist BMS-470539.

Mechanism of Action and Signaling Pathway

Upon agonist binding, MC1R primarily couples to the Gs alpha subunit of its associated G protein, initiating a signaling cascade that involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanin (B1238610) synthesis.

Beyond its role in pigmentation, MC1R activation also modulates inflammatory responses. This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.

Palmitoyl this compound, a synthetic lipopeptide, is reported to function as a competitive inhibitor or a biased agonist at the MC1R.[1][2][3] Its primary characterized activity is the modulation of inflammatory responses by reducing the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][5]

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R G_protein Gs Protein MC1R->G_protein Activates NFkB_complex IκB-NF-κB MC1R->NFkB_complex Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB NFkB_complex->NFkB Releases Inflammatory_genes Pro-inflammatory Gene Expression NFkB->Inflammatory_genes Activates MITF MITF CREB->MITF Upregulates Melanogenesis_genes Melanogenesis Gene Expression MITF->Melanogenesis_genes Activates Agonist MC1R Agonist (e.g., α-MSH) Agonist->MC1R Binds Tripeptide8 This compound Tripeptide8->MC1R Competitively Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_complex Activates

Caption: MC1R Signaling Pathway

Quantitative Performance Comparison

ParameterThis compoundα-MSH (Endogenous Agonist)[Nle4, D-Phe7]-α-MSH (NDP-MSH)BMS-470539 (Small Molecule)
Binding Affinity (Ki) Data not available~0.2 nM (human MC1R)Data not available, but high affinityData not available
IC50 Data not availableN/AN/A120 nM
Functional Potency (EC50) (cAMP Assay) Data not available~1-2 pM (human MC1R)~0.5 nM (human MC1R)[6]28 nM (human MC1R)[1]
Receptor Selectivity Reported as selective for MC1R[4]Non-selectiveNon-selectiveHighly selective for MC1R[1]

Anti-Inflammatory Efficacy of this compound

While direct receptor binding and cAMP activation data for this compound are limited, its anti-inflammatory properties have been documented. The following table summarizes its reported efficacy in inhibiting the release of pro-inflammatory cytokines.

AssayCell TypeStimulusThis compound Concentration% Inhibition of Cytokine Release
IL-8 Release Human KeratinocytesUVBNot specifiedSignificant inhibition
IL-6 and TNF-α Release Not specifiedNot specifiedNot specifiedReduces release[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of MC1R agonists are provided below.

MC1R Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the MC1R.

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing MC1R Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [125I]-NDP-α-MSH) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound (e.g., this compound) Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity of bound ligand Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Competitive Binding Assay Workflow

Materials:

  • Cell membranes expressing MC1R

  • Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH)

  • Unlabeled test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing MC1R. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd value)

    • Increasing concentrations of the unlabeled test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled agonist (e.g., 1 µM α-MSH).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, providing a measure of its agonistic or antagonistic activity.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing MC1R in a microplate Add_Compound Add test compound (agonist or antagonist) Seed_Cells->Add_Compound Incubate_Cells Incubate to allow cAMP production Add_Compound->Incubate_Cells Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Cells->Lyse_Cells Detect_cAMP Quantify cAMP levels (e.g., using HTRF or ELISA) Lyse_Cells->Detect_cAMP Analyze_Data Generate dose-response curve and calculate EC50 or IC50 Detect_cAMP->Analyze_Data

Caption: cAMP Accumulation Assay Workflow

Materials:

  • Cells expressing MC1R

  • Cell culture medium

  • Test compound (agonist or antagonist)

  • Forskolin (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96- or 384-well microplates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells expressing MC1R into a microplate and culture until they reach the desired confluency.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor to prevent the degradation of cAMP.

  • Compound Addition: Add serial dilutions of the test compound to the wells. For antagonist testing, co-incubate with a fixed concentration of an agonist (e.g., α-MSH). Include a positive control (e.g., forskolin) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels in the cell lysates using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value.[9][10][11]

Cytokine Release Assay (ELISA)

This assay measures the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) released by cells in response to a stimulus, and the ability of a test compound to inhibit this release.

Cytokine_Release_Assay cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA cluster_analysis Analysis Culture_Cells Culture keratinocytes in a microplate Pretreat Pre-treat with test compound (e.g., this compound) Culture_Cells->Pretreat Stimulate Stimulate with an inflammatory agent (e.g., UVB, LPS) Pretreat->Stimulate Incubate_Collect Incubate and collect cell supernatant Stimulate->Incubate_Collect Add_Sample Add cell supernatant to the plate Incubate_Collect->Add_Sample Coat_Plate Coat ELISA plate with capture antibody Add_Detection_Ab Add detection antibody Add_Sample->Add_Detection_Ab Add_Substrate Add substrate and develop color Add_Detection_Ab->Add_Substrate Measure_Absorbance Measure absorbance with a plate reader Add_Substrate->Measure_Absorbance Calculate_Concentration Calculate cytokine concentration and % inhibition Measure_Absorbance->Calculate_Concentration

Caption: Cytokine Release Assay (ELISA) Workflow

Materials:

  • Human keratinocytes

  • Keratinocyte growth medium

  • Test compound (e.g., this compound)

  • Inflammatory stimulus (e.g., UVB light source, Lipopolysaccharide (LPS))

  • ELISA kit for the specific cytokine of interest (e.g., IL-6, IL-8, TNF-α)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Culture human keratinocytes in a microplate until they reach approximately 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Stimulation: Induce an inflammatory response by exposing the cells to a stimulus such as UVB radiation or by adding an inflammatory agent like LPS to the culture medium. Include an unstimulated control group.

  • Incubation and Supernatant Collection: Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine release. After incubation, collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the collected cell supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage inhibition of cytokine release by the test compound compared to the stimulated control.[12][13][14]

Conclusion

This comparative analysis highlights the distinct profiles of this compound and other MC1R agonists. While α-MSH, NDP-MSH, and BMS-470539 are well-characterized agonists with potent effects on cAMP production and pigmentation, this compound is primarily positioned as an anti-inflammatory agent that modulates MC1R signaling to reduce the release of pro-inflammatory cytokines. The lack of publicly available, direct quantitative data on this compound's binding affinity and functional agonistic/antagonistic potency at the MC1R underscores the need for further research to fully elucidate its pharmacological profile. The provided experimental protocols offer a framework for conducting such investigations and for the continued exploration of MC1R modulators for therapeutic applications.

References

A Head-to-Head Comparison: Tripeptide-8 and Synthetic Corticosteroids in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anti-inflammatory therapeutics, both synthetic peptides and corticosteroids have carved out significant roles. This guide provides a detailed comparative analysis of Tripeptide-8, a biomimetic neuropeptide, and synthetic corticosteroids, a long-established class of anti-inflammatory drugs. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and mechanistic diagrams to facilitate an objective comparison.

Executive Summary

This compound and synthetic corticosteroids modulate the inflammatory cascade through distinct mechanisms of action. This compound primarily acts as a competitive antagonist of the melanocortin 1 receptor (MC1-R), thereby downregulating the production of pro-inflammatory cytokines.[1][2] In contrast, synthetic corticosteroids, such as dexamethasone (B1670325) and hydrocortisone, exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to directly regulate the transcription of anti-inflammatory and pro-inflammatory genes.[3] While both compound classes demonstrate potent anti-inflammatory activity, their differing pathways suggest distinct applications and potential side-effect profiles.

Data Presentation: Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the in-vitro anti-inflammatory efficacy of this compound and the synthetic corticosteroid Dexamethasone, focusing on their ability to inhibit key pro-inflammatory cytokines. It is important to note that this data is compiled from separate studies and direct head-to-head experimental results are not available. The presented data should therefore be interpreted with consideration of the different experimental conditions.

Table 1: Inhibition of Interleukin-8 (IL-8) Production

CompoundCell TypeInflammatory StimulusConcentration% Inhibition
Palmitoyl this compoundHuman Keratinocytes (NCTC 2544)UVB (230 mJ/cm²)10⁻⁷ MSignificant Inhibition
Palmitoyl this compoundIL-1α-stimulated FibroblastsIL-1α10⁻⁷ M64%
DexamethasoneHuman Alveolar Epithelial Cells (A549)Cytomix (IL-1β, TNF-α, IFN-γ)1 µM~50%
HydrocortisoneHuman Fetal Intestinal Epithelial Cells (H4)IL-1βNot SpecifiedSignificant Reduction

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundCell TypeInflammatory StimulusConcentration% Inhibition / Effect
Palmitoyl this compoundSubstance P-stimulated Skin ExplantsSubstance PNot SpecifiedSignificant Inhibition
DexamethasoneHuman Mammary Carcinoma Cells (MCF-7)TNF-α100 nM80-90% (inhibition of apoptosis)
DexamethasoneLPS-stimulated Macrophages (RAW264.7)LPSNot SpecifiedSignificant Inhibition

Table 3: Inhibition of Interleukin-6 (IL-6) Production

CompoundCell TypeInflammatory StimulusConcentration% Inhibition
Palmitoyl this compoundNot SpecifiedNot SpecifiedNot SpecifiedDown-regulates production
DexamethasoneMurine Spiral Ligament FibrocytesTNF-αNot SpecifiedSignificant Reduction
DexamethasoneHuman Multiple Myeloma Cell LinesEndogenous10⁻⁷ to 10⁻⁶ MInhibition of gene expression
HydrocortisoneHuman Fetal Intestinal Epithelial Cells (H4)IL-1βNot SpecifiedSignificant Reduction

Mechanisms of Action

This compound Signaling Pathway

This compound, a synthetic peptide composed of arginine, histidine, and phenylalanine, acts as a competitive antagonist at the melanocortin 1 receptor (MC1-R).[1][2] By binding to MC1-R, it blocks the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This interference with α-MSH signaling leads to a downregulation of the inflammatory cascade, reducing the production of pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α.[4][5] This mechanism is particularly relevant in mitigating skin inflammation and neurogenic inflammation.[4]

G cluster_0 Cell Membrane MC1-R MC1-R Inflammatory\nCascade Inflammatory Cascade MC1-R->Inflammatory\nCascade Initiates α-MSH α-MSH α-MSH->MC1-R Binds & Activates This compound This compound This compound->MC1-R Binds & Inhibits Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) Inflammatory\nCascade->Pro-inflammatory\nCytokines Upregulates G cluster_0 Cytoplasm cluster_1 Nucleus GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins (HSP) GR->HSP Releases GR-Corticosteroid GR-Corticosteroid Complex GR->GR-Corticosteroid Forms Complex & Translocates Corticosteroid Corticosteroid Corticosteroid->GR Binds GRE GRE GR-Corticosteroid->GRE Binds (Transactivation) NF-κB/AP-1 NF-κB / AP-1 GR-Corticosteroid->NF-κB/AP-1 Inhibits (Transrepression) Anti-inflammatory\nGenes Anti-inflammatory Genes GRE->Anti-inflammatory\nGenes Upregulates Transcription Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB/AP-1->Pro-inflammatory\nGenes Upregulates Transcription G Start Start Cell_Culture Culture Human Keratinocytes Start->Cell_Culture UVB_Irradiation UVB Irradiation (230 mJ/cm²) Cell_Culture->UVB_Irradiation Treatment Add this compound or Vehicle UVB_Irradiation->Treatment Incubation Incubate 24 hours Treatment->Incubation ELISA Quantify IL-8 (ELISA) Incubation->ELISA Analysis Calculate % Inhibition ELISA->Analysis End End Analysis->End

References

Comparative Efficacy of Tripeptide-8 versus JAK Inhibitors in Inflammation Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory efficacy of the synthetic neuropeptide, Palmitoyl Tripeptide-8, and the class of small molecule drugs known as Janus kinase (JAK) inhibitors. The comparison is based on available in-vitro, ex-vivo, and in-vivo data, with a focus on their mechanisms of action and effects in relevant inflammation models.

Introduction

Inflammation is a complex biological response central to numerous pathological conditions. The development of targeted anti-inflammatory agents is a key focus of therapeutic research. Palmitoyl this compound, a biomimetic of α-melanocyte-stimulating hormone (α-MSH), and Janus kinase (JAK) inhibitors represent two distinct approaches to modulating the inflammatory cascade. This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison of their performance, supported by experimental data.

Mechanisms of Action

Palmitoyl this compound

Palmitoyl this compound is a synthetic lipopeptide that acts as a competitive inhibitor of the melanocortin 1 receptor (MC1-R).[1][2] By blocking the binding of the endogenous pro-inflammatory ligand, α-MSH, this compound downregulates the production of key pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[3][4] It also mitigates neurogenic inflammation by reducing the effects of substance P, a neuropeptide involved in vasodilation and edema.[5]

JAK Inhibitors

JAK inhibitors are small molecule drugs that target one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2] These enzymes are critical for the intracellular signaling of a wide range of pro-inflammatory cytokines and growth factors.[6][7] By inhibiting the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, JAK inhibitors effectively block the downstream effects of these inflammatory mediators, leading to a broad suppression of the immune response.[7][8]

Signaling Pathway and Points of Intervention

The following diagram illustrates the distinct points of intervention for this compound and JAK inhibitors within the inflammatory signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-inflammatory Stimuli Pro-inflammatory Stimuli alpha-MSH alpha-MSH Pro-inflammatory Stimuli->alpha-MSH Cytokines Cytokines Pro-inflammatory Stimuli->Cytokines MC1-R MC1 Receptor alpha-MSH->MC1-R binds Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor binds Inflammatory Mediators Pro-inflammatory Cytokines & Chemokines MC1-R->Inflammatory Mediators activates downstream signaling JAKs JAKs Cytokine Receptor->JAKs activates This compound This compound This compound->MC1-R inhibits STATs STATs JAKs->STATs phosphorylates p-STATs p-STATs Gene Transcription Gene Transcription p-STATs->Gene Transcription translocates to nucleus Gene Transcription->Inflammatory Mediators induces expression JAK_Inhibitors JAK Inhibitors JAK_Inhibitors->JAKs inhibit

Caption: Inflammatory signaling pathways and intervention points.

Quantitative Data Summary

The following table summarizes the quantitative efficacy data for Palmitoyl this compound and various JAK inhibitors in different inflammation models. It is important to note that the experimental conditions and models are not directly comparable, reflecting the different stages of development and application of these molecules.

Compound Model Inflammatory Stimulus Concentration Endpoint Measured Result Reference
Palmitoyl this compound Human Keratinocytes (in-vitro)UVB Irradiation10⁻⁷ MIL-8 Production-32%[3]
Human Dermal Fibroblasts (in-vitro)Interleukin-1 (IL-1)10⁻⁷ MIL-8 Production-64%[3]
Human Skin Explants (ex-vivo)Substance P10⁻⁷ MEdema-60%[9]
Human Skin Explants (ex-vivo)Substance P10⁻⁷ MVasodilation-51% (reduction in vessel size)[1]
Ruxolitinib (B1666119) (JAK1/2 Inhibitor) Human Keratinocytes (in-vitro)Poly(I:C)1 µMCXCL10 mRNA expressionSignificant decrease[3]
Atopic Dermatitis Patients (in-vivo, clinical trial)N/A1.5% creamEASI-75 Score (Week 8)62% of patients achieved[8]
Tofacitinib (JAK1/3 Inhibitor) Psoriasis Patients (in-vivo, clinical trial)N/A10 mg twice dailyPASI-75 Score (Week 12)67% of patients achieved[10]
Rheumatoid Arthritis Synovial Fibroblasts (in-vitro)Oncostatin M250 nMIL-6 ProductionSignificant decrease[6]
Baricitinib (JAK1/2 Inhibitor) Atopic Dermatitis Patients (in-vivo, clinical trial)N/A4 mg dailyvIGA-AD of 0 or 1 (Week 16)16.8% of patients achieved[11]
Rheumatoid Arthritis Synovial Fibroblasts (in-vitro)TNF-α250 nMpSTAT1 levelsSuppression[6]

Experimental Protocols

In-Vitro Anti-Inflammatory Assay for Palmitoyl this compound in Human Keratinocytes

Objective: To assess the ability of Palmitoyl this compound to inhibit UVB-induced IL-8 production in human keratinocytes.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in a suitable growth medium until they reach 80-90% confluency.

  • Pre-treatment: The culture medium is replaced with a fresh medium containing various concentrations of Palmitoyl this compound or a vehicle control. The cells are incubated for 24 hours.

  • UVB Irradiation: The cells are washed with phosphate-buffered saline (PBS) and then irradiated with a sub-erythemal dose of UVB radiation.

  • Incubation: After irradiation, the cells are incubated in a fresh medium (with or without this compound) for another 24 hours.

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentration of IL-8 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of IL-8 production is calculated by comparing the IL-8 levels in the this compound-treated wells to the vehicle-treated, UVB-irradiated control wells.

In-Vitro Cytokine Inhibition Assay for JAK Inhibitors in Human Dermal Fibroblasts

Objective: To evaluate the effect of a JAK inhibitor on TNF-α-induced pro-inflammatory cytokine and chemokine production in human dermal fibroblasts.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in fibroblast growth medium until they reach sub-confluency.

  • Pre-treatment: The cells are pre-treated with various concentrations of the JAK inhibitor or a vehicle control for 1-2 hours.

  • Stimulation: The cells are then stimulated with recombinant human TNF-α for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Sample Collection: The cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for Western blot analysis.

  • Cytokine/Chemokine Quantification: The levels of specific cytokines and chemokines (e.g., IL-6, MCP-1, CXCL10) in the supernatant are measured by ELISA or a multiplex immunoassay.

  • Western Blot Analysis: Cell lysates are used to determine the phosphorylation status of key signaling proteins in the JAK-STAT pathway (e.g., pSTAT1, pSTAT3) to confirm target engagement.

  • Data Analysis: The inhibitory effect of the JAK inhibitor on cytokine/chemokine production and STAT phosphorylation is quantified and compared to the TNF-α-stimulated vehicle control.

Discussion and Conclusion

Palmitoyl this compound and JAK inhibitors represent two distinct and effective strategies for mitigating inflammation, albeit with different mechanisms and scopes of action.

This compound offers a highly targeted approach, primarily modulating the MC1-R pathway. This makes it particularly well-suited for topical applications in conditions where neurogenic inflammation and sensitivity are key features. Its effects are more localized and specific, which may translate to a favorable safety profile for dermatological applications.

JAK inhibitors , on the other hand, provide a broad-spectrum inhibition of multiple cytokine signaling pathways. This makes them highly effective in systemic inflammatory and autoimmune diseases where a wide array of cytokines are implicated. Their oral and topical formulations have shown significant clinical efficacy in conditions like rheumatoid arthritis, atopic dermatitis, and psoriasis.[8][10][11] However, their broad immunosuppressive effects also carry a higher risk of systemic side effects.

References

Evaluating the Specificity of Tripeptide-8 for Melanocortin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tripeptide-8's specificity for the melanocortin receptor family (MC1R-MC5R), benchmarked against established melanocortin receptor ligands. The following sections detail the available binding affinity and functional activity data, experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.

The melanocortin system, comprising five G-protein coupled receptors (MC1R, MC2R, MC3R, MC4R, and MC5R), is integral to a wide array of physiological processes.[1] These include pigmentation, steroidogenesis, energy homeostasis, and inflammation.[1][2] The receptors are activated by a group of endogenous peptide hormones, the melanocortins, which are derived from pro-opiomelanocortin (POMC).[3] Given the diverse functions of the melanocortin receptors, the development of ligands with high specificity for a single receptor subtype is a key objective in drug discovery to minimize off-target effects.

This compound, specifically in its palmitoylated form (Palmitoyl this compound), has emerged as a synthetic peptide with noteworthy anti-inflammatory properties, reportedly through its interaction with the melanocortin 1 receptor (MC1R).[4] This guide aims to objectively evaluate the specificity of this compound within the melanocortin system.

Comparative Analysis of Receptor Binding and Functional Activity

In contrast, extensive data exists for other well-characterized melanocortin receptor ligands, which serve as essential comparators. These include the endogenous agonist α-MSH, its potent synthetic analog NDP-α-MSH, and the synthetic antagonist SHU9119. The available data for these compounds are summarized in the tables below.

Table 1: Comparative Binding Affinities (IC50/Ki, nM) of Selected Ligands for Melanocortin Receptors

CompoundMC1RMC2RMC3RMC4RMC5R
Palmitoyl this compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
α-MSH ~0.12 nM (Ki)[4]No affinityData variesData variesData varies
NDP-α-MSH 0.18 nM (IC50)[5]No affinityData variesData variesData varies
SHU9119 Agonist activity (EC50 = 0.64 nM for mouse MC1R)[6]No affinity0.23 nM (IC50, antagonist)[6]0.06 nM (IC50, antagonist)[6]0.09 nM (IC50, partial agonist)[6]

Table 2: Comparative Functional Activity (EC50, nM) of Selected Ligands at Melanocortin Receptors

CompoundMC1RMC2RMC3RMC4RMC5R
Palmitoyl this compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
α-MSH 0.057 nM[7]No activity0.669 nM[7]0.21 nM[7]0.807 nM[7]
NDP-α-MSH ~0.071 nM[3]No activityData variesData variesData varies
SHU9119 Agonist activity (EC50 = 0.64 nM for mouse MC1R)[6]No activityAntagonistAntagonistPartial agonist (EC50 = 0.12 nM)

Signaling Pathways and Experimental Workflows

To understand how the binding of a ligand to a melanocortin receptor translates into a cellular response, it is crucial to visualize the underlying signaling pathway. Similarly, comprehending the experimental workflows for determining binding affinity and functional activity is essential for interpreting the data.

Melanocortin Receptor Signaling Pathway

Melanocortin receptors, upon agonist binding, primarily couple to the Gs alpha subunit of the heterotrimeric G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a cellular response.

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCR Melanocortin Receptor G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Phosphorylation & Cellular Response PKA->Downstream Phosphorylates Agonist Agonist (e.g., α-MSH) Agonist->MCR Binds & Activates Antagonist Antagonist (e.g., Palmitoyl This compound) Antagonist->MCR Binds & Blocks G_protein->AC Activates

Melanocortin receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor. In a competitive binding assay, a radiolabeled ligand and a non-radiolabeled competitor (the test compound) compete for binding to the receptor. The ability of the test compound to displace the radioligand is measured, from which its binding affinity (Ki) can be calculated.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]-NDP-α-MSH) Radioligand->Incubate Test_Compound Test Compound (e.g., Palmitoyl this compound) Test_Compound->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze

Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

A cAMP accumulation assay is a functional assay used to measure the effect of a ligand on the intracellular concentration of cyclic AMP. This assay determines whether a ligand is an agonist (increases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist (decreases basal cAMP levels).

cAMP Accumulation Assay Workflow cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_lysis Cell Lysis & Detection cluster_analysis Analysis Cells Culture Cells Expressing Melanocortin Receptor Stimulate Stimulate Cells with Test Compound Cells->Stimulate Lyse Lyse Cells to Release Intracellular cAMP Stimulate->Lyse Detect Quantify cAMP Levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Data Analysis (EC50/IC50 determination) Detect->Analyze

Workflow for a cAMP accumulation functional assay.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary based on the cell line, radioligand, and detection reagents used.

Radioligand Binding Assay Protocol (Competitive)

  • Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the target melanocortin receptor subtype.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin).

  • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound.

  • Initiate Reaction: Add the receptor membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Dry the filters and add a scintillation cocktail. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[8]

cAMP Accumulation Assay Protocol

  • Cell Culture: Seed cells expressing the target melanocortin receptor in a 96-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonist testing).

  • Incubation: Incubate the plate at 37°C for a specified duration to allow for cAMP production.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP detection kit.

  • Detection: Quantify the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist response).[9]

Conclusion

The available evidence suggests that Palmitoyl this compound primarily interacts with the melanocortin 1 receptor, where it is reported to act as a competitive inhibitor of the endogenous agonist α-MSH. This interaction is believed to be the basis for its anti-inflammatory effects in the skin. However, a comprehensive evaluation of its specificity is currently hampered by the lack of publicly available quantitative binding and functional data for Palmitoyl this compound across all five melanocortin receptor subtypes.

For drug development professionals and researchers, while Palmitoyl this compound shows promise as a modulator of MC1R activity, its precise specificity profile remains to be fully elucidated. Further studies are required to quantify its affinity and functional activity at MC1R, as well as at MC2R, MC3R, MC4R, and MC5R, to definitively establish its selectivity and potential for off-target effects. The comparator data provided in this guide for well-characterized ligands such as α-MSH, NDP-α-MSH, and SHU9119 offer a valuable benchmark for such future investigations.

References

A Comparative Benchmarking Guide to Tripeptide-8 and Other Leading Anti-Inflammatory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of dermatological and therapeutic peptide development, the demand for potent and specific anti-inflammatory agents is ever-present. This guide provides a comprehensive, data-driven comparison of Tripeptide-8 against other well-established anti-inflammatory peptides: Acetyl Tetrapeptide-40, Palmitoyl Tetrapeptide-7, and Acetyl Tetrapeptide-15. This document is intended to serve as a resource for researchers and drug development professionals by summarizing quantitative efficacy data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Executive Summary

This compound emerges as a versatile anti-inflammatory agent, primarily by modulating the melanocortin 1 receptor (MC1-R) to mitigate both cytokine-driven and neurogenic inflammation. Its efficacy in reducing key inflammatory mediators such as Interleukin-8 (IL-8) is quantitatively significant. In comparison, Acetyl Tetrapeptide-40 shows targeted action against inflammation triggered by the antimicrobial peptide LL-37, making it particularly relevant for conditions like rosacea. Palmitoyl Tetrapeptide-7 demonstrates its anti-inflammatory effects by downregulating Interleukin-6 (IL-6), a key cytokine in inflammatory responses. Acetyl Tetrapeptide-15 offers a distinct neurosensory approach by acting as a µ-opioid receptor agonist to reduce skin sensitivity and discomfort.

The selection of an optimal anti-inflammatory peptide is contingent on the specific inflammatory pathways being targeted and the desired therapeutic outcome. This guide provides the foundational data and methodologies to inform such critical decisions.

Quantitative Performance Data

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of this compound and its comparators. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Efficacy of Anti-Inflammatory Peptides

PeptideTarget Cell/TissueInflammatory StimulusMeasured EndpointConcentration% Inhibition / ReductionReference
This compound Human Dermal FibroblastsInterleukin-1 (IL-1)IL-8 Production10⁻⁷ M64%[1][2]
This compound Human KeratinocytesUVB IrradiationIL-8 Production10⁻⁷ M32%[1]
This compound Human Skin ExplantsSubstance PEdema10⁻⁷ M60%[1]
This compound Human Skin ExplantsSubstance PVasodilation (vessel size)10⁻⁷ M51%[1]
Acetyl Tetrapeptide-40 Not SpecifiedSubstance PSubstance P LevelsNot SpecifiedUp to 70%Not Found in Search
Palmitoyl Tetrapeptide-7 Not SpecifiedNot SpecifiedIL-6 SecretionNot SpecifiedNot Specified[3]
Acetyl Hexapeptide-49 KeratinocytesNot SpecifiedIL-6 Production0.5 mg/mL69.6%[1]
Acetyl Hexapeptide-49 KeratinocytesNot SpecifiedIL-8 Production0.5 mg/mL71.5%[1]

Note: Data for Acetyl Tetrapeptide-40's effect on Substance P and Palmitoyl Tetrapeptide-7's effect on IL-6 were mentioned in descriptive terms in the search results, but specific quantitative data with concentrations was not available.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory activity of these peptides is rooted in their ability to modulate specific signaling pathways.

This compound: MC1-R Modulation

This compound acts as a competitive antagonist of the Melanocortin 1 Receptor (MC1-R).[4][5][6][7] By binding to MC1-R, it blocks the binding of α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α.[4][7] This mechanism is crucial in both UV-induced and irritant-induced inflammation. Furthermore, this compound can mitigate neurogenic inflammation by reducing the effects of Substance P, a neuropeptide that triggers vasodilation and edema.[4][7]

Tripeptide_8_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Skin Cell (e.g., Keratinocyte) UVB UVB alpha_MSH α-MSH UVB->alpha_MSH Irritants Irritants Irritants->alpha_MSH Substance_P Substance_P Vasodilation_Edema Vasodilation & Edema Substance_P->Vasodilation_Edema Induces MC1R MC1-R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NFkB->Pro_inflammatory_Cytokines Upregulates Tripeptide_8 This compound Tripeptide_8->MC1R Competitively Inhibits Tripeptide_8->Vasodilation_Edema Inhibits alpha_MSH->MC1R Binds

This compound Signaling Pathway
Acetyl Tetrapeptide-40: Counteracting LL-37

Acetyl Tetrapeptide-40 is specifically designed to counteract the inflammatory effects of the antimicrobial peptide LL-37.[4] Overexpression of LL-37, often seen in inflammatory skin conditions, can trigger the release of pro-inflammatory cytokines IL-6 and IL-8.[4] Acetyl Tetrapeptide-40 inhibits this LL-37-induced inflammatory cascade, thereby reducing skin redness and telangiectasia.

Acetyl_Tetrapeptide_40_Pathway cluster_stimulus Inflammatory Trigger cluster_cell Skin Cell LL_37 LL-37 Cell_Receptor Cell Surface Receptor LL_37->Cell_Receptor Activates Inflammatory_Cascade Inflammatory Cascade Cell_Receptor->Inflammatory_Cascade Initiates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Inflammatory_Cascade->Pro_inflammatory_Cytokines Upregulates Acetyl_Tetrapeptide_40 Acetyl Tetrapeptide-40 Acetyl_Tetrapeptide_40->Inflammatory_Cascade Inhibits

Acetyl Tetrapeptide-40 Signaling Pathway
Palmitoyl Tetrapeptide-7: IL-6 Downregulation

Palmitoyl Tetrapeptide-7 is known to exert its anti-inflammatory effects by reducing the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[3] Elevated levels of IL-6 are associated with an accelerated degradation of the extracellular matrix. By suppressing IL-6, Palmitoyl Tetrapeptide-7 helps to preserve the integrity of the skin's structural components.

Palmitoyl_Tetrapeptide_7_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Skin Cell Stimulus Inflammatory Stimulus Signaling_Pathway Intracellular Signaling Stimulus->Signaling_Pathway Activates IL_6_Production IL-6 Production Signaling_Pathway->IL_6_Production Leads to Palmitoyl_Tetrapeptide_7 Palmitoyl Tetrapeptide-7 Palmitoyl_Tetrapeptide_7->IL_6_Production Inhibits

Palmitoyl Tetrapeptide-7 Signaling Pathway
Acetyl Tetrapeptide-15: Neurosensory Modulation

Acetyl Tetrapeptide-15 takes a different approach by targeting the sensory neurons in the skin. It acts as an agonist for the μ-opioid receptor, which in turn reduces the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[1][8] This mechanism helps to increase the skin's tolerance threshold and reduce sensations of pain and discomfort associated with inflammation.[8]

Acetyl_Tetrapeptide_15_Pathway cluster_neuron Sensory Neuron mu_Opioid_Receptor μ-Opioid Receptor CGRP_Release CGRP Release mu_Opioid_Receptor->CGRP_Release Inhibits Neurogenic_Inflammation Neurogenic Inflammation CGRP_Release->Neurogenic_Inflammation Promotes Acetyl_Tetrapeptide_15 Acetyl Tetrapeptide-15 Acetyl_Tetrapeptide_15->mu_Opioid_Receptor Activates

Acetyl Tetrapeptide-15 Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the anti-inflammatory properties of these peptides.

In Vitro Cytokine Inhibition Assay (e.g., IL-8)

This assay is designed to measure the ability of a test peptide to inhibit the release of a specific pro-inflammatory cytokine, such as IL-8, from cultured human skin cells following stimulation.

1. Cell Culture:

  • Human dermal fibroblasts or keratinocytes are cultured in their respective appropriate growth media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 24-well plates and grown to 80-90% confluency.

2. Treatment:

  • The growth medium is replaced with a serum-free medium for a starvation period (e.g., 24 hours) to synchronize the cells.

  • Cells are pre-treated with various concentrations of the test peptide (e.g., this compound) or a vehicle control for a specified period (e.g., 2 hours).

  • An inflammatory stimulus (e.g., IL-1α at 10 ng/mL or UVB radiation) is then added to the wells (except for the unstimulated control) and incubated for a defined time (e.g., 24 hours).

3. Sample Collection and Analysis:

  • After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • The concentration of the target cytokine (e.g., IL-8) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9][10][11]

4. Data Analysis:

  • A standard curve is generated using recombinant cytokine standards.

  • The absorbance values of the samples are used to determine the cytokine concentration from the standard curve.

  • The percentage of cytokine inhibition is calculated relative to the stimulated control (vehicle-treated).

Cytokine_Inhibition_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Fibroblasts) Start->Cell_Culture Pre_treatment 2. Pre-treatment with Peptide Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., IL-1) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection ELISA 6. ELISA for Cytokine Quantification Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (% Inhibition) ELISA->Data_Analysis End End Data_Analysis->End Erythema_Reduction_Workflow Start Start Subject_Recruitment 1. Subject Recruitment & Washout Start->Subject_Recruitment Baseline_Assessment 2. Baseline Erythema Assessment Subject_Recruitment->Baseline_Assessment Erythema_Induction 3. Erythema Induction (e.g., SLS) Baseline_Assessment->Erythema_Induction Product_Application 4. Application of Peptide & Placebo Erythema_Induction->Product_Application Follow_up_Assessments 5. Follow-up Assessments (Visual & Instrumental) Product_Application->Follow_up_Assessments Data_Analysis 6. Statistical Analysis Follow_up_Assessments->Data_Analysis End End Data_Analysis->End

References

In Vitro Showdown: Tripeptide-8 and Dexamethasone Face Off in Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anti-inflammatory research, particularly within dermatology and drug development, the comparative efficacy of novel compounds against established standards is a critical area of investigation. This guide provides an in-depth, objective in vitro comparison of Tripeptide-8, a synthetic biomimetic peptide, and Dexamethasone (B1670325), a potent corticosteroid. The following analysis, tailored for researchers, scientists, and drug development professionals, synthesizes available experimental data to illuminate the performance, mechanisms, and potential applications of these two anti-inflammatory agents.

Executive Summary

This compound, a lipopeptide derived from proopiomelanocortin (POMC), exerts its anti-inflammatory effects primarily through competitive antagonism of the melanocortin 1 receptor (MC1-R).[1][2] This action modulates the nuclear factor κ-β (NF-κB) signaling pathway, leading to a reduction in pro-inflammatory cytokines.[2] Dexamethasone, a well-established synthetic glucocorticoid, functions by binding to cytosolic glucocorticoid receptors (GR).[3] Upon activation, this complex translocates to the nucleus to suppress the transcription of genes encoding pro-inflammatory mediators like cytokines and chemokines.[3][4]

While direct comparative in vitro studies are limited, this guide consolidates data from various experiments to offer a parallel assessment of their anti-inflammatory capabilities, with a focus on their effects on key inflammatory markers in relevant skin cell models.

Data Presentation: Quantitative Comparison of In Vitro Anti-Inflammatory Activity

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and Dexamethasone. It is important to note that the data are compiled from different studies with varying experimental conditions, including cell types, inflammatory stimuli, and concentrations of the test substances. Therefore, a direct comparison of potency should be made with caution.

Table 1: Inhibition of Pro-Inflammatory Cytokines by this compound

Cell TypeInflammatory StimulusThis compound ConcentrationCytokine MeasuredPercent InhibitionReference
Human KeratinocytesUVB Irradiation10⁻⁷ MIL-832%[5]
Human Dermal FibroblastsInterleukin-1 (IL-1)10⁻⁷ MIL-864%[5][6]

Table 2: Inhibition of Pro-Inflammatory Mediators by Dexamethasone

Cell TypeInflammatory StimulusDexamethasone ConcentrationMediator MeasuredPercent InhibitionReference
Human Fibrosarcoma Cell Line (8387)Interleukin-1α (IL-1α)10⁻⁷ MIL-8Dose-dependent inhibition observed[7]
RAW264.7 MacrophagesLipopolysaccharide (LPS)0.05 mg/mLNitric Oxide (NO)Significant decrease[8]
RAW264.7 MacrophagesLipopolysaccharide (LPS)0.05 mg/mLIL-6Significant inhibition[8]
RAW264.7 MacrophagesLipopolysaccharide (LPS)0.05 mg/mLTNF-αSignificant inhibition[8]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and Dexamethasone are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound acts as a competitive antagonist at the MC1-R, thereby preventing the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH).[2] This interference with MC1-R signaling leads to the downregulation of the NF-κB pathway, a central regulator of inflammation.[2] Consequently, the transcription and release of pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α are reduced.[2][9]

Tripeptide8_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane MC1R MC1-R NFkB NF-κB Pathway MC1R->NFkB Activates alphaMSH α-MSH alphaMSH->MC1R Binds & Activates Tripeptide8 This compound Tripeptide8->MC1R Competitively Inhibits Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NFkB->Cytokines Promotes Transcription

This compound's competitive inhibition at the MC1-R.
Dexamethasone Signaling Pathway

Dexamethasone, being lipophilic, passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[3] This binding event causes the dissociation of heat shock proteins and the translocation of the Dexamethasone-GR complex into the nucleus. Inside the nucleus, this complex can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate the transcription of anti-inflammatory genes, or it can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby repressing the expression of inflammatory genes.[3]

Dexamethasone_Pathway Dexamethasone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) DexGR_complex Dexamethasone-GR Complex GR->DexGR_complex GRE Glucocorticoid Response Elements (GREs) AntiInflammatoryGenes Anti-inflammatory Genes GRE->AntiInflammatoryGenes Upregulates ProInflammatoryGenes Pro-inflammatory Genes (e.g., Cytokines) Dexamethasone Dexamethasone Dexamethasone->GR Binds DexGR_complex->GRE Binds & Activates Transcription DexGR_complex->ProInflammatoryGenes Represses Transcription

Dexamethasone's mechanism via the Glucocorticoid Receptor.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and to aid in the design of future comparative studies.

Protocol 1: Inhibition of UVB-Induced IL-8 Production in Human Keratinocytes (this compound)
  • Cell Culture: Human keratinocytes (e.g., HaCaT) are cultured in a suitable growth medium until they reach 70-80% confluency.

  • UVB Irradiation: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A thin layer of PBS is added, and the cells are exposed to a specific dose of UVB radiation.

  • Treatment: Immediately after irradiation, the PBS is replaced with a fresh culture medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ environment to allow for cytokine production and secretion.

  • Quantification of IL-8: The cell culture supernatant is collected, and the concentration of IL-8 is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of IL-8 inhibition in the this compound-treated groups is calculated relative to the UVB-irradiated, vehicle-treated control group.

Protocol 2: Inhibition of IL-1α-Induced IL-8 Production in Human Fibrosarcoma Cells (Dexamethasone)
  • Cell Culture: Human fibrosarcoma cells (e.g., 8387 cell line) are cultured in an appropriate medium until a near-confluent monolayer is formed.

  • Treatment: The cells are pre-incubated with varying concentrations of Dexamethasone for a specified period before the inflammatory stimulus is added.

  • Inflammatory Stimulation: Recombinant human Interleukin-1α (IL-1α) is added to the culture medium to induce the production of IL-8.

  • Incubation: The cells are incubated for a further 24 hours to allow for the secretion of IL-8 into the supernatant.

  • Quantification of IL-8: The concentration of IL-8 in the cell culture supernatant is measured using a specific radioimmunoassay (RIA) or ELISA.

  • Data Analysis: The level of IL-8 in the Dexamethasone-treated groups is compared to the IL-1α-stimulated control group to determine the extent of inhibition.[7]

Experimental Workflow Diagram

Experimental_Workflow General In Vitro Anti-Inflammatory Assay Workflow start 1. Cell Seeding (e.g., Keratinocytes, Fibroblasts) stimulus 2. Inflammatory Stimulus (e.g., UVB, LPS, IL-1α) start->stimulus treatment 3. Treatment (this compound or Dexamethasone) stimulus->treatment incubation 4. Incubation (e.g., 24 hours) treatment->incubation collection 5. Supernatant Collection incubation->collection quantification 6. Cytokine Quantification (e.g., ELISA, RIA) collection->quantification analysis 7. Data Analysis (% Inhibition) quantification->analysis

A generalized workflow for in vitro anti-inflammatory screening.

Conclusion

This comparative guide highlights the distinct yet potent anti-inflammatory properties of this compound and Dexamethasone. This compound emerges as a targeted modulator of the MC1-R, offering a specific mechanism for controlling inflammation in skin cells. Dexamethasone, a broad-acting anti-inflammatory agent, demonstrates robust suppression of multiple inflammatory mediators. While the available data does not permit a definitive declaration of superior potency due to differing experimental contexts, it is evident that both compounds are effective in vitro. Future head-to-head studies in standardized models are warranted to fully elucidate their relative efficacy and therapeutic potential in various inflammatory conditions.

References

Reproducibility of Tripeptide-8's Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Palmitoyl Tripeptide-8 and its reproducibility across various cell lines, alongside a comparative analysis with other anti-inflammatory peptides. This document synthesizes available experimental data, details relevant protocols, and visualizes key pathways to support further research and development.

Palmitoyl this compound: Mechanism of Action

Palmitoyl this compound is a synthetic lipopeptide, composed of the amino acids arginine, histidine, and phenylalanine, conjugated with palmitic acid to enhance its penetration into the skin. Its primary mechanism of action is the competitive inhibition of α-melanocyte-stimulating hormone (α-MSH) binding to the Melanocortin 1 Receptor (MC1-R). This interaction modulates the inflammatory cascade, leading to a reduction in the release of pro-inflammatory cytokines. By mitigating these inflammatory mediators, Palmitoyl this compound helps to alleviate symptoms of skin irritation like redness and swelling.

Signaling Pathway of Palmitoyl this compound

Palmitoyl_Tripeptide_8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MC1R MC1-R AC Adenylyl Cyclase MC1R->AC Activates aMSH α-MSH aMSH->MC1R Binds PT8 Palmitoyl this compound PT8->MC1R Competitively Inhibits cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines Promotes Transcription

Caption: Palmitoyl this compound competitively inhibits α-MSH binding to MC1-R, leading to the downregulation of pro-inflammatory signaling pathways.

Efficacy of Palmitoyl this compound in Skin-Related Cell Lines

Current research on Palmitoyl this compound has predominantly focused on its effects on keratinocytes and fibroblasts, key cell types in the skin's inflammatory response.

Cell LineInflammatory StimulusMeasured ParameterConcentration of this compoundResult (% Inhibition)
Human KeratinocytesUVB IrradiationIL-8 Production10⁻⁷ M32%[1]
Human Dermal FibroblastsInterleukin-1 (IL-1)IL-8 Production10⁻⁷ M64%[1]
Experimental Protocol: In Vitro Anti-Inflammatory Assay in Human Keratinocytes

This protocol outlines the methodology to assess the ability of Palmitoyl this compound to inhibit UVB-induced IL-8 production.

1. Cell Culture:

  • Culture Normal Human Epidermal Keratinocytes (NHEK) in Keratinocyte Growth Medium (KGM).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells in 24-well plates and grow to 70-80% confluency.

2. Treatment:

  • Prepare stock solutions of Palmitoyl this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in KGM.

  • Pre-incubate the cells with varying concentrations of Palmitoyl this compound for 2 hours.

3. UVB Irradiation:

  • Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Expose the cells to a UVB source (e.g., 230 mJ/cm²).

4. Incubation and Analysis:

  • Add back the medium containing Palmitoyl this compound.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-8 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculate the percentage inhibition of IL-8 production compared to the UVB-irradiated control without the peptide.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

In_Vitro_Anti_Inflammatory_Assay_Workflow start Start: Culture Keratinocytes pretreat Pre-treat with Palmitoyl this compound start->pretreat irradiate UVB Irradiation pretreat->irradiate incubate Incubate for 24h irradiate->incubate collect Collect Supernatant incubate->collect elisa Quantify IL-8 (ELISA) collect->elisa analyze Data Analysis: % Inhibition elisa->analyze end End analyze->end

Caption: Workflow for assessing the anti-inflammatory effect of Palmitoyl this compound on UVB-irradiated keratinocytes.

Reproducibility in Other Cell Lines: A Research Gap

A comprehensive review of the available scientific literature reveals a notable absence of studies investigating the effects of Palmitoyl this compound on non-dermatological cell lines, such as immune cells (e.g., macrophages, lymphocytes) and endothelial cells. This represents a significant gap in our understanding of the peptide's broader anti-inflammatory potential and the reproducibility of its mechanism across different cellular contexts.

To address this, the following sections provide standardized experimental protocols that can be adapted to evaluate the efficacy of Palmitoyl this compound in these cell types.

Proposed Investigation in Immune Cells (Macrophages)

Experimental Protocol: Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is designed to assess the ability of Palmitoyl this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Seed cells in 24-well plates and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of Palmitoyl this compound for 1 hour.

3. Stimulation:

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

4. Incubation and Analysis:

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide (NO) using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Calculate the percentage inhibition of NO and cytokine production.

Proposed Investigation in Endothelial Cells

Experimental Protocol: Endothelial Permeability Assay (Transwell Model)

This protocol evaluates the effect of Palmitoyl this compound on the permeability of an endothelial cell monolayer.

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) on collagen-coated Transwell inserts.

  • Allow the cells to form a confluent monolayer.

2. Treatment:

  • Treat the endothelial monolayer with Palmitoyl this compound for a defined period.

3. Induction of Permeability:

  • Introduce an inflammatory stimulus (e.g., TNF-α or LPS) to the upper chamber to induce permeability.

4. Permeability Measurement:

  • Add a fluorescently labeled high-molecular-weight dextran (B179266) (FITC-Dextran) to the upper chamber.

  • Incubate for a defined period.

  • Measure the fluorescence in the lower chamber using a fluorescence plate reader.

  • A decrease in fluorescence in the lower chamber in the presence of Palmitoyl this compound would indicate a protective effect on endothelial barrier function.

Comparative Analysis with Alternative Anti-Inflammatory Peptides

Several other peptides are utilized for their anti-inflammatory properties. This section compares Palmitoyl this compound with two notable alternatives: Acetyl Tetrapeptide-40 and Palmitoyl Tetrapeptide-7.

FeaturePalmitoyl this compoundAcetyl Tetrapeptide-40Palmitoyl Tetrapeptide-7
Mechanism of Action Competitive inhibitor of α-MSH at MC1-R, reducing pro-inflammatory cytokine release (IL-6, IL-8, TNF-α).Decreases the release of pro-inflammatory interleukins (IL-6 and IL-8) and inhibits Substance P.[2][3][4][5][6]Suppresses the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Primary Target Cells (Documented) Keratinocytes, FibroblastsKeratinocytesKeratinocytes, Fibroblasts
Quantitative Data (In Vitro) - 32% inhibition of IL-8 in UVB-irradiated keratinocytes.[1]- 64% inhibition of IL-8 in IL-1 stimulated fibroblasts.[1]- 24.2% decrease in IL-6 and 22.8% decrease in IL-8 in LL-37-induced keratinocytes.[7]- Up to 70% reduction in Substance P levels.[2]- Up to 40% reduction in IL-6 production.- 86% reduction in interleukin production in UV-irradiated cells.

Conclusion

Palmitoyl this compound demonstrates significant anti-inflammatory effects in skin-related cell lines, primarily through the inhibition of the MC1-R signaling pathway. Its ability to reduce pro-inflammatory cytokines like IL-8 in keratinocytes and fibroblasts is well-documented. However, a critical gap exists in the scientific literature regarding its efficacy and reproducibility in other relevant cell types, such as immune and endothelial cells.

The provided experimental protocols offer a framework for researchers to investigate the broader therapeutic potential of Palmitoyl this compound. A comparative analysis with other anti-inflammatory peptides, such as Acetyl Tetrapeptide-40 and Palmitoyl Tetrapeptide-7, highlights the diverse mechanisms through which peptides can modulate inflammatory responses. Further research into the effects of Palmitoyl this compound on a wider range of cell lines is warranted to fully elucidate its therapeutic applications in dermatology and beyond.

References

Tripeptide-8 in Inflammation: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tripeptide-8's anti-inflammatory efficacy, primarily focusing on in vitro and ex vivo data due to the limited availability of public in vivo animal studies. The performance of other peptides in established animal models of skin inflammation is included to offer a comparative context.

Palmitoyl this compound, a synthetic peptide, has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in cutaneous inflammation. Its primary mechanism of action involves functioning as an agonist for the melanocortin 1 receptor (MC1R), which plays a crucial role in down-regulating inflammatory responses.[1][2][3] This interaction helps to mitigate the release of pro-inflammatory cytokines and counteract the effects of neurogenic inflammation.

Efficacy of Palmitoyl this compound: In Vitro and Ex Vivo Evidence

Comprehensive in vitro and ex vivo studies have elucidated the anti-inflammatory potential of Palmitoyl this compound. Key findings demonstrate its ability to significantly reduce the production of inflammatory mediators and visible signs of inflammation in human cell cultures and skin explants.

Inhibition of Pro-Inflammatory Cytokines

In controlled laboratory settings, Palmitoyl this compound has been shown to effectively suppress the release of interleukin-8 (IL-8), a key chemokine involved in inflammatory responses.[4][5]

Table 1: In Vitro Inhibition of IL-8 by Palmitoyl this compound [4][5]

Cell TypeInflammatory StimulusThis compound ConcentrationIL-8 InhibitionPositive Control
Human KeratinocytesUVB Irradiation10⁻⁷ M32%α-MSH (comparable inhibition)
Human Dermal FibroblastsInterleukin-1 (IL-1)10⁻⁷ M64%α-MSH (less potent)
Attenuation of Neurogenic Inflammation

Palmitoyl this compound has shown significant efficacy in reducing the markers of neurogenic inflammation, which is triggered by the release of neuropeptides like Substance P from nerve endings in the skin.[2][4]

Table 2: Ex Vivo Effects of Palmitoyl this compound on Neurogenic Inflammation in Human Skin Explants [5]

Inflammatory MarkerInflammatory StimulusThis compound TreatmentOutcome
VasodilationSubstance PPalmitoyl this compoundSignificant reduction in the number and size of dilated capillaries
EdemaSubstance PPalmitoyl this compound60% reduction in edema

Comparative Efficacy in Animal Models of Skin Inflammation

Atopic Dermatitis Murine Model

A novel acetylated tetrapeptide, N-acetyl-Arg-Leu-Tyr-Glu (Ac-RLYE), has been investigated in a murine model of atopic dermatitis (AD).[6] This model typically involves inducing AD-like symptoms, such as ear thickness and dermatitis, to assess the therapeutic potential of new compounds.[6]

Table 3: Efficacy of Acetylated Tetrapeptide (Ac-RLYE) in a Murine Atopic Dermatitis Model [6]

Animal ModelTreatmentKey Findings
Murine Atopic Dermatitis ModelTopical Ac-RLYE- Reduced ear thickness and dermatitis severity- Decreased infiltration of mast cells and eosinophils- Inhibited IgE secretion- Restored filaggrin (skin barrier protein) levels- Downregulated Th1, Th2, and Th17 cytokine gene expression
Psoriasis Murine Model

The imiquimod-induced psoriasis model in mice is a standard for studying psoriatic inflammation.[7][8] A study on a tripeptide analogue of KdPT, WOL074-019, demonstrated its anti-inflammatory effects in this model.[9]

Table 4: Efficacy of Tripeptide Analogue (WOL074-019) in a Murine Psoriasis Model [9]

Animal ModelTreatmentKey Findings
Imiquimod-Induced Psoriasis in MiceTopical 1% WOL074-019 cream- Significant amelioration of skin inflammation- Reduced epidermal thickness- Decreased activation of effector T-cells (Th1 and Th17)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Palmitoyl this compound Anti-Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Keratinocytes / Fibroblasts Keratinocytes / Fibroblasts Inflammatory Stimulus->Keratinocytes / Fibroblasts Activates Pro-inflammatory Cytokines (IL-8) Pro-inflammatory Cytokines (IL-8) Keratinocytes / Fibroblasts->Pro-inflammatory Cytokines (IL-8) Releases MC1R MC1R MC1R->Keratinocytes / Fibroblasts Inhibits Palmitoyl this compound Palmitoyl this compound Palmitoyl this compound->MC1R Activates Inflammation Inflammation Pro-inflammatory Cytokines (IL-8)->Inflammation Promotes

Caption: Palmitoyl this compound Signaling Pathway.

G cluster_1 Experimental Workflow for In Vivo Murine Model of Skin Inflammation cluster_2 Endpoints Animal Model Selection Animal Model Selection (e.g., BALB/c mice) Induction of Inflammation Induction of Inflammation (e.g., Topical Imiquimod (B1671794) for Psoriasis or Oxazolone for Atopic Dermatitis) Animal Model Selection->Induction of Inflammation Treatment Application Treatment Application (Topical Peptide or Vehicle) Induction of Inflammation->Treatment Application Evaluation of Endpoints Evaluation of Endpoints Treatment Application->Evaluation of Endpoints Data Analysis Data Analysis Evaluation of Endpoints->Data Analysis Clinical Scoring Clinical Scoring (Erythema, Scaling, Thickness) Evaluation of Endpoints->Clinical Scoring Histology Histology (Epidermal Thickness, Cell Infiltration) Evaluation of Endpoints->Histology Cytokine Analysis Cytokine Analysis (e.g., IL-17, IL-23) Evaluation of Endpoints->Cytokine Analysis

Caption: Workflow for In Vivo Murine Model.

Experimental Protocols

In Vitro Inhibition of UVB-Induced IL-8 in Keratinocytes[4]
  • Cell Culture: Normal human keratinocytes (NCTC 2544) are cultured to 80% confluency.

  • UVB Irradiation: Cells are exposed to 230 mJ/cm² of UVB radiation to induce an inflammatory response.

  • Treatment: Following irradiation, cells are incubated for 24 hours with or without Palmitoyl this compound (at concentrations of 10⁻⁷ M and 10⁻⁹ M) or a positive control (α-MSH at 10⁻¹¹ M).

  • Quantification: The concentration of IL-8 in the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Ex Vivo Substance P-Induced Neurogenic Inflammation in Skin Explants[4]
  • Tissue Preparation: Human skin explants are obtained and cultured.

  • Induction of Inflammation: Neurogenic inflammation is induced by exposing the skin explants to Substance P.

  • Treatment: Palmitoyl this compound is co-administered with Substance P.

  • Analysis: The explants are histologically analyzed for changes in vasodilation (number and size of capillaries) and edema (separation of collagen bundles).

In Vivo Murine Model of Atopic Dermatitis[6]
  • Animal Model: A suitable mouse strain (e.g., NC/Nga) is used.

  • Induction of Atopic Dermatitis: AD-like skin lesions are induced, for example, by repeated topical application of an allergen like ovalbumin or a hapten such as oxazolone.[10][11]

  • Treatment: A formulation containing the test peptide (e.g., Acetylated Tetrapeptide) or a vehicle control is applied topically to the inflamed area.

  • Evaluation: Disease severity is assessed by measuring ear thickness, clinical scoring of dermatitis, histological analysis of skin biopsies for immune cell infiltration, and molecular analysis of skin and serum for cytokine and IgE levels.

In Vivo Murine Model of Psoriasis[7][8]
  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Induction of Psoriasis: A daily topical application of imiquimod cream is administered to a shaved area of the back to induce psoriasis-like skin inflammation.[7][8]

  • Treatment: The test peptide formulated in a suitable vehicle (e.g., a cream) is applied topically to the inflamed skin. A vehicle-only group and a positive control group (e.g., a topical corticosteroid) are included.

  • Evaluation: The severity of inflammation is scored daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI). At the end of the study, skin biopsies are taken for histological analysis of epidermal thickness and immune cell infiltration. Cytokine levels in the skin or draining lymph nodes may also be measured.[9]

References

A Comparative Analysis of Palmitoylated vs. Non-Palmitoylated Tripeptide-8 for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive side-by-side comparison of palmitoylated and non-palmitoylated Tripeptide-8, tailored for researchers, scientists, and drug development professionals. The addition of a palmitoyl (B13399708) group, a 16-carbon fatty acid, to this compound (comprising arginine, histidine, and phenylalanine) significantly alters its physicochemical properties and biological activity. This comparison summarizes the available experimental data and provides detailed methodologies for key assays to facilitate further research and development.

Physicochemical and Biological Properties: A Side-by-Side Comparison

The conjugation of palmitic acid to this compound is a critical modification that enhances its performance, particularly in dermatological applications. This process, known as palmitoylation, increases the lipophilicity of the peptide, which in turn improves its ability to penetrate the skin's lipid barrier.[1][2]

PropertyPalmitoylated this compoundNon-Palmitoylated this compound (Inferred)
INCI Name Palmitoyl this compoundThis compound
Composition Tripeptide (Arginine, Histidine, Phenylalanine) conjugated to Palmitic AcidTripeptide (Arginine, Histidine, Phenylalanine)
Lipophilicity HighLow
Aqueous Solubility LowHigh
Skin Penetration EnhancedLimited
Biological Half-life Likely extended due to increased binding to albumin and cell membranesShorter
Mechanism of Action Competitive inhibitor of Melanocortin 1 Receptor (MC1-R)[3][4]Likely retains the ability to bind to MC1-R, but with lower affinity and efficacy due to reduced membrane interaction.
Primary Function Anti-inflammatory, soothing, reduces redness and edema[3][5]Potential for anti-inflammatory activity, but likely less potent due to poor skin penetration and lower receptor interaction.

Efficacy Data: Palmitoyl this compound in Action

Palmitoyl this compound has demonstrated significant efficacy in modulating inflammatory responses in the skin.[6] Its primary mechanism involves competitively inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to the Melanocortin 1 Receptor (MC1-R).[3][4] This action leads to a downstream reduction in the release of pro-inflammatory cytokines.[3]

Experimental ModelStimulusKey EndpointResult with Palmitoyl this compound
Human KeratinocytesUVB RadiationIL-8 ProductionUp to 32% inhibition[7]
Human FibroblastsInterleukin-1 (IL-1)IL-8 ProductionUp to 64% inhibition[6][7]
Human Skin ExplantsSubstance PVasodilation (size of dilated vessels)Up to 51% reduction[7]
Human Skin ExplantsSubstance PEdemaUp to 60% reduction[7]

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the action and evaluation of this compound, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_0 Palmitoyl this compound Signaling Pathway Inflammatory Stimuli\n(e.g., UV, Substance P) Inflammatory Stimuli (e.g., UV, Substance P) α-MSH α-MSH Inflammatory Stimuli\n(e.g., UV, Substance P)->α-MSH Induces Release MC1-R MC1-R α-MSH->MC1-R Binds & Activates Pro-inflammatory Cytokines\n(IL-1, IL-6, IL-8, TNF-α) Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) MC1-R->Pro-inflammatory Cytokines\n(IL-1, IL-6, IL-8, TNF-α) Modulates Release Palmitoyl this compound Palmitoyl this compound Palmitoyl this compound->MC1-R Competitively Inhibits Inflammation\n(Redness, Swelling, Edema) Inflammation (Redness, Swelling, Edema) Pro-inflammatory Cytokines\n(IL-1, IL-6, IL-8, TNF-α)->Inflammation\n(Redness, Swelling, Edema) Leads to

Caption: Signaling pathway of Palmitoyl this compound.

G cluster_1 In Vitro Cytokine Release Assay Workflow Cell Culture\n(e.g., Keratinocytes) Cell Culture (e.g., Keratinocytes) Treatment\n(Palmitoyl this compound) Treatment (Palmitoyl this compound) Cell Culture\n(e.g., Keratinocytes)->Treatment\n(Palmitoyl this compound) Inflammatory Challenge\n(e.g., UVB, IL-1) Inflammatory Challenge (e.g., UVB, IL-1) Treatment\n(Palmitoyl this compound)->Inflammatory Challenge\n(e.g., UVB, IL-1) Incubation Incubation Inflammatory Challenge\n(e.g., UVB, IL-1)->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cytokine Quantification\n(e.g., ELISA) Cytokine Quantification (e.g., ELISA) Supernatant Collection->Cytokine Quantification\n(e.g., ELISA) Data Analysis Data Analysis Cytokine Quantification\n(e.g., ELISA)->Data Analysis

Caption: Experimental workflow for an in vitro cytokine release assay.

Detailed Experimental Protocols

In Vitro Inhibition of IL-8 Production in Human Keratinocytes

Objective: To determine the ability of Palmitoyl this compound to inhibit UVB-induced production of the pro-inflammatory cytokine IL-8 in human keratinocytes.

Methodology:

  • Cell Culture: Human epidermal keratinocytes are cultured in a suitable growth medium until they reach approximately 80% confluence.

  • Treatment: Cells are pre-incubated with varying concentrations of Palmitoyl this compound for a specified period.

  • UVB Irradiation: The cell culture medium is removed, and the cells are exposed to a controlled dose of UVB radiation.

  • Incubation: Fresh medium (containing the respective concentrations of Palmitoyl this compound) is added, and the cells are incubated for 24 hours to allow for cytokine production and release.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of IL-8 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of IL-8 inhibition is calculated by comparing the results from the Palmitoyl this compound-treated cells to the UVB-irradiated, untreated control cells.

Ex Vivo Assay on Human Skin Explants

Objective: To evaluate the efficacy of Palmitoyl this compound in reducing vasodilation and edema in a human skin model of neurogenic inflammation.

Methodology:

  • Skin Explant Preparation: Fresh human skin explants are obtained from surgical procedures and cultured at the air-liquid interface.

  • Induction of Inflammation: Neurogenic inflammation is induced by treating the skin explants with Substance P, a neuropeptide known to cause vasodilation.

  • Treatment: A subset of the Substance P-treated explants is co-treated with Palmitoyl this compound.

  • Incubation: The explants are incubated for a defined period (e.g., 24 hours).

  • Histological Analysis: The skin explants are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

  • Evaluation of Vasodilation and Edema: The stained sections are examined microscopically to assess changes in the diameter of blood vessels and the presence of dermal edema. Image analysis software can be used for quantification.

  • Data Analysis: The extent of vasodilation and edema in the Palmitoyl this compound-treated group is compared to the Substance P-only control group to determine the percentage of reduction.

Conclusion

The addition of a palmitoyl group to this compound is a strategic modification that significantly enhances its therapeutic potential for inflammatory skin conditions. The resulting lipopeptide, Palmitoyl this compound, exhibits improved skin penetration and potent anti-inflammatory activity by modulating the MC1-R signaling pathway. While direct experimental data on non-palmitoylated this compound is scarce, its physicochemical properties suggest it would be a less effective topical agent due to its lower lipophilicity and consequently poorer skin absorption. The provided experimental protocols offer a framework for further investigation and validation of the comparative efficacy of these two molecules.

References

A Comparative Analysis of the Immunomodulatory Effects of Tripeptide-8 and Other Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of Tripeptide-8 against other notable peptides, Acetyl Dipeptide-1 Cetyl Ester, and the antioxidant compound N-Acetyl-L-cysteine. The information presented is supported by available experimental data to aid in research and development applications.

Introduction

The modulation of the immune response is a critical therapeutic strategy for a variety of inflammatory conditions. Peptides, with their high specificity and potency, have emerged as significant candidates for immunomodulation. This guide focuses on Palmitoyl this compound, a synthetic neuropeptide, and compares its anti-inflammatory and soothing properties with Acetyl Dipeptide-1 Cetyl Ester, a neurotransmitter-inhibiting peptide, and N-Acetyl-L-cysteine (NAC), a well-established antioxidant and immunomodulatory agent.

Peptide Profiles and Mechanisms of Action

Palmitoyl this compound (this compound)

Composed of arginine, histidine, and phenylalanine attached to palmitic acid, Palmitoyl this compound is a biomimetic peptide derived from the proopiomelanocortin (POMC).[1] Its primary mechanism of action is the competitive antagonism of the melanocortin 1 receptor (MC1-R).[1][2] By binding to MC1-R, it inhibits the pro-inflammatory cascade typically initiated by α-melanocyte-stimulating hormone (α-MSH), leading to a downregulation in the production of key inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Furthermore, this compound is effective in mitigating neurogenic inflammation by reducing the effects of Substance P, a neuropeptide that induces vasodilation and edema.[2][4] This dual action makes it particularly suitable for applications targeting sensitive and reactive skin.[2]

Acetyl Dipeptide-1 Cetyl Ester

This synthetic dipeptide, composed of tyrosine and arginine with a cetyl ester modification, functions as a "messenger of tranquility."[5][6] It works by stimulating nerve cells to release met-enkephalin, an endogenous opioid peptide with pain-relieving properties.[5][7] This action helps to "relax" skin cells and reduce sensations of irritation from various stimuli.[6] It is also suggested to inhibit the release of Substance P, thereby reducing neurogenic inflammation.[3] While its primary role is in soothing and reducing skin sensitivity, it is also purported to diminish the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[3]

N-Acetyl-L-cysteine (NAC)

N-Acetyl-L-cysteine is a derivative of the amino acid L-cysteine and is a precursor to the potent antioxidant glutathione (B108866) (GSH).[8] Its immunomodulatory effects are largely attributed to its ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[8][9] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1, IL-6, and IL-8.[9][10] By suppressing NF-κB activation, NAC can effectively reduce the production of these inflammatory mediators.[8]

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data on the immunomodulatory effects of this compound. Direct comparative quantitative data for Acetyl Dipeptide-1 Cetyl Ester and N-Acetyl-L-cysteine in the same experimental models are limited in the reviewed literature.

Table 1: Inhibition of Pro-inflammatory Cytokines

Peptide/CompoundCell TypeStimulantCytokineConcentration% InhibitionReference
Palmitoyl this compoundKeratinocytesUVBIL-8-up to 32%[1]
Palmitoyl this compoundFibroblastsIL-1αIL-810⁻⁷ Mup to 64%[1][4]
N-Acetyl-L-cysteineMicroglial cellsLPSTNF-α20 mM>80 times reduction[11]
N-Acetyl-L-cysteineAlveolar MacrophagesLPSTNF-α, IL-1β10 mMSignificant reduction[12]

Table 2: Effects on Neurogenic Inflammation

Peptide/CompoundModelParameter% ReductionReference
Palmitoyl this compoundSkin explants (Substance P-induced)Edema60%[1]
Palmitoyl this compoundSkin explants (Substance P-induced)Vasodilation (vessel size)51%[1]
Palmitoyl this compoundSkin explants (Substance P-induced)Vasodilation (number of dilated capillaries)30%[1]

Experimental Protocols

1. In Vitro Cytokine Release Assay (ELISA)

This protocol is designed to assess the ability of a peptide to inhibit the release of pro-inflammatory cytokines from cultured cells.

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., HDF) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the test peptide (e.g., Palmitoyl this compound at various concentrations) for a pre-incubation period of 1-2 hours.

  • Stimulation: An inflammatory stimulus is added to the wells. Common stimuli include Lipopolysaccharide (LPS) (1 µg/mL) or a pro-inflammatory cytokine like TNF-α (10 ng/mL) or IL-1α.

  • Incubation: The plates are incubated for 24 hours to allow for cytokine production.

  • Supernatant Collection: After incubation, the culture supernatants are collected.

  • Cytokine Quantification: The concentration of the target cytokine (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine release by the test peptide is calculated by comparing the results from treated cells to those of the stimulated, untreated control cells.

2. Ex Vivo Neurogenic Inflammation Assay

This protocol assesses a peptide's ability to counteract the effects of Substance P-induced inflammation in a skin explant model.

  • Tissue Preparation: Human skin explants are obtained from cosmetic surgery with ethical approval. The explants are maintained in a suitable culture medium at an air-liquid interface.

  • Treatment: To induce neurogenic inflammation, the skin explants are treated with Substance P (e.g., 10⁻⁵ M). A subset of these explants is co-treated with the test peptide (e.g., Palmitoyl this compound at 10⁻⁷ M).

  • Incubation: The explants are incubated for a defined period (e.g., 24 hours).

  • Histological Analysis: Following incubation, the skin explants are fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E).

  • Evaluation of Edema and Vasodilation: The stained sections are examined under a microscope. Edema is assessed by observing the separation of collagen bundles in the dermis. Vasodilation is evaluated by measuring the diameter and counting the number of dilated blood vessels. Image analysis software can be used for quantification.

  • Data Analysis: The extent of edema and vasodilation in the peptide-treated group is compared to the Substance P-only group to determine the percentage of reduction.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow.

Tripeptide_8_Signaling_Pathway cluster_membrane Cell Membrane MC1R MC1-R NF_kB NF-κB Activation MC1R->NF_kB Inhibits alpha_MSH α-MSH alpha_MSH->MC1R Binds & Activates Tripeptide_8 This compound Tripeptide_8->MC1R Competitively Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Activates Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) NF_kB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Signaling pathway of this compound's anti-inflammatory action.

Acetyl_Dipeptide_1_Signaling_Pathway cluster_nerve Nerve Cell Nerve_Cell Nerve Cell Met_Enkephalin Met-enkephalin (Opioid Peptide) Nerve_Cell->Met_Enkephalin Releases Acetyl_Dipeptide_1 Acetyl Dipeptide-1 Cetyl Ester Acetyl_Dipeptide_1->Nerve_Cell Stimulates Opioid_Receptor Opioid Receptor on Skin Cell Met_Enkephalin->Opioid_Receptor Binds & Activates Soothing_Effect Soothing & Calming Effect Opioid_Receptor->Soothing_Effect Induces

Caption: Mechanism of action for Acetyl Dipeptide-1 Cetyl Ester.

NAC_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates NAC N-Acetyl-L-cysteine (NAC) NAC->IKK Inhibits

Caption: N-Acetyl-L-cysteine's inhibition of the NF-κB pathway.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells pretreat Pre-treat with Test Peptide seed_cells->pretreat stimulate Add Inflammatory Stimulus pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for Cytokine Quantification collect->elisa analyze Data Analysis: Calculate % Inhibition elisa->analyze end End analyze->end

Caption: General experimental workflow for an in vitro cytokine release assay.

References

Unveiling the Preclinical Promise of Tripeptide-8: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of therapeutic innovation, the quest for novel anti-inflammatory and soothing agents is paramount. This guide provides a comprehensive preclinical validation of Tripeptide-8, presenting its therapeutic potential in comparison to other relevant peptides. Through a meticulous review of experimental data, we aim to equip scientists with the critical information needed to assess its viability for future dermatological and therapeutic applications.

This compound, a synthetic peptide, has emerged as a compelling candidate for mitigating inflammatory responses.[1] This guide delves into its mechanism of action, supported by quantitative data from preclinical studies, and contrasts its performance with that of other peptides utilized in similar therapeutic contexts.

Comparative Analysis of Anti-Inflammatory Peptides

To contextualize the therapeutic potential of this compound, this section presents a comparative analysis with other well-established anti-inflammatory peptides. The following tables summarize key preclinical findings, offering a clear side-by-side comparison of their efficacy.

Table 1: In Vitro Efficacy of Anti-Inflammatory Peptides

PeptideAssayStimulantKey FindingReference
Palmitoyl this compound IL-8 Production in KeratinocytesUVBUp to 32% inhibition[2]
Palmitoyl this compound IL-8 Production in FibroblastsIL-1Up to 64% inhibition[2]
Acetyl Tetrapeptide-40IL-6 and IL-8 Production in KeratinocytesLL-37Significant reduction in a dose-dependent manner[3]
Palmitoyl Tetrapeptide-7IL-6 Production in KeratinocytesUVBSignificant reduction[3]
Acetyl Hexapeptide-49IL-6 and IL-8 Production in KeratinocytesPAR-2 agonist69.6% and 71.5% decrease, respectively[2]

Table 2: Ex Vivo/In Vivo Efficacy of Anti-Inflammatory Peptides

PeptideModelKey FindingReference
Palmitoyl this compound Skin Explants (Substance P-induced)Reduction in dilated capillaries (30%) and vessel size (51%); Edema reduction (60%)[2][4]
Tripeptide-85 Human Clinical Trial (Sebum Production)Significant reduction of sebum levels on the forehead by 31.5% after 28 days and 29.7% after 56 days.[5]
Acetyl Tetrapeptide-15In Vivo (Capsaicin-induced stinging)Increased tolerance to capsaicin-induced stinging[2]

Delving into the Mechanism of Action

Palmitoyl this compound exerts its anti-inflammatory effects primarily by acting as a competitive antagonist for the melanocortin 1 receptor (MC1-R).[3][6] By binding to MC1-R, it blocks the pro-inflammatory cascade typically initiated by α-melanocyte-stimulating hormone (α-MSH), leading to a downregulation in the production of inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α.[3][6][7] This mechanism effectively mitigates both UV-induced and neurogenic inflammation.[3][4]

Another peptide, Tripeptide-85, has been shown to regulate the melanocortin 5 receptor (MC5R), leading to a downregulation of markers involved in sebocyte development and differentiation, such as PLIN2, MYC, and SCD.[5][8] This results in reduced sebum production.[5][8]

cluster_0 Palmitoyl this compound Pathway α-MSH α-MSH MC1-R MC1-R α-MSH->MC1-R Binds Pro-inflammatory Cytokines Pro-inflammatory Cytokines MC1-R->Pro-inflammatory Cytokines Activates Production Palmitoyl this compound Palmitoyl this compound Palmitoyl this compound->MC1-R Competitively Inhibits

Palmitoyl this compound's anti-inflammatory mechanism.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments.

In Vitro Anti-Inflammatory Peptide Screening

Objective: To assess the ability of a peptide to inhibit the release of pro-inflammatory cytokines from skin cells following a specific stimulus.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or dermal fibroblasts are cultured in their respective appropriate media until they reach approximately 80% confluency.[7]

  • Peptide Pre-treatment: Cells are pre-incubated with varying concentrations of the test peptide (e.g., Palmitoyl this compound) for a predetermined period (e.g., 2-24 hours). A vehicle control (the solvent used to dissolve the peptide) is also included.

  • Inflammatory Stimulus: Following pre-treatment, an inflammatory stimulus is introduced. This can include:

    • UVB Radiation: For modeling sun-induced inflammation.[2]

    • Pro-inflammatory Cytokines: Such as IL-1α or TNF-α.[9]

    • Neuropeptides: Like Substance P to induce neurogenic inflammation.[4]

    • Other stimulants: Such as LL-37 or PAR-2 agonists.[2][3]

  • Incubation: The cells are incubated for a specified duration (e.g., 24 hours) to allow for cytokine production and release into the culture medium.[9]

  • Quantification: The culture supernatant is collected, and the concentration of the target cytokine (e.g., IL-6, IL-8) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

  • Data Analysis: The percentage of cytokine inhibition by the test peptide is calculated by comparing the results from the peptide-treated cells to the stimulated, untreated control cells.[9]

Cell_Culture 1. Culture Skin Cells (e.g., Keratinocytes) Peptide_Treatment 2. Pre-treat with This compound Cell_Culture->Peptide_Treatment Inflammatory_Stimulus 3. Apply Inflammatory Stimulus (e.g., UVB) Peptide_Treatment->Inflammatory_Stimulus Incubation 4. Incubate for Cytokine Release Inflammatory_Stimulus->Incubation ELISA 5. Measure Cytokine Levels (ELISA) Incubation->ELISA Data_Analysis 6. Analyze Data and Calculate Inhibition ELISA->Data_Analysis

Workflow for in vitro anti-inflammatory screening.
Ex Vivo Skin Explant Model of Neurogenic Inflammation

Objective: To evaluate the effect of a peptide on inflammation and vasodilation in a human skin tissue model.

Methodology:

  • Tissue Preparation: Human skin explants are obtained from cosmetic surgeries with ethical approval. The explants are maintained in a suitable culture medium.[3]

  • Inflammatory Induction: Neurogenic inflammation is induced by topically applying Substance P to the skin explants.[4]

  • Peptide Application: Concurrently, the test peptide (e.g., Palmitoyl this compound) or a vehicle control is applied to the explants.[3]

  • Incubation: The skin explants are incubated for a set period (e.g., 24-48 hours).[3]

  • Histological Analysis: After incubation, the explants are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination.

  • Data Analysis: The number and size of dilated blood vessels in the dermis are quantified using microscopy and image analysis software. The degree of edema is also assessed. The results from the peptide-treated group are compared to the Substance P-only control group.[10]

Conclusion

The preclinical data robustly supports the therapeutic potential of this compound as a potent anti-inflammatory and soothing agent. Its well-defined mechanism of action, centered on the competitive inhibition of the MC1-R, provides a strong rationale for its efficacy in mitigating both UV-induced and neurogenic inflammation. The comparative analysis demonstrates its competitive performance against other peptides in the field. The detailed experimental protocols provided herein offer a solid foundation for researchers to further validate and expand upon these promising findings, paving the way for the development of innovative therapies for inflammatory skin conditions.

References

Safety Operating Guide

Proper Disposal of Tripeptide-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tripeptide-8, ensuring compliance and laboratory safety. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is generally not classified as a hazardous substance.[1] However, proper disposal is crucial to maintain a safe laboratory environment and to prevent potential ecological impact.[1][2] Disposal procedures should always align with local, state, and federal regulations.[1]

Summary of Key Disposal Data

ParameterValue/InformationSource
Hazard Classification Not a hazardous substance or mixture[1]
Toxicological Properties The toxicological effects have not been thoroughly studied.[1]
Ecological Information Avoid release into the environment. Runoff from fire control or dilution water may cause pollution.[1]
Disposal Consideration Dispose of substance in accordance with prevailing country, federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling, ensure appropriate PPE is worn, including safety glasses and gloves.

2. Waste Characterization:

  • Confirm that the this compound waste is not mixed with any hazardous materials. If it is, the mixture must be treated as hazardous waste.

  • Consult the Safety Data Sheet (SDS) for any specific handling instructions.[1][2]

3. Containerization:

  • Place the this compound waste into a designated, leak-proof, and sealable container.

  • The container must be clearly labeled as "Non-Hazardous Waste" and specify "this compound".

4. Storage:

  • Store the waste container in a designated waste accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.[2]

5. Disposal:

  • For solid this compound:

    • Small quantities of uncontaminated solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.

  • For this compound solutions (aqueous):

    • Small quantities of dilute, non-hazardous aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, subject to institutional and local wastewater regulations. Always verify your institution's specific policies on drain disposal.

  • For larger quantities or when in doubt:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

6. Documentation:

  • Maintain a log of all disposed chemical waste, including non-hazardous materials, as per your institution's guidelines.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe assess Is waste mixed with hazardous chemicals? ppe->assess yes Yes assess->yes no No assess->no hazardous_waste Treat as Hazardous Waste (Follow institutional hazardous waste protocol) yes->hazardous_waste non_hazardous Treat as Non-Hazardous Waste no->non_hazardous end End: Disposal Complete hazardous_waste->end containerize Containerize and Label Waste non_hazardous->containerize disposal_decision Select Disposal Method containerize->disposal_decision solid Solid Waste disposal_decision->solid Solid solution Aqueous Solution disposal_decision->solution Aqueous trash Dispose in Labeled Non-Hazardous Solid Waste solid->trash drain Drain Disposal (if permitted by institution) with copious water solution->drain trash->end ehs Contact Environmental Health & Safety (EHS) for pickup/guidance drain->ehs If not permitted or large quantity drain->end If permitted and small quantity ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill or accidental release of this compound, follow these procedures:

  • Ensure adequate ventilation. [2]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

  • For solid spills:

    • Sweep up the material and place it in a suitable, closed container for disposal.[3]

    • Avoid generating dust.[2]

  • For liquid spills:

    • Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[3]

  • Prevent the spill from entering drains or waterways. [2]

  • Clean the spill area thoroughly with soap and water.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Comprehensive Safety and Handling Protocol for Tripeptide-8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal procedures for Tripeptide-8, tailored for research scientists and drug development professionals. The following protocols are designed to ensure a safe laboratory environment and proper management of this non-hazardous peptide.

Personal Protective Equipment (PPE)

While this compound is generally considered non-hazardous, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The recommended PPE for handling this compound, particularly in its pure, powdered form, is detailed below.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects eyes from accidental splashes or contact with airborne dust/aerosols.[2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile)Prevents direct skin contact with the substance.[2]
Body Protection Standard laboratory coatMinimizes potential contamination of personal clothing.
Respiratory Protection Generally not required with adequate ventilationRecommended if handling procedures generate dust or aerosols, or in case of insufficient ventilation.[2]

Handling and Storage Procedures

Proper handling and storage are vital for maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.[2][3]

  • Hygiene Practices: Practice good industrial hygiene.[2][4] Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory area.[3]

  • Contact Avoidance: Take precautions to avoid direct contact with the skin and eyes.[2][3]

  • Dust Prevention: Avoid the formation of dust when working with the powdered form of the peptide.[2]

Storage:

  • Container: Store the material in a tightly closed, original container in a dry and cool place.[2][3]

  • Incompatibilities: Keep away from strong acids, alkalis, and oxidizing agents.[1]

Emergency and First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[1][2]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support and seek medical attention.
Ingestion Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is critical for laboratory safety and environmental compliance.

Spill Containment:

  • Evacuate: Evacuate personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., diatomite, universal binders) to contain and absorb the spill.[1]

  • Clean-Up: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[2] Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent like alcohol and then wash with water.[1]

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2]

  • Packaging: Contaminated packaging should be treated as chemical waste and disposed of through a licensed waste disposal contractor.[1][3]

  • Environmental Precaution: Do not allow the product or its waste to enter drains, sewers, or water courses.[1][2][3]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area B->C Proceed to Handling D Weigh/Handle Peptide C->D E Close Container Tightly D->E F Clean Work Surface E->F Proceed to Cleanup G Doff PPE F->G H Dispose of Waste (per regulations) G->H I Wash Hands Thoroughly H->I Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Spill->Contain Clean Clean & Decontaminate Spill->Clean Disposal Dispose of Contaminated Material Clean->Disposal

Caption: Standard operating procedure for this compound from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。